hMAO-B-IN-4
Description
The exact mass of the compound 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one is 320.08710092 g/mol and the complexity rating of the compound is 392. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c21-19(20-7-4-14-23-20)13-10-16-8-11-18(12-9-16)22-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMRBDQELHEBO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of hMAO-B-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
hMAO-B-IN-4, also identified as compound B10, is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B) that demonstrates the ability to penetrate the blood-brain barrier.[1] Its high affinity and selectivity for hMAO-B over hMAO-A make it a compelling candidate for research in neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where the enzymatic activity of MAO-B is implicated in the pathophysiology. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, selectivity, and the general signaling pathways associated with MAO-B inhibition. Detailed, representative experimental protocols for the characterization of such an inhibitor are also presented.
Core Mechanism of Action: Selective and Reversible Inhibition of hMAO-B
This compound functions as a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B).[1] MAO-B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[2][3] The catalytic activity of MAO-B also generates reactive oxygen species (ROS), such as hydrogen peroxide, which can contribute to oxidative stress and neuronal damage.[2][4]
By inhibiting MAO-B, this compound prevents the breakdown of these monoamine neurotransmitters, thereby increasing their levels in the brain.[2] This action is believed to contribute to the symptomatic relief in neurodegenerative diseases like Parkinson's disease.[2] Furthermore, the inhibition of MAO-B reduces the production of harmful ROS, suggesting a potential neuroprotective role.[2][4] The reversibility of this compound's binding is a significant feature, as it may offer a more favorable safety profile compared to irreversible inhibitors by allowing for a more controlled modulation of enzyme activity.[3]
Quantitative Inhibitory Profile
The inhibitory potency and selectivity of this compound have been quantified through in vitro enzymatic assays. The key parameters are summarized in the table below.
| Parameter | Value | Description |
| hMAO-B IC50 | 0.067 µM | The half-maximal inhibitory concentration against human MAO-B.[1] |
| hMAO-A IC50 | 33.82 µM | The half-maximal inhibitory concentration against human MAO-A.[1] |
| Ki | 0.03 µM | The inhibition constant for hMAO-B, indicating the binding affinity.[1] |
| Selectivity Index (SI) | ~505 (IC50 hMAO-A / IC50 hMAO-B) | A measure of the compound's selectivity for hMAO-B over hMAO-A.[1] |
Signaling Pathways Modulated by MAO-B Inhibition
The inhibition of MAO-B can influence several downstream signaling pathways, primarily contributing to neuroprotection and neuronal survival. While specific studies on the signaling effects of this compound are not available, the general pathways affected by selective MAO-B inhibitors like selegiline and rasagiline have been well-documented. These pathways are likely to be similarly modulated by this compound.
Inhibition of MAO-B leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[5][6][7] These factors promote neuronal survival, enhance synaptic plasticity, and protect against neurotoxic insults.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the characterization of a selective and reversible hMAO-B inhibitor like this compound.
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the IC50 values of a test compound against hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate: Benzylamine or Tyramine
-
MAO-A Substrate: Kynuramine or Serotonin
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A), Selegiline or Safinamide (for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a working solution of the test compound at various concentrations in MAO Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
Prepare working solutions of the positive controls.
-
Prepare a reaction mixture containing Amplex® Red and HRP in MAO Assay Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Add 50 µL of MAO Assay Buffer (blank), positive control, or test compound at different concentrations to the wells of the 96-well plate.
-
Add 50 µL of diluted hMAO-A or hMAO-B enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 50 µL of the appropriate substrate solution (Kynuramine for MAO-A, Benzylamine for MAO-B) to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Reversibility by Dialysis
This protocol is used to assess whether the inhibition of hMAO-B by the test compound is reversible or irreversible.
Materials:
-
Recombinant hMAO-B enzyme
-
Test compound (this compound)
-
Irreversible inhibitor control (e.g., Pargyline or Deprenyl)
-
Reversible inhibitor control (e.g., Lazabemide)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
MAO Assay Buffer
-
Substrate for MAO-B (e.g., Benzylamine)
Procedure:
-
Pre-incubation:
-
Prepare four separate tubes containing the hMAO-B enzyme solution.
-
To the first tube, add only the vehicle (control).
-
To the second tube, add the test compound at a concentration of 4-5 times its IC50.
-
To the third tube, add the reversible inhibitor control at 4-5 times its IC50.
-
To the fourth tube, add the irreversible inhibitor control at 4-5 times its IC50.
-
Incubate all tubes for 30 minutes at 37°C.
-
-
Dialysis:
-
Transfer the contents of each tube into separate dialysis bags.
-
Dialyze all samples against a large volume of cold MAO Assay Buffer for 24 hours, with several buffer changes.
-
-
Measurement of Residual Activity:
-
After dialysis, recover the enzyme solutions from the dialysis bags.
-
Measure the residual MAO-B activity of each sample using the fluorometric assay described in section 3.1.
-
-
Data Analysis:
-
Compare the residual activity of the enzyme incubated with the test compound to the controls.
-
If the enzyme activity is restored to a level similar to the vehicle control and the reversible inhibitor control, the inhibition is considered reversible.
-
If the enzyme activity remains low, similar to the irreversible inhibitor control, the inhibition is considered irreversible.
-
Conclusion
This compound is a highly potent and selective reversible inhibitor of human monoamine oxidase B. Its favorable inhibitory profile suggests its utility as a research tool for investigating the role of MAO-B in neurodegenerative diseases. The mechanism of action, centered on the reduction of dopamine metabolism and oxidative stress, aligns with current therapeutic strategies for diseases like Parkinson's. Further studies are warranted to fully elucidate its in vivo efficacy and the specific signaling cascades it modulates, which could pave the way for its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of hMAO-B-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of hMAO-B-IN-4, a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of hMAO-B inhibitors for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Chemical Properties and Structure
This compound, also identified as compound B10, is a potent and selective inhibitor of hMAO-B. Its chemical structure and properties are fundamental to its biological activity and pharmacokinetic profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (E)-1-(4-(benzyloxy)phenyl)-3-(thiophen-2-yl)prop-2-en-1-one |
| Synonyms | This compound, Compound B10 |
| Molecular Formula | C20H16O2S |
| Molecular Weight | 320.4 g/mol [1] |
| CAS Number | 1666119-75-0[2] |
| Appearance | Solid |
| SMILES | O=C(C=Cc1sccc1)c1ccc(OCc2ccccc2)cc1 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 |
Biological Activity and Selectivity
This compound is a highly selective and reversible inhibitor of human monoamine oxidase B. Its inhibitory activity has been quantified through in vitro assays, demonstrating significant potency for hMAO-B with a substantial selectivity margin over hMAO-A.
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme |
| IC50 | 0.067 µM | hMAO-B[2][3] |
| IC50 | 33.82 µM | hMAO-A[2][3] |
| Ki | 0.03 µM | hMAO-B[2][3] |
| Selectivity Index (SI) | 504.79 | hMAO-B vs hMAO-A[3] |
| Inhibition Type | Reversible, Competitive[3] | hMAO-B |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound (Claisen-Schmidt Condensation)
The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction between 4-(benzyloxy)acetophenone and thiophene-2-carbaldehyde.
Materials:
-
4-(benzyloxy)acetophenone
-
Thiophene-2-carbaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl, dilute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stirring bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-(benzyloxy)acetophenone and thiophene-2-carbaldehyde in ethanol.
-
Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Heat the reaction mixture to reflux with continuous stirring for a period of 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.
-
Neutralize the mixture with dilute hydrochloric acid to a pH of 7.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water to remove any remaining base and salts.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Dry the purified product in a vacuum oven.
hMAO-B Inhibition Assay (Fluorometric Method)
The inhibitory activity of this compound against hMAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of the monoamine oxidase reaction.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
This compound (test inhibitor)
-
Selegiline (positive control inhibitor)
-
MAO-B substrate (e.g., Tyramine or Benzylamine)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor in MAO-B assay buffer.
-
Prepare a working solution of the hMAO-B enzyme in the assay buffer.
-
Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (selegiline) and a negative control (assay buffer with DMSO).
-
Add the hMAO-B enzyme solution to all wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately place the microplate in a microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for hMAO-B inhibition screening and the mechanism of competitive inhibition.
Caption: Experimental workflow for the hMAO-B inhibition assay.
Caption: Mechanism of competitive inhibition of hMAO-B by this compound.
References
In-Depth Technical Guide: Selectivity of hMAO-B-IN-4 for MAO-B Over MAO-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selective inhibition of human monoamine oxidase-B (hMAO-B) by the novel compound hMAO-B-IN-4, also identified as compound 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide). This document outlines the quantitative inhibitory data, detailed experimental methodologies, and relevant biological pathways, offering a valuable resource for researchers in neuropharmacology and drug discovery.
Core Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against both human monoamine oxidase A (hMAO-A) and hMAO-B was determined to quantify its potency and selectivity. The results, along with data for reference compounds, are summarized below.
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) (hMAO-A IC50 / hMAO-B IC50) |
| This compound (compound 1l) | > 40 | 0.0083 | > 4819 |
| Rasagiline (Reference) | 0.096 | 0.096 | 1067 |
| Safinamide (Reference) | Not specified in this context | 0.060 | 4335 |
Table 1: Inhibitory concentrations (IC50) and selectivity index of this compound and reference MAO-B inhibitors. A higher selectivity index indicates a greater preference for inhibiting hMAO-B over hMAO-A. Data for this compound and reference compounds are from a study on benzodioxane carboxamide derivatives as novel MAO-B inhibitors[2][3].
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using a fluorescence-based assay.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (compound 1l) and reference inhibitors (rasagiline, safinamide, clorgyline)
-
Fluorescence-based assay kit
-
96-well microplates
-
Fluorescence microplate reader
Methodology:
-
Compound Preparation: this compound and reference compounds were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then serially diluted to various concentrations.
-
Enzyme Reaction: The inhibitory activities were assessed by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.
-
Assay Procedure:
-
Recombinant hMAO-A or hMAO-B enzyme was pre-incubated with varying concentrations of the test compound (this compound) or a reference inhibitor in a 96-well plate.
-
The enzymatic reaction was initiated by the addition of a substrate common to both MAO isoforms.
-
The reaction progress was monitored by measuring the fluorescence intensity generated by the reaction of H₂O₂ with a fluorescent probe.
-
-
Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to a control (enzyme activity without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) was calculated by dividing the IC50 value for hMAO-A by the IC50 value for hMAO-B[2].
Signaling Pathways and Experimental Workflows
MAO-B and Neuroinflammation Signaling
Monoamine oxidase-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition has therapeutic implications in neurodegenerative diseases. Beyond its role in neurotransmitter levels, MAO-B activity is linked to neuroinflammation. This compound has been shown to possess anti-neuroinflammatory properties by inhibiting the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in microglia stimulated by lipopolysaccharide (LPS) and amyloid-beta (Aβ)[2][3].
References
Unveiling the Kinetics of hMAO-B-IN-4: A Reversible Inhibitor of Human Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reversible inhibition kinetics of hMAO-B-IN-4, a selective inhibitor of human monoamine oxidase B (hMAO-B). Monoamine oxidase B is a critical enzyme in the central nervous system, primarily responsible for the degradation of dopamine.[1][2] Its inhibition is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[3][4] this compound (also known as compound B10) has emerged as a potent, selective, and reversible inhibitor with the ability to penetrate the blood-brain barrier, making it a compound of significant interest for further drug development.[5]
Quantitative Inhibition Profile of this compound
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These parameters quantify the potency and binding affinity of the inhibitor for its target enzyme. The selectivity of this compound is demonstrated by comparing its inhibitory activity against hMAO-B with its activity against the isoform hMAO-A.
| Parameter | Value (µM) | Target Enzyme | Notes |
| IC50 | 0.067 | hMAO-B | The concentration of this compound required to inhibit 50% of hMAO-B activity.[5] |
| Ki | 0.03 | hMAO-B | The inhibition constant, indicating the binding affinity of this compound to hMAO-B.[5] |
| IC50 | 33.82 | hMAO-A | The concentration of this compound required to inhibit 50% of hMAO-A activity.[5] |
| Selectivity Index (SI) | >500 | hMAO-B vs hMAO-A | Calculated as the ratio of IC50 (hMAO-A) / IC50 (hMAO-B), indicating high selectivity for hMAO-B.[5] |
Reversible Inhibition Mechanism
The interaction between this compound and the hMAO-B enzyme is characterized by a reversible binding mechanism. This means that the inhibitor binds to the enzyme and subsequently can dissociate, allowing the enzyme to regain its activity. This is in contrast to irreversible inhibitors which form a permanent covalent bond with the enzyme.[6] The reversibility of this compound has been demonstrated in studies where enzyme activity is recovered after removal of the inhibitor by dialysis.[7]
Caption: Reversible inhibition of hMAO-B by this compound.
Experimental Protocol: In Vitro hMAO-B Inhibition Assay
The following protocol outlines a typical fluorometric method for determining the inhibitory activity of this compound. This method is based on the measurement of hydrogen peroxide (H2O2), a byproduct of the monoamine oxidase-catalyzed reaction.[8][9]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (test inhibitor)
-
Selegiline (positive control for hMAO-B inhibition)[3]
-
Clorgyline (for determining MAO-A specific activity)[3]
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)[9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test inhibitor and control inhibitors (Selegiline, Clorgyline) by diluting the stock solutions in MAO-B Assay Buffer. Ensure the final solvent concentration does not exceed a minimal level (e.g., <1%) that does not affect enzyme activity.
-
Prepare a working solution of the MAO substrate.
-
Prepare a detection reagent mixture containing HRP and Amplex Red in MAO-B Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
Test wells: A small volume of the various concentrations of this compound working solutions.
-
Positive control wells: A small volume of the Selegiline working solution.
-
Enzyme control wells (no inhibitor): A small volume of MAO-B Assay Buffer.
-
-
Add the recombinant hMAO-B enzyme solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the MAO substrate solution to all wells.
-
Immediately add the detection reagent mixture to all wells.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.[10]
-
Caption: Experimental workflow for hMAO-B inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. abcam.cn [abcam.cn]
- 10. researchgate.net [researchgate.net]
The Role of hMAO-B-IN-4 in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key therapeutic strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. This technical guide provides an in-depth overview of hMAO-B-IN-4, a selective and reversible inhibitor of human MAO-B, and its significance in the context of Parkinson's disease research. We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize associated signaling pathways and workflows.
Introduction: The Significance of MAO-B Inhibition in Parkinson's Disease
Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, including dopamine. In the aging brain and in neurodegenerative conditions like Parkinson's disease, the activity of MAO-B is often elevated. This increased activity leads to accelerated dopamine degradation, contributing to the motor symptoms of PD, such as tremors, rigidity, and bradykinesia. Furthermore, the enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), which induce oxidative stress and contribute to the neurodegenerative process.
Inhibitors of MAO-B are a well-established class of drugs for the symptomatic treatment of Parkinson's disease. By blocking the action of MAO-B, these inhibitors increase the synaptic availability of dopamine, thereby alleviating motor symptoms. Moreover, by reducing the production of neurotoxic byproducts of dopamine metabolism, MAO-B inhibitors may also exert neuroprotective effects, potentially slowing the progression of the disease.
This compound has emerged as a noteworthy tool in PD research due to its high selectivity and reversible mode of inhibition, which can offer a more controlled and potentially safer pharmacological profile compared to irreversible inhibitors.
This compound: A Profile of a Selective and Reversible Inhibitor
This compound, also known as compound B10, is a potent and selective inhibitor of human monoamine oxidase B. Its key characteristic is its reversible binding to the enzyme, which distinguishes it from many first-generation MAO-B inhibitors. This reversibility may lead to a reduced risk of side effects associated with long-term, irreversible enzyme inactivation.
Mechanism of Action
This compound exerts its therapeutic potential by competitively and reversibly binding to the active site of the hMAO-B enzyme. This binding prevents the substrate, dopamine, from accessing the catalytic site, thereby inhibiting its degradation. The consequence is an increase in the concentration and duration of action of dopamine in the synaptic cleft, which helps to compensate for the loss of dopaminergic neurons in Parkinson's disease.
Quantitative Data
The following table summarizes the key quantitative parameters that define the inhibitory profile of this compound.
| Parameter | Value (µM) | Description |
| hMAO-B IC50 | 0.067 | The half-maximal inhibitory concentration against human MAO-B. |
| hMAO-B Ki | 0.03 | The inhibition constant, indicating the binding affinity for human MAO-B. |
| hMAO-A IC50 | 33.82 | The half-maximal inhibitory concentration against human MAO-A. |
| Selectivity Index (SI) | >500 | The ratio of hMAO-A IC50 to hMAO-B IC50, indicating high selectivity for MAO-B. |
Note: Data for in vivo efficacy, such as the effective concentration for neuroprotection in cell models or for increasing dopamine levels in animal models, are not yet publicly available for this compound.
Key Experimental Protocols in this compound Research
The evaluation of a novel MAO-B inhibitor like this compound involves a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro MAO-B Inhibition Assay
This assay is fundamental for determining the potency and selectivity of an inhibitor.
-
Objective: To determine the IC50 value of this compound for hMAO-A and hMAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).
-
Substrate: Kynuramine is a commonly used fluorogenic substrate for both MAO-A and MAO-B.
-
Procedure:
-
Prepare a reaction mixture containing the respective recombinant hMAO enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a fluorescence plate reader (Excitation: ~320 nm, Emission: ~400 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
-
Data Analysis: The IC50 values for hMAO-A and hMAO-B are calculated, and the selectivity index (SI) is determined by dividing the IC50 of hMAO-A by the IC50 of hMAO-B.
Reversibility Assay (Dialysis Method)
This assay determines whether the inhibition is reversible or irreversible.
-
Objective: To assess the reversibility of this compound binding to hMAO-B.
-
Procedure:
-
Pre-incubate hMAO-B with a concentration of this compound that causes significant inhibition (e.g., 5-10 times the IC50 value) for a specified time (e.g., 30 minutes).
-
As controls, pre-incubate the enzyme with a known reversible inhibitor (e.g., lazabemide) and a known irreversible inhibitor (e.g., selegiline), as well as a vehicle control.
-
Place the enzyme-inhibitor mixtures in dialysis bags with a suitable molecular weight cutoff and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes.
-
After dialysis, measure the residual enzyme activity of all samples using the in vitro MAO-B inhibition assay described above.
-
-
Data Analysis: If the enzyme activity is restored after dialysis, the inhibitor is considered reversible. If the activity remains inhibited, the inhibitor is irreversible.
In Vivo MPTP Mouse Model of Parkinson's Disease
This animal model is widely used to assess the neuroprotective and symptomatic effects of anti-parkinsonian drugs.
-
Objective: To evaluate the ability of this compound to protect against MPTP-induced dopaminergic neurodegeneration and to restore dopamine levels.
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Procedure:
-
Administer this compound (at various doses) to one group of mice, while a control group receives a vehicle.
-
After a pre-treatment period, induce parkinsonism by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection. A typical regimen is multiple injections over a single day.
-
Continue the administration of this compound or vehicle for a specified duration after MPTP treatment.
-
Assess motor function using behavioral tests such as the rotarod test or the pole test.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Analyze the striatal levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining of the substantia nigra to quantify the number of surviving dopaminergic (tyrosine hydroxylase-positive) neurons.
-
-
Data Analysis: Compare the behavioral performance, dopamine levels, and neuronal survival between the this compound-treated group and the MPTP-only group to determine the neuroprotective and therapeutic efficacy of the compound.
Neuroprotection Assay in SH-SY5Y Cells
This in vitro cell-based assay provides a preliminary assessment of the neuroprotective potential of a compound against neurotoxin-induced cell death.
-
Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced apoptosis.
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for dopaminergic neurons.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP) are frequently used to induce oxidative stress and apoptosis.
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Expose the cells to the neurotoxin (e.g., 6-OHDA) to induce cell death.
-
After the incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Assess apoptosis by using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3 activity.
-
-
Data Analysis: Compare the percentage of viable cells and the rate of apoptosis in cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in MAO-B's role in Parkinson's disease and a typical workflow for the development of a MAO-B inhibitor.
Caption: Signaling pathway of dopamine metabolism by hMAO-B and the point of intervention by this compound.
Caption: A generalized experimental workflow for the development of a novel MAO-B inhibitor.
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the therapeutic potential of selective and reversible MAO-B inhibition in Parkinson's disease. Its well-defined in vitro inhibitory profile provides a solid foundation for further preclinical and potentially clinical investigations.
Future research should focus on elucidating the in vivo efficacy of this compound in animal models of Parkinson's disease, with a particular emphasis on its neuroprotective effects and its impact on dopamine homeostasis. Detailed pharmacokinetic and pharmacodynamic studies will be crucial to determine its brain penetrability, metabolic stability, and optimal dosing regimens. Furthermore, exploring the downstream signaling pathways modulated by this compound beyond direct dopamine preservation, such as its effects on neuroinflammation and mitochondrial function, will provide a more comprehensive understanding of its therapeutic potential. The insights gained from such studies will be instrumental in advancing the development of next-generation MAO-B inhibitors for the treatment of Parkinson's disease.
The Role and Therapeutic Potential of Selective, Reversible hMAO-B Inhibitors in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the application of selective, reversible human monoamine oxidase-B (hMAO-B) inhibitors in the context of Alzheimer's disease (AD) research. While direct and extensive research on a specific compound designated as hMAO-B-IN-4 in Alzheimer's models is not yet widely published, its known biochemical profile provides a strong basis for discussing its potential therapeutic applications and the methodologies for its evaluation. This document will, therefore, use the characteristics of a potent, selective, and reversible hMAO-B inhibitor as a framework to detail the scientific rationale, experimental evaluation, and potential signaling pathways involved in targeting hMAO-B for Alzheimer's disease.
Introduction to Monoamine Oxidase-B as a Target in Alzheimer's Disease
Monoamine oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1] In the context of Alzheimer's disease, MAO-B activity has been found to be elevated in the brains of patients.[2][3] This increased activity is not only associated with the progression of the disease but also contributes to the generation of oxidative stress through the production of hydrogen peroxide, a byproduct of the deamination reaction.[4] Furthermore, elevated MAO-B levels have been linked to the regulation of amyloid-β peptide production, a hallmark of Alzheimer's pathology.[3] Therefore, the inhibition of hMAO-B presents a promising therapeutic strategy for Alzheimer's disease, aiming to restore neurotransmitter balance, reduce oxidative stress, and potentially modulate amyloid pathology.
Profile of a Selective, Reversible hMAO-B Inhibitor: this compound
A prime example of a tool compound for exploring this therapeutic strategy is this compound. It is characterized as a selective, reversible, and blood-brain barrier (BBB) penetrable human monoamine oxidase-B inhibitor.[5] The key quantitative data for this inhibitor are summarized below.
| Parameter | Value | Reference |
| hMAO-B IC50 | 0.067 µM | [5] |
| hMAO-B Ki | 0.03 µM | [5] |
| hMAO-A IC50 | 33.82 µM | [5] |
| Selectivity Index (SI) | 504.79 | [5] |
| Inhibition Type | Reversible | [5] |
| BBB Penetration | Yes | [5] |
The high selectivity for hMAO-B over hMAO-A is a critical feature, as the inhibition of hMAO-A is associated with undesirable side effects, such as the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[1] The reversibility of the inhibition is also advantageous, potentially offering a better safety profile compared to irreversible inhibitors.[6][7]
Experimental Protocols for Evaluation in Alzheimer's Models
The evaluation of a selective, reversible hMAO-B inhibitor in the context of Alzheimer's disease involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
In Vitro Enzyme Inhibition Assays
Objective: To confirm the potency and selectivity of the inhibitor against hMAO-A and hMAO-B.
Methodology: A fluorometric method is commonly employed to measure the hydrogen peroxide produced during the MAO-catalyzed oxidation of a substrate.
-
Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for both or specific substrates like p-tyramine for MAO-B), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).
-
Procedure:
-
The inhibitor is pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4) for a defined period (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by adding the substrate, Amplex Red, and HRP.
-
The fluorescence is measured over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
-
Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk plots.
Cell-Based Assays in Alzheimer's Models
Objective: To assess the neuroprotective effects of the inhibitor in cellular models of Alzheimer's disease.
Methodology: Commonly used cell lines include human neuroblastoma SH-SY5Y cells or primary neuronal cultures.
-
Model Induction: Alzheimer's-like pathology can be induced by treating the cells with amyloid-β oligomers, glutamate, or agents that induce oxidative stress (e.g., H2O2).
-
Treatment: Cells are pre-treated with the hMAO-B inhibitor for a specific duration before or concurrently with the toxic insult.
-
Endpoints:
-
Cell Viability: Assessed using MTT or LDH assays.
-
Oxidative Stress: Measured by quantifying reactive oxygen species (ROS) using probes like DCFDA.
-
Apoptosis: Determined by TUNEL staining or caspase activity assays.
-
Mitochondrial Function: Assessed by measuring mitochondrial membrane potential using dyes like JC-1.
-
In Vivo Studies in Animal Models of Alzheimer's Disease
Objective: To evaluate the in vivo efficacy of the inhibitor in improving cognitive deficits and reducing Alzheimer's-related pathology in animal models.
Methodology: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 or 5XFAD mice, are commonly used.
-
Drug Administration: The inhibitor is administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Post-mortem Brain Analysis: After the treatment period, brain tissue is collected for biochemical and histological analysis.
-
Neurotransmitter Levels: Dopamine and its metabolites are measured using HPLC.
-
Amyloid Plaque Load: Aβ plaques are quantified by immunohistochemistry using anti-Aβ antibodies (e.g., 6E10).
-
Neuroinflammation: Assessed by staining for markers of activated microglia (Iba1) and astrocytes (GFAP).
-
Oxidative Stress Markers: Levels of lipid peroxidation and protein oxidation are measured.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of hMAO-B inhibitors in Alzheimer's disease are believed to be mediated through multiple pathways.
Caption: Signaling pathways affected by hMAO-B inhibition.
The diagram above illustrates that by inhibiting hMAO-B, a compound like this compound can increase dopamine levels, reduce the production of neurotoxic byproducts like hydrogen peroxide, and thereby decrease oxidative stress and afford neuroprotection. There is also emerging evidence that MAO-B may modulate γ-secretase activity, which is involved in the production of amyloid-β.
Caption: Pre-clinical evaluation workflow for an hMAO-B inhibitor.
This workflow outlines the logical progression from initial in vitro characterization to in vivo efficacy and safety studies for the development of a novel hMAO-B inhibitor for Alzheimer's disease.
Conclusion
Selective, reversible hMAO-B inhibitors represent a promising class of therapeutic agents for the treatment of Alzheimer's disease. Their mechanism of action targets multiple facets of the disease's pathology, including neurotransmitter imbalance, oxidative stress, and potentially amyloidogenesis. While specific data on this compound in Alzheimer's models is still emerging, its potent and selective profile makes it an excellent candidate for further investigation using the experimental paradigms outlined in this guide. The continued exploration of such compounds will be crucial in the development of novel and effective treatments for this devastating neurodegenerative disorder.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Alzheimer Disease and Selected Risk Factors Disrupt a Co-regulation of Monoamine Oxidase-A/B in the Hippocampus, but Not in the Cortex [frontiersin.org]
- 3. Monoamine oxidase B is elevated in Alzheimer disease neurons, is associated with γ-secretase and regulates neuronal amyloid β-peptide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Blood-Brain Barrier: A Technical Guide to hMAO-B-IN-4 Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the standard experimental protocols used to evaluate the BBB permeability of compounds like hMAO-B-IN-4. It is designed to equip researchers with the necessary methodologies to conduct their own permeability studies and to provide a framework for interpreting such data.
Quantitative Data Summary
As of the compilation of this guide, specific quantitative BBB permeability data for this compound (e.g., brain-to-plasma ratio, apparent permeability coefficients, or efflux ratios) has not been published in peer-reviewed literature. The following table summarizes the known inhibitory activity of this compound.
| Parameter | Value | Target | Reference |
| IC50 | 0.067 µM | hMAO-B | [1] |
| Ki | 0.03 µM | hMAO-B | [1] |
| IC50 | 33.82 µM | hMAO-A | [1] |
| Selectivity Index (SI) | >500 | hMAO-B vs hMAO-A | [1] |
Experimental Protocols for BBB Permeability Assessment
To determine the BBB penetration of a compound such as this compound, a combination of in vitro and in vivo studies is typically employed.
In Vitro Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive transcellular permeability.
-
Principle: This assay utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane that mimics the BBB. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.
-
Methodology:
-
Prepare a solution of the test compound (e.g., this compound) in a suitable buffer at a known concentration.
-
Coat the filter of a 96-well donor plate with the BBB lipid solution and allow the solvent to evaporate.
-
Add the buffer to the acceptor wells of a 96-well acceptor plate.
-
Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.
-
Add the test compound solution to the donor wells.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
where V_D and V_A are the volumes of the donor and acceptor compartments, A is the surface area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
2. Caco-2 Permeability Assay
The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes with tight junctions, serving as a model for both passive and active transport across the intestinal barrier, which can provide insights into BBB transport.
-
Principle: Caco-2 cells are cultured on a semi-permeable filter support. The transport of the test compound from the apical (AP) to the basolateral (BL) side and vice versa is measured to determine the apparent permeability and the efflux ratio.
-
Methodology:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare the test compound solution in a transport buffer.
-
For AP to BL transport, add the compound to the apical side and fresh buffer to the basolateral side.
-
For BL to AP transport, add the compound to the basolateral side and fresh buffer to the apical side.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
At the end of the incubation, collect samples from both compartments and analyze the compound concentration by LC-MS/MS.
-
Calculate the Papp for both directions. The efflux ratio (ER) is calculated as Papp (BL→AP) / Papp (AP→BL). An ER > 2 suggests the compound is a substrate of an efflux transporter.
-
References
Investigating the Therapeutic Potential of hMAO-B-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-4. The information is compiled for an audience with a strong background in pharmacology and drug discovery. This document details the known quantitative data, outlines relevant experimental protocols for the characterization of such an inhibitor, and visualizes its potential mechanisms of action within key signaling pathways implicated in neurodegenerative diseases.
Introduction to this compound
This compound, also identified as compound B10, is a potent and selective inhibitor of human monoamine oxidase B.[1][2] It is characterized as a reversible inhibitor with the significant advantage of being able to penetrate the blood-brain barrier (BBB), a critical attribute for therapeutic agents targeting central nervous system disorders.[1][2] Due to these properties, this compound is positioned as a valuable research tool for investigating the therapeutic potential of hMAO-B inhibition in neurodegenerative conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD).[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the inhibitory profile of this compound.
| Parameter | Value | Description |
| hMAO-B IC50 | 0.067 µM | The half-maximal inhibitory concentration against human MAO-B, indicating high potency.[1][2] |
| hMAO-B Ki | 0.03 µM | The inhibition constant for human MAO-B, reflecting a strong binding affinity.[1][2] |
| hMAO-A IC50 | 33.82 µM | The half-maximal inhibitory concentration against human MAO-A.[1][2] |
| Selectivity Index (SI) | 504.79 | The ratio of hMAO-A IC50 to hMAO-B IC50, demonstrating high selectivity for the B isoform.[2] |
Experimental Protocols
While the primary literature detailing the specific experimental methods used for the characterization of this compound is not publicly available, this section provides detailed, representative protocols for the key assays typically employed in the evaluation of hMAO-B inhibitors.
hMAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against hMAO-B.
-
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent (or a similar fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound (or test compound)
-
Positive control inhibitor (e.g., selegiline)
-
96-well black microplates
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the recombinant hMAO-B enzyme to each well, excluding the negative control wells.
-
Add the various concentrations of this compound, the positive control, and the vehicle control to their respective wells.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red reagent, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Determination of Inhibition Constant (Ki)
This protocol describes the determination of the inhibition constant (Ki) through kinetic studies.
-
Procedure:
-
Perform the hMAO-B inhibition assay as described above, but with a key modification: vary the concentration of the MAO-B substrate at several fixed concentrations of this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (double reciprocal plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Analyze the pattern of the resulting lines to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Calculate the Ki value from the Lineweaver-Burk plots or by using non-linear regression analysis of the velocity data.
-
Blood-Brain Barrier Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.
-
Materials and Reagents:
-
PAMPA plate system (with donor and acceptor wells separated by a porous filter)
-
Brain lipid extract (e.g., porcine brain lipid) dissolved in a suitable organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Reference compounds with known BBB permeability (e.g., caffeine, propranolol)
-
-
Procedure:
-
Coat the porous filter of the donor plate with the brain lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Prepare a solution of this compound in PBS in the donor wells.
-
Fill the acceptor wells with fresh PBS.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [drug] is the concentration, V is the volume, A is the area of the membrane, and t is the incubation time.
-
Compare the Pe value of this compound to those of the reference compounds to predict its BBB penetration potential.
-
Reversibility Assay (Dialysis Method)
This protocol is used to determine if the inhibition of hMAO-B by the compound is reversible or irreversible.
-
Procedure:
-
Incubate a concentrated solution of hMAO-B with a saturating concentration of this compound for a specified time.
-
As a control, incubate the enzyme with a known irreversible inhibitor (e.g., pargyline) and another control with only the vehicle.
-
Transfer the enzyme-inhibitor mixtures into dialysis cassettes.
-
Perform extensive dialysis against a large volume of assay buffer over an extended period (e.g., 24-48 hours) with several buffer changes to remove any unbound inhibitor.
-
After dialysis, measure the remaining hMAO-B activity in each sample using the inhibition assay protocol described earlier.
-
A significant recovery of enzyme activity in the this compound sample compared to the irreversible control indicates reversible inhibition.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which hMAO-B inhibition by this compound may exert its therapeutic effects in Parkinson's and Alzheimer's diseases.
Caption: MAO-B Inhibition in Parkinson's Disease.
Caption: MAO-B Inhibition in Alzheimer's Disease.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel hMAO-B inhibitor like this compound.
Caption: Preclinical Evaluation Workflow.
Conclusion
This compound is a promising research compound with high potency, selectivity, and reversibility for hMAO-B, along with the crucial ability to cross the blood-brain barrier. Its profile makes it an excellent candidate for further investigation into the therapeutic benefits of hMAO-B inhibition in Parkinson's disease, Alzheimer's disease, and other neurological disorders where MAO-B is implicated. The experimental protocols and workflows provided in this guide offer a robust framework for the continued evaluation of this and other novel hMAO-B inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
hMAO-B-IN-4: A Technical Guide to its Role in Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
hMAO-B-IN-4, also identified as compound B10, is a potent, selective, and reversible inhibitor of human monoamine oxidase-B (hMAO-B).[1] As an enzyme primarily located on the outer mitochondrial membrane, MAO-B plays a crucial role in the degradation of several neurotransmitters, with a particular significance in the metabolism of dopamine. By inhibiting MAO-B, compounds like this compound can effectively increase the synaptic concentration of dopamine, a strategy of considerable interest in the research and potential treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on dopamine metabolism, and the experimental protocols used for its characterization.
Core Mechanism of Action
Monoamine oxidase-B is responsible for the oxidative deamination of dopamine in the brain. This process converts dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC), which is subsequently metabolized by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA). The inhibition of MAO-B by this compound blocks this primary degradation pathway, leading to an accumulation of dopamine in the presynaptic neuron and an increased availability for vesicular packaging and synaptic release. This elevation of dopamine levels is the principal mechanism by which MAO-B inhibitors are thought to exert their therapeutic effects in dopamine-deficient states.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro enzyme inhibition assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme | Reference |
| IC50 | 0.067 µM | hMAO-B | [1] |
| Ki | 0.030 µM | hMAO-B | [1] |
| IC50 | 33.82 µM | hMAO-A | [1] |
| Selectivity Index (SI) | > 500 (hMAO-A/hMAO-B) | - | [1] |
Note: At present, there is no publicly available quantitative data from in vivo or cell-based studies that specifically detail the effects of this compound on the concentrations of dopamine, DOPAC, or HVA. The data presented here is based on in vitro enzyme activity assays.
Experimental Protocols
In Vitro hMAO-A and hMAO-B Inhibition Assay (Based on Sudevan ST, et al., 2022)
This protocol outlines the methodology used to determine the inhibitory potency (IC50) and inhibition constant (Ki) of this compound against recombinant human MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
This compound (test compound)
-
Pargyline (positive control for MAO-B)
-
Clorgyline (positive control for MAO-A)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplates
-
Spectrophotometer
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the appropriate volume of sodium phosphate buffer.
-
Add the diluted this compound or control compounds to the wells.
-
Add the recombinant hMAO-A or hMAO-B enzyme to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 314 nm for the product of kynuramine oxidation) using a spectrophotometer in kinetic mode.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
3. Data Analysis:
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the action of this compound.
Caption: Dopamine metabolism pathway and the inhibitory action of this compound.
Caption: General workflow for the in vitro hMAO-B inhibition assay.
Conclusion
This compound is a highly selective and reversible inhibitor of hMAO-B with potent activity demonstrated in in vitro enzyme assays. Its mechanism of action, centered on the prevention of dopamine degradation, positions it as a valuable research tool for investigating the role of MAO-B in neurological disorders. While the current body of evidence is primarily based on in vitro studies, the favorable characteristics of this compound warrant further investigation in cell-based and in vivo models to fully elucidate its impact on dopamine metabolism and its potential as a therapeutic lead compound. Future studies focusing on its effects on dopamine, DOPAC, and HVA levels in relevant biological systems will be critical in advancing our understanding of this promising inhibitor.
References
Beyond the Primary Target: A Technical Guide to Identifying Cellular Targets of hMAO-B-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to identify the cellular targets of the selective, reversible human monoamine oxidase B (MAO-B) inhibitor, hMAO-B-IN-4, with a specific focus on targets beyond its primary intended target, MAO-B. While specific off-target data for this compound is not publicly available, this document details the experimental workflows and data presentation strategies that are central to the investigation of its broader pharmacological profile.
Introduction to this compound and the Imperative of Off-Target Profiling
This compound is a potent and selective inhibitor of human monoamine oxidase B, an enzyme critically involved in the degradation of neurotransmitters and implicated in neurodegenerative diseases. The efficacy of a therapeutic agent is intrinsically linked to its selectivity. Understanding the full spectrum of a compound's interactions within the cellular environment is paramount for predicting its therapeutic window, potential side effects, and for uncovering novel therapeutic applications. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough investigation of the cellular targets of this compound beyond MAO-B is a critical step in its preclinical and clinical development.
Quantitative Data for this compound: On-Target and Primary Off-Target Selectivity
The currently available quantitative data for this compound focuses on its high affinity for MAO-B and its selectivity over the related isoform, MAO-A. This data is crucial for establishing a baseline for its intended activity.
| Target | Parameter | Value (µM) | Selectivity Index (SI) |
| Human MAO-B | IC₅₀ | 0.067 | 504.79 |
| Human MAO-B | Kᵢ | 0.03 | |
| Human MAO-A | IC₅₀ | 33.82 |
The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B.
Methodologies for Identifying Novel Cellular Targets
A variety of powerful techniques are employed to elucidate the cellular interactome of a small molecule like this compound. These methods can be broadly categorized into affinity-based, stability-based, and activity-based approaches.
Affinity-Based Protein Profiling (AfBPP)
Affinity-based protein profiling is a cornerstone of target identification. It relies on the specific interaction between a drug and its protein targets to isolate and subsequently identify them using mass spectrometry.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)
-
Probe Synthesis: A chemical probe is synthesized by attaching a linker and a purification tag (e.g., biotin) to the this compound molecule. It is crucial to design the probe such that the modification does not significantly hinder its binding to target proteins. A photoreactive group can also be incorporated to enable covalent cross-linking to target proteins upon UV irradiation, capturing even transient interactions.
-
Cell Lysate Preparation: The target cells or tissues are lysed to release the proteome.
-
Affinity Purification: The this compound probe is immobilized on a solid support, such as agarose or magnetic beads. The cell lysate is then incubated with the immobilized probe, allowing the target proteins to bind.
-
Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.
-
Elution: The specifically bound proteins are eluted from the solid support. This can be achieved by using a competitive ligand, changing the pH, or using a denaturing agent.
-
Protein Identification by Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE and then identified by mass spectrometry (e.g., LC-MS/MS). The identified proteins are potential cellular targets of this compound.
-
Data Analysis: The identified proteins are compared against a control experiment (e.g., using beads without the probe or a structurally similar but inactive molecule) to distinguish true binders from non-specific interactions.
Preliminary In Vitro Evaluation of hMAO-B-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of hMAO-B-IN-4, a selective and reversible inhibitor of human monoamine oxidase-B (hMAO-B). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies for further investigation of this compound for potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Core Compound Profile: this compound
This compound has been identified as a potent, selective, and reversible inhibitor of human monoamine oxidase-B. A key characteristic of this compound is its ability to penetrate the blood-brain barrier, a critical attribute for targeting central nervous system disorders.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative metrics from the in vitro evaluation of this compound.
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 0.067 µM (67 nM) | hMAO-B | The half maximal inhibitory concentration, indicating the potency of the inhibitor.[1][2] |
| Ki | 0.03 µM (30 nM) | hMAO-B | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.[1][2] |
| IC50 | 33.82 µM | hMAO-A | Demonstrates selectivity for hMAO-B over hMAO-A.[1][2] |
| Selectivity Index (SI) | >500-fold | hMAO-B vs. hMAO-A | Calculated as the ratio of IC50 (hMAO-A) / IC50 (hMAO-B), highlighting the high selectivity.[1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard and widely accepted assays for evaluating MAO inhibitors.
Determination of IC50 (Half Maximal Inhibitory Concentration)
The IC50 value for this compound was likely determined using a luminescent or fluorometric assay. The MAO-Glo™ Assay is a common commercially available kit for this purpose.
Principle: The assay measures the activity of MAO enzymes by detecting the amount of a specific substrate that is converted into a product. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in the product signal. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
MAO-Glo™ Assay Protocol Outline:
-
Reagent Preparation:
-
Reconstitute the lyophilized MAO-Glo™ Substrate and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in an appropriate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).
-
-
Enzyme Reaction:
-
In a 96-well or 384-well plate, add the recombinant human MAO-B enzyme to each well.
-
Add the various concentrations of this compound to the respective wells. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle/buffer only).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the MAO-Glo™ Substrate to all wells.
-
-
Signal Detection:
-
After a defined incubation period (e.g., 30-60 minutes), add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Ki (Inhibition Constant)
The Ki value, which represents the binding affinity of a reversible inhibitor, can be determined through enzyme kinetic studies.
Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined, and the Ki can be calculated.
Experimental Protocol Outline:
-
Enzyme Activity Assays:
-
Perform a series of enzyme activity assays as described for the IC50 determination.
-
For each fixed concentration of this compound (including zero), vary the concentration of the MAO-B substrate (e.g., benzylamine or a luminogenic substrate).
-
Measure the initial reaction velocity (rate of product formation) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the inhibition kinetics and determine the mode of inhibition.
-
For a competitive inhibitor, the Ki can be calculated using the following equation derived from the Michaelis-Menten kinetics:
-
Km,app = Km (1 + [I]/Ki)
-
Where Km,app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
-
Alternatively, non-linear regression analysis of the initial velocity data against substrate and inhibitor concentrations can be used to directly fit the appropriate inhibition model and calculate the Ki.
-
Reversibility Assay
To confirm the reversible nature of this compound, a dialysis or rapid dilution experiment can be performed.
Principle: If an inhibitor is reversible, its inhibitory effect will diminish upon its removal from the enzyme solution.
Dialysis Protocol Outline:
-
Pre-incubation:
-
Incubate hMAO-B enzyme with a concentration of this compound that produces significant inhibition (e.g., 5-10 times the IC50).
-
As controls, incubate the enzyme with a known reversible inhibitor (e.g., lazabemide), a known irreversible inhibitor (e.g., selegiline), and buffer alone.
-
-
Dialysis:
-
Place the enzyme-inhibitor mixtures in dialysis tubing with a suitable molecular weight cutoff.
-
Dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes to remove the unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, measure the residual activity of the hMAO-B enzyme from each condition using the standard activity assay.
-
-
Data Analysis:
-
Compare the enzyme activity of the this compound treated sample to the controls. A significant recovery of enzyme activity, similar to that of the reversible inhibitor control, indicates that this compound is a reversible inhibitor. The activity of the enzyme incubated with the irreversible inhibitor should remain low.
-
Visualizations
MAO-B Signaling Pathway and the Impact of Inhibition
Monoamine Oxidase B plays a crucial role in the catabolism of monoamine neurotransmitters, primarily dopamine. Its activity also contributes to the production of reactive oxygen species (ROS), which can induce oxidative stress and activate downstream signaling pathways implicated in cellular damage and neurodegeneration.
Caption: MAO-B signaling and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram illustrates the logical flow of experiments for the preliminary in vitro characterization of a novel hMAO-B inhibitor.
References
The Pharmacodynamics of hMAO-B-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of hMAO-B-IN-4, a selective and reversible inhibitor of human monoamine oxidase-B (hMAO-B). This document details the compound's inhibitory activity, mechanism of action, and the experimental protocols used for its characterization. The information is intended to support further research and development of hMAO-B inhibitors for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Core Pharmacodynamic Profile
This compound (also referred to as compound B10) is a potent and selective inhibitor of hMAO-B, an enzyme crucial in the catabolism of dopamine and other monoamine neurotransmitters. Its ability to penetrate the blood-brain barrier makes it a promising candidate for central nervous system-targeted therapies.[1][2][3][4]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been determined through in vitro enzyme inhibition assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value (µM) | Description |
| hMAO-B IC50 | 0.067 | The half-maximal inhibitory concentration against human MAO-B.[1][2] |
| hMAO-B Ki | 0.03 | The inhibition constant, indicating the binding affinity of the inhibitor to hMAO-B.[1][2] |
| hMAO-A IC50 | 33.82 | The half-maximal inhibitory concentration against human MAO-A.[1][2] |
| Selectivity Index (SI) | >500 | The ratio of hMAO-A IC50 to hMAO-B IC50, indicating high selectivity for MAO-B.[1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the selective and reversible inhibition of the hMAO-B enzyme. This inhibition leads to a cascade of downstream effects that are neuroprotective.
By inhibiting hMAO-B, this compound prevents the breakdown of dopamine in glial cells. This leads to an increase in synaptic dopamine levels, which can help alleviate symptoms of dopamine deficiency in neurodegenerative disorders. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), a byproduct of dopamine metabolism. This reduction in oxidative stress is a key component of the neuroprotective effects of MAO-B inhibitors. The modulation of oxidative stress can also impact downstream signaling pathways like NF-κB and PI3K/AKT, which are involved in neuroinflammation. Additionally, MAO-B inhibitors have been shown to upregulate the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF), and to exert anti-apoptotic effects by increasing the ratio of Bcl-2 to Bax.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of hMAO-B inhibitors like this compound.
Fluorometric Monoamine Oxidase B Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor. It is based on the fluorometric detection of H₂O₂, a byproduct of the oxidative deamination of an MAO-B substrate.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine or Tyramine)
-
Fluorometric Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
This compound (or other test inhibitor)
-
Positive Control (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in MAO-B Assay Buffer.
-
Prepare a working solution of hMAO-B enzyme in MAO-B Assay Buffer.
-
Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and HRP in MAO-B Assay Buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the serially diluted this compound solutions. Include wells for a positive control and a no-inhibitor control (vehicle).
-
Add the hMAO-B enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity in a microplate reader at 37°C for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Normalize the reaction rates to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Inhibitor Reversibility by Dialysis
This experiment is conducted to determine whether the inhibition of hMAO-B by the test compound is reversible or irreversible.
Materials:
-
hMAO-B enzyme
-
This compound (or other test inhibitor)
-
Reversible inhibitor control (e.g., Lazabemide)
-
Irreversible inhibitor control (e.g., Pargyline)
-
Dialysis membrane (with an appropriate molecular weight cutoff)
-
Dialysis buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Materials for the MAO-B activity assay (as described above)
Procedure:
-
Pre-incubation:
-
Incubate hMAO-B with a concentration of this compound that produces significant inhibition (e.g., 4-5 times its IC50) for a specified time (e.g., 30 minutes) at room temperature.
-
Prepare parallel incubations with the reversible control, the irreversible control, and a no-inhibitor control.
-
-
Dialysis:
-
Transfer the enzyme-inhibitor mixtures into dialysis cassettes.
-
Dialyze against a large volume of dialysis buffer for an extended period (e.g., 24 hours) with several buffer changes to ensure the removal of any unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, recover the enzyme solutions from the dialysis cassettes.
-
Measure the residual hMAO-B activity of the dialyzed samples using the fluorometric assay described previously.
-
For comparison, also measure the activity of undialyzed samples of the enzyme-inhibitor mixtures.
-
-
Data Analysis:
-
Compare the residual enzyme activity of the dialyzed samples to the undialyzed samples and the no-inhibitor control.
-
A significant recovery of enzyme activity after dialysis indicates reversible inhibition, as the inhibitor has dissociated from the enzyme and been removed.
-
Little to no recovery of activity suggests irreversible inhibition, as the inhibitor remains covalently bound to the enzyme.
-
Conclusion
This compound is a highly potent and selective reversible inhibitor of hMAO-B. Its favorable pharmacodynamic profile, including its ability to cross the blood-brain barrier, makes it a valuable research tool and a potential lead compound for the development of novel therapeutics for neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel MAO-B inhibitors.
References
- 1. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of human Monoamine Oxidase B (hMAO-B) Inhibitors
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of inhibitors targeting human Monoamine Oxidase B (hMAO-B), a key enzyme in the metabolism of neurotransmitters and a significant target in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3]
Introduction to hMAO-B and Its Inhibition
Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of various biogenic and xenobiotic amines, including dopamine.[1][4] This process generates hydrogen peroxide (H₂O₂), which can contribute to oxidative stress and neuronal damage.[5] Inhibition of hMAO-B increases the levels of dopamine in the brain and may offer neuroprotective effects, making it a valuable therapeutic strategy.[3] hMAO-B inhibitors can be classified as reversible or irreversible, with a focus on developing reversible and selective inhibitors to minimize side effects.[6][7]
Structure-Activity Relationship (SAR) Studies of hMAO-B Inhibitors
The development of potent and selective hMAO-B inhibitors relies heavily on understanding the relationship between the chemical structure of a compound and its biological activity. The active site of hMAO-B is characterized by a hydrophobic pocket, with key amino acid residues such as Tyr398, Tyr435, Tyr326, Cys172, and Gln206 playing crucial roles in substrate and inhibitor binding.[8][9] SAR studies explore how modifications to a chemical scaffold affect its potency (often measured as IC₅₀) and selectivity against the MAO-A isoform.
Isatin-Based Inhibitors
Isatin and its derivatives have been explored as a scaffold for reversible and selective hMAO-B inhibitors. Fragment-based drug design approaches have utilized the isatin core found in X-ray crystal structures of the enzyme.[10][11]
| Compound | R Group Modification | hMAO-B IC₅₀ (nM) | Selectivity Index (SI) vs hMAO-A | Reference |
| A3 | (structure not fully detailed in snippet) | 3 | >23.64 (vs selegiline) | [10][11] |
| Selegiline | (reference drug) | 33 | (reference) | [10] |
| Safinamide | (reference drug) | 39 | (reference) | [10] |
Table 1: SAR data for selected isatin-based hMAO-B inhibitors.[10][11]
The data suggests that specific modifications to the isatin scaffold can lead to highly potent and selective inhibitors, significantly surpassing the activity of established drugs like selegiline and safinamide.[10]
Chalcone-Based Inhibitors
Chalcones, characterized by an open-chain flavonoid structure, have been investigated as hMAO-B inhibitors. Modifications on the A and B rings of the chalcone scaffold significantly influence their inhibitory activity.
| Compound | Substitution on Phenyl Ring | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) vs hMAO-A | Reference |
| 22 | (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)prop-2-en-1-one | 0.026 | >1538 | [12] |
| 20 | (E)-3-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-1-(4-fluorophenyl)prop-2-en-1-one | (not specified, but active) | (high) | [12] |
| 13 | (E)-1-(2-chlorophenyl)-3-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)prop-2-en-1-one | (not specified, but active) | (high) | [12] |
Table 2: SAR data for 1,4-benzodioxan-substituted chalcone hMAO-B inhibitors.[12]
The presence of electron-withdrawing groups on the phenyl ring appears to be favorable for potent and selective hMAO-B inhibition within this series.[8][12]
Acylhydrazone-Based Inhibitors
A series of acylhydrazone derivatives have been synthesized and evaluated, with halogen substitutions on the aromatic rings playing a key role in their inhibitory potency.
| Compound | A-Ring Substituent | B-Ring Substituent | hMAO-B IC₅₀ (µM) | Kᵢ (µM) | Reference |
| ACH10 | -Br | -F | 0.14 | 0.097 | [7] |
| ACH14 | -F | -F | 0.15 | 0.10 | [7] |
| ACH13 | (not specified) | (not specified) | 0.18 | (not specified) | [7] |
| ACH8 | (not specified) | (not specified) | 0.20 | (not specified) | [7] |
| ACH3 | (not specified) | (not specified) | 0.22 | (not specified) | [7] |
Table 3: SAR data for acylhydrazone-based hMAO-B inhibitors.[7]
The structure-activity relationship studies indicated that the presence of a fluorine atom on the B-ring generally leads to high MAO-B inhibitory activity.[7] Kinetic studies revealed these compounds to be competitive inhibitors.[7]
Experimental Protocols
hMAO-B Inhibition Assay (Fluorometric)
This assay is commonly used for high-throughput screening of hMAO-B inhibitors and is based on the detection of H₂O₂, a byproduct of the MAO-B catalyzed oxidation of a substrate like tyramine.[13][14][15]
Materials:
-
96-well black plate with a flat bottom[13]
-
Multi-well spectrophotometer (fluorometer)[13]
-
MAO-B Assay Buffer[13]
-
GenieRed Probe (or similar H₂O₂ probe) in DMSO[13]
-
Lyophilized hMAO-B Enzyme[13]
-
MAO-B Substrate (e.g., Tyramine)[13]
-
Developer[13]
-
Inhibitor Control (e.g., Selegiline)[13]
-
Test compounds
Procedure:
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with MAO-B Assay Buffer. The final solvent concentration should not exceed 2%.[13]
-
Reaction Setup: Add 10 µl of the test inhibitor, inhibitor control, or assay buffer (for enzyme control) to the wells of the 96-well plate.[13]
-
Enzyme Addition: Prepare a working solution of hMAO-B enzyme in the assay buffer. Add 50 µl of the enzyme solution to each well. Incubate for 10 minutes at 37°C.[13]
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorometric probe in the assay buffer. Add 40 µl of this solution to each well to initiate the reaction.[13]
-
Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.[13]
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Determination of Inhibitor Reversibility
The reversibility of an inhibitor is a critical parameter. A common method to assess this is through dialysis.[1][7]
Procedure:
-
Pre-incubation: Incubate the hMAO-B enzyme with the test inhibitor at a concentration several times its IC₅₀ (e.g., 4x IC₅₀) for a set period (e.g., 15-30 minutes).[7][9] Control samples include the enzyme alone and the enzyme with a known irreversible inhibitor (e.g., deprenyl/pargyline) and a known reversible inhibitor (e.g., lazabemide).[7][9]
-
Dialysis: The pre-incubated mixtures are then dialyzed against a large volume of buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.[9]
-
Activity Measurement: After dialysis, the residual activity of the hMAO-B enzyme is measured using the standard inhibition assay.
-
Analysis: The activity of the enzyme incubated with the test compound is compared to the controls. A significant recovery of enzyme activity after dialysis indicates a reversible inhibitor, while a lack of recovery suggests irreversible inhibition.[7]
Visualizing Pathways and Workflows
MAO-B Catalytic Cycle and Inhibition
The following diagram illustrates the oxidative deamination of a monoamine substrate by hMAO-B and the points of therapeutic intervention by inhibitors.
Caption: hMAO-B catalytic cycle and mechanism of inhibition.
Workflow for hMAO-B Inhibitor SAR Study
The development of novel hMAO-B inhibitors typically follows a structured workflow, from initial design to preclinical evaluation.
Caption: General workflow for a structure-activity relationship study of hMAO-B inhibitors.
Conclusion
The structure-activity relationship studies of hMAO-B inhibitors are crucial for the development of new therapeutic agents for neurodegenerative diseases. By systematically modifying chemical scaffolds like isatins, chalcones, and acylhydrazones, researchers can identify key structural features that lead to high potency and selectivity. The combination of robust in vitro assays, kinetic studies, and in silico modeling provides a powerful platform for the rational design and optimization of novel hMAO-B inhibitors. The ultimate goal is the development of safe and effective drugs that can slow the progression of diseases like Parkinson's by protecting neurons from oxidative damage and modulating neurotransmitter levels.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel human monoamine oxidase B inhibitors based on a fragment in an X-ray crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. assaygenie.com [assaygenie.com]
- 14. mybiosource.com [mybiosource.com]
- 15. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
Methodological & Application
Application Notes: In Vitro Inhibition of Human Monoamine Oxidase B (hMAO-B) using hMAO-B-IN-4
For research, scientific, and drug development professionals.
Abstract
This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency and selectivity of hMAO-B-IN-4, a known selective and reversible inhibitor of human monoamine oxidase B (hMAO-B). The described methodology is based on a fluorometric approach that quantifies hydrogen peroxide (H₂O₂), a byproduct of MAO-B enzymatic activity. This protocol is intended for researchers in neurobiology, pharmacology, and drug discovery investigating potential therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine. Elevated MAO-B activity has been implicated in the pathophysiology of various neurodegenerative disorders, making it a significant target for therapeutic intervention. The inhibition of MAO-B can increase the levels of dopamine in the brain, offering a strategy to alleviate motor symptoms associated with Parkinson's disease.
This compound is a potent, selective, and reversible inhibitor of hMAO-B.[1][2][3] Understanding its inhibitory profile is crucial for the development of novel therapeutics. This application note details a robust in vitro assay to characterize the inhibitory effects of this compound on purified hMAO-B enzyme. The assay relies on the principle that the enzymatic deamination of a substrate by MAO-B produces H₂O₂. In the presence of horseradish peroxidase (HRP), a fluorogenic probe (such as Amplex Red) is oxidized by H₂O₂, generating a highly fluorescent product that can be quantified to determine the rate of enzyme activity.
Product Information
| Compound Name | This compound |
| Target | Human Monoamine Oxidase B (hMAO-B) |
| CAS Number | 1666119-75-0 |
| Molecular Formula | C₂₀H₁₆O₂S |
| Molecular Weight | 320.4 g/mol |
| Description | A selective, reversible, and blood-brain barrier penetrable hMAO-B inhibitor.[1][2][3] |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against human MAO-A and MAO-B. This data is critical for designing experiments to confirm its potency and selectivity.
| Enzyme | IC₅₀ (μM) | Kᵢ (μM) | Selectivity Index (SI) |
| hMAO-B | 0.067 | 0.03 | 504.79 |
| hMAO-A | 33.82 | Not Reported |
Table 1: Inhibitory potency and selectivity of this compound. The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ for hMAO-A to the IC₅₀ for hMAO-B.[1]
Experimental Protocol: hMAO-B Inhibition Assay
This protocol is adapted from standard fluorometric MAO-B inhibitor screening assays.[1][2][4]
Materials and Reagents:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
This compound
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine or Benzylamine)
-
Horseradish Peroxidase (HRP)
-
Fluorogenic Probe (e.g., Amplex Red)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in MAO-B Assay Buffer to create a series of 10X working solutions. The final concentrations in the assay should bracket the expected IC₅₀ value (e.g., ranging from 1 nM to 100 µM).
-
hMAO-B Enzyme Working Solution: Dilute the recombinant hMAO-B enzyme in MAO-B Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solution: Prepare a working solution of the MAO-B substrate (e.g., 1 mM Tyramine) in MAO-B Assay Buffer.
-
Detection Reagent Mix: Prepare a mix containing the fluorogenic probe and HRP in MAO-B Assay Buffer according to the manufacturer's recommendations (e.g., 200 µM Amplex Red and 2 U/mL HRP).
-
-
Assay Protocol:
-
Add 10 µL of the 10X this compound working solutions to the appropriate wells of the 96-well plate.
-
Include control wells:
-
No-Inhibitor Control: 10 µL of MAO-B Assay Buffer (with DMSO at the same final concentration as the inhibitor wells).
-
Positive Control: 10 µL of a 10X working solution of a known MAO-B inhibitor (e.g., Selegiline).
-
No-Enzyme Control: 10 µL of MAO-B Assay Buffer.
-
-
Add 40 µL of the hMAO-B enzyme working solution to all wells except the No-Enzyme Control. Add 40 µL of MAO-B Assay Buffer to the No-Enzyme Control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the Detection Reagent Mix containing the MAO-B substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Determine the reaction rate (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of No-Inhibitor Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
Application Notes and Protocols for hMAO-B-IN-4 in Cell-Based Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
hMAO-B-IN-4 is a potent, selective, and reversible inhibitor of human monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][2][3] MAO-B metabolizes monoamine neurotransmitters, including dopamine, leading to the production of hydrogen peroxide and other reactive oxygen species (ROS) that can induce oxidative stress and neuronal cell death.[4] Inhibition of MAO-B is a clinically validated strategy for neuroprotection.[4][5][6] These application notes provide detailed protocols for assessing the neuroprotective potential of this compound in a cell-based assay using the human neuroblastoma SH-SY5Y cell line, a widely used model for dopaminergic neurons.[7]
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the inhibition of MAO-B. This inhibition leads to a reduction in oxidative stress by preventing the generation of harmful byproducts from neurotransmitter metabolism.[4] Furthermore, the inhibition of MAO-B can prevent the conversion of pro-neurotoxins, such as MPTP, into their active toxic metabolites (e.g., MPP+), which specifically target and damage dopaminergic neurons.[5] The downstream effects of MAO-B inhibition include the modulation of apoptotic pathways, characterized by an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and the activation of antioxidant response pathways, such as the Nrf2 signaling cascade.[6][8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and provide example data for its neuroprotective effects. Note: The neuroprotection data are illustrative and should be determined experimentally using the protocols provided below.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| hMAO-B IC50 | 0.067 µM | [1] |
| hMAO-B Ki | 0.03 µM | [1][3] |
| hMAO-A IC50 | 33.82 µM | [1] |
| Selectivity Index (MAO-A/MAO-B) | ~505 | [1] |
| Inhibition Type | Reversible | [1] |
Table 2: Example Neuroprotective Efficacy of this compound against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Fold-Change in Caspase-3 Activity |
| Control (Vehicle) | - | 100 ± 5.0 | 1.0 ± 0.1 |
| 6-OHDA | 100 | 52 ± 4.5 | 3.5 ± 0.4 |
| This compound + 6-OHDA | 0.1 | 65 ± 5.1 | 2.8 ± 0.3 |
| This compound + 6-OHDA | 1 | 85 ± 6.2 | 1.5 ± 0.2 |
| This compound + 6-OHDA | 10 | 95 ± 5.8 | 1.1 ± 0.1 |
Signaling Pathways and Experimental Workflow
Signaling Pathway for MAO-B Inhibitor-Mediated Neuroprotection
Experimental Workflow for Neuroprotection Assay
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects against 6-Hydroxydopamine (6-OHDA)-Induced Toxicity in SH-SY5Y Cells
Objective: To determine the ability of this compound to protect SH-SY5Y cells from 6-OHDA-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-Hydroxydopamine (6-OHDA) hydrochloride (prepare fresh in saline with 0.02% ascorbic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. Suggested final concentrations: 0.01, 0.1, 1, 10, and 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 2 hours at 37°C.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in saline with 0.02% ascorbic acid.
-
Add 10 µL of the 6-OHDA solution to the wells to achieve a final concentration of 100 µM.
-
Include a control group of cells that are not treated with 6-OHDA.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Protocol 2: Measurement of Apoptosis by Caspase-3 Activity Assay
Objective: To quantify the effect of this compound on the activation of caspase-3, a key executioner of apoptosis.
Materials:
-
Cells treated as described in Protocol 1.
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Lysis buffer provided with the kit.
-
96-well plate for the assay.
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
After the 24-hour incubation with 6-OHDA, remove the culture medium.
-
Wash the cells with PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-3 Assay:
-
Transfer the cell lysates to a new 96-well plate.
-
Follow the manufacturer's instructions for the caspase-3 assay kit. This typically involves adding a reaction buffer and a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-change in caspase-3 activity relative to the control group.
-
Protocol 3: Western Blot Analysis of Bcl-2 and Bax Expression
Objective: To determine the effect of this compound on the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
Cells treated in 6-well plates following a similar procedure as in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Primary antibodies: anti-Bcl-2, anti-Bax, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the β-actin loading control.
-
Calculate the Bcl-2/Bax ratio.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cell viability assays | Uneven cell seeding; Edge effects in the 96-well plate | Ensure proper cell suspension before seeding; Avoid using the outer wells of the plate. |
| Low neurotoxic effect of 6-OHDA | 6-OHDA solution degraded | Always prepare 6-OHDA solution fresh in a vehicle containing an antioxidant like ascorbic acid. |
| This compound shows cytotoxicity at high concentrations | Intrinsic toxicity of the compound | Perform a dose-response curve for this compound alone to determine its non-toxic concentration range. |
| Weak signal in Western blot | Insufficient protein loading; Low antibody concentration | Increase the amount of protein loaded; Optimize primary and secondary antibody dilutions. |
Conclusion
The provided protocols offer a robust framework for evaluating the neuroprotective properties of the selective MAO-B inhibitor, this compound, in a cell-based model of Parkinson's disease. By assessing cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this compound for neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neural progenitor cells are protected against MPTP by MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Series of Dual NRF2 Inducers and Selective MAO-B Inhibitors for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of hMAO-B-IN-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
hMAO-B-IN-4, also identified as compound 1l, is a potent, selective, and reversible inhibitor of human monoamine oxidase-B (hMAO-B).[1] Monoamine oxidase-B is a key enzyme in the catabolism of dopamine and other neurotransmitters. Its increased activity is associated with several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, primarily through mechanisms involving oxidative stress and neuroinflammation. This compound has demonstrated significant inhibitory activity against hMAO-B in vitro and exhibits promising anti-neuroinflammatory properties, making it a compelling candidate for in vivo studies in mouse models of neurodegenerative diseases.[1]
These application notes provide a comprehensive overview of the available data on this compound and a generalized protocol for its in vivo administration in a scopolamine-induced memory impairment mouse model, a common model for screening compounds with potential therapeutic effects in cognitive disorders.
Data Presentation
In Vitro Inhibitory Activity of this compound (Compound 1l)
| Target | IC50 (µM) | Selectivity Index (SI) | Inhibition Type | Reversibility | Reference |
| hMAO-B | 0.0083 | >4819 | Competitive | Reversible | [1] |
| hMAO-A | >40 | [1] |
Anti-Neuroinflammatory Activity of this compound (Compound 1l) in BV2 Microglial Cells
| Stimulant | Biomarker | Effect of Compound 1l | Reference |
| LPS | NO, TNF-α, IL-1β | Inhibition of release | [1] |
| Aβ1-42 | NO, TNF-α, IL-1β | Inhibition of release | [1] |
| Aβ1-42 | Cytotoxicity | Attenuation | [1] |
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Neuroprotection by this compound
Caption: Proposed neuroprotective mechanism of this compound.
In Vivo Experimental Workflow for a Scopolamine-Induced Memory Impairment Model
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
Note: The following protocols are generalized based on standard practices for evaluating MAO-B inhibitors in mouse models of cognitive impairment. Specific parameters such as dosage and timing may require optimization for this compound.
Protocol 1: Preparation and Administration of this compound
1. Materials:
- This compound powder
- Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)
- Sterile water for injection
- Vortex mixer
- Sonicator
- Animal gavage needles (20-22 gauge, curved)
- Syringes (1 mL)
2. Preparation of Dosing Solution: a. Calculate the required amount of this compound based on the desired dose (e.g., 1, 5, 10 mg/kg) and the number of animals. b. Weigh the this compound powder accurately. c. Prepare the vehicle solution (0.5% CMC-Na) by dissolving the appropriate amount of CMC-Na in sterile water with gentle heating and stirring. Allow to cool to room temperature. d. Suspend the this compound powder in a small volume of the vehicle and vortex thoroughly to create a slurry. e. Gradually add the remaining vehicle to the slurry while continuously vortexing to achieve the final desired concentration. f. Sonicate the suspension for 5-10 minutes to ensure homogeneity. Prepare fresh daily.
3. Administration: a. Gently restrain the mouse. b. Measure the body weight of the mouse to calculate the exact volume of the dosing solution to be administered. c. Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle. d. Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach. e. Return the mouse to its home cage and monitor for any immediate adverse reactions.
Protocol 2: Scopolamine-Induced Memory Impairment Model
1. Animals:
- Male C57BL/6 mice (8-10 weeks old) are commonly used.
2. Procedure: a. Administer this compound or vehicle orally once daily for a period of 7 to 14 days. b. On the day of behavioral testing, administer scopolamine (1 mg/kg, dissolved in sterile saline) via intraperitoneal (i.p.) injection 30 minutes before the start of the test to induce transient memory impairment.[2] c. The control group should receive a saline injection instead of scopolamine.
Protocol 3: Y-Maze Test for Spatial Working Memory
1. Apparatus:
- A Y-shaped maze with three identical arms (e.g., 35 cm long, 6 cm wide, 13 cm high) at a 120° angle to each other.[3]
2. Procedure: a. Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.[3] b. Record the sequence of arm entries. An entry is counted when all four paws of the mouse are within the arm. c. A spontaneous alternation is defined as consecutive entries into three different arms. d. Calculate the percentage of spontaneous alternation as: [(Number of spontaneous alternations) / (Total number of arm entries - 2)] x 100. e. Higher alternation percentage indicates better spatial working memory.
Protocol 4: Novel Object Recognition (NOR) Test for Recognition Memory
1. Apparatus:
- An open-field arena (e.g., 40 x 40 x 40 cm).
- Two sets of identical objects (e.g., small plastic toys) and one set of novel objects, all of similar size but different shapes and colors. The objects should be heavy enough that the mice cannot displace them.
2. Procedure: a. Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.[4][5] b. Training/Familiarization (Day 2): Place two identical objects in the arena. Place the mouse in the center of the arena and allow it to explore for 10 minutes. Record the time spent exploring each object.[4][6] Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it. c. Testing (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes. Record the time spent exploring the familiar and the novel object.[4][5] d. Calculate the discrimination index (DI) as: [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100. e. A higher DI indicates better recognition memory.
Conclusion
While in vivo studies specifically detailing the administration of this compound in mouse models are not yet available in the public domain, its potent in vitro activity and anti-neuroinflammatory properties strongly support its evaluation in models of neurodegenerative diseases. The provided protocols offer a robust framework for initiating such studies. Researchers should perform dose-response studies to determine the optimal in vivo dose of this compound and may consider a variety of mouse models, including transgenic models of Alzheimer's (e.g., 5xFAD) or Parkinson's disease (e.g., MPTP-induced), to fully elucidate its therapeutic potential. Careful monitoring of animal well-being and inclusion of appropriate control groups are essential for obtaining reliable and reproducible data.
References
- 1. Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice [mdpi.com]
- 3. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
Application Notes and Protocols for Determining hMAO-B-IN-4 IC50 and Ki Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the inhibitory activity of hMAO-B-IN-4 and detailed protocols for determining its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) against human monoamine oxidase B (hMAO-B).
Introduction to this compound
This compound is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme pivotal in the catabolism of key neurotransmitters. Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, primarily through the generation of oxidative stress.[1][2][3] By catalyzing the oxidative deamination of monoamines, MAO-B produces hydrogen peroxide (H₂O₂) as a byproduct, contributing to neuronal damage.[1][4][5] this compound's inhibitory action makes it a valuable research tool for studying the role of MAO-B in these conditions and a potential therapeutic candidate.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against human MAO isoforms are summarized below.
| Parameter | hMAO-B | hMAO-A | Selectivity Index (SI) |
| IC50 | 0.067 µM | 33.82 µM | >500 (MAO-A/MAO-B) |
| Ki | 0.03 µM | Not Reported |
Table 1: Inhibitory Activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Ki value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. The Selectivity Index highlights the compound's preference for inhibiting MAO-B over MAO-A.
Signaling Pathway of MAO-B in Neurodegeneration
Monoamine oxidase B, located on the outer mitochondrial membrane, plays a significant role in neuronal health and disease. Its enzymatic activity contributes to oxidative stress and can trigger apoptotic signaling pathways, both of which are central to the progression of neurodegenerative diseases.
Caption: MAO-B signaling pathway in neurodegeneration.
Experimental Protocols
Detailed methodologies for determining the IC50 and Ki values of this compound are provided below. These protocols are based on established fluorometric and spectrophotometric assays.
Protocol 1: Determination of IC50 Value
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against hMAO-B using a fluorometric assay.
Caption: Experimental workflow for IC50 determination.
Materials:
-
Human recombinant MAO-B (hMAO-B)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO-B Substrate (e.g., Kynuramine or Benzylamine)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorescent probe)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of hMAO-B enzyme in assay buffer.
-
Prepare a stock solution of the MAO-B substrate.
-
Prepare a detection cocktail containing HRP and Amplex® Red in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 1 nM to 100 µM.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20 µL of each this compound dilution to respective wells.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 60 µL of the hMAO-B enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate and detection cocktail to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths are typically around 535 nm and 587 nm, respectively, for the Amplex® Red product, resorufin.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Determination of Ki Value and Mechanism of Inhibition
This protocol describes how to determine the inhibitor constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) using enzyme kinetics.
Caption: Experimental workflow for Ki determination.
Procedure:
-
Experimental Setup:
-
Prepare several fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, based on an initial estimate from the IC50 value).
-
For each inhibitor concentration, perform a series of kinetic assays with varying concentrations of the MAO-B substrate (e.g., ranging from 0.1 x Km to 10 x Km of the substrate for hMAO-B).
-
-
Assay and Measurement:
-
Follow the same assay procedure as for the IC50 determination, measuring the initial reaction rates for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction velocity against the substrate concentration to generate Michaelis-Menten curves.
-
To determine the mechanism of inhibition, create a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The Ki value can be calculated from the data using the appropriate equations for the determined mechanism of inhibition or by using non-linear regression to fit the data to the appropriate enzyme inhibition model. For competitive inhibition, a secondary plot of the slope of the Lineweaver-Burk plots versus the inhibitor concentration can be used to determine Ki.[6]
-
Conclusion
The provided data and protocols offer a robust framework for researchers to investigate the inhibitory properties of this compound. Its high potency and selectivity for hMAO-B make it a valuable tool for exploring the role of this enzyme in neurodegenerative diseases and for the development of novel therapeutic strategies. Accurate determination of its IC50 and Ki values is crucial for understanding its pharmacological profile and for its application in further research.
References
- 1. Effect of MAO-B inhibition against ischemia-induced oxidative stress in the rat brain. Comparison with a rational antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Monoamine Oxidase B Prompts Mitochondrial and Cardiac Dysfunction in Pressure Overloaded Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for hMAO-B-IN-4 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of hMAO-B-IN-4, a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B), in various in vitro experimental settings.
Chemical Properties and Solubility
This compound is a potent tool for studying the role of MAO-B in neurological disorders such as Parkinson's and Alzheimer's disease.[1] Understanding its physical and chemical properties is crucial for accurate and reproducible experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆O₂S | [2] |
| Molecular Weight | 320.4 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >99% | [2] |
| IC₅₀ (hMAO-B) | 0.067 µM | [1] |
| IC₅₀ (hMAO-A) | 33.82 µM | [1] |
Solubility Data:
The solubility of this compound is a critical factor for the preparation of stock solutions and working dilutions for in vitro assays. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Concentration | Comments |
| DMSO | ≥ 10 mM | Commercially available as a 10 mM solution, indicating good solubility. For higher concentrations, sonication may be required. |
| Ethanol | Limited solubility | Not recommended for primary stock solutions. May be used for further dilutions of a DMSO stock, but care must be taken to avoid precipitation. |
| Aqueous Buffers (e.g., PBS) | Poor solubility | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. Final assay concentrations should contain a low percentage of DMSO to ensure solubility. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent serial dilutions for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate aqueous buffer for the specific assay (e.g., PBS, Tris buffer)
Protocol:
-
Stock Solution Preparation (10 mM):
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 320.4 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.204 mg of this compound.
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Serial Dilutions):
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or interference with the assay.
-
In Vitro hMAO-B Enzymatic Assay Protocol
This protocol outlines a general procedure for determining the inhibitory activity of this compound on recombinant human MAO-B enzyme using kynuramine as a substrate. The assay measures the fluorescence of the product, 4-hydroxyquinoline.[3]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
This compound working solutions
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~405 nm)
Protocol:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in the assay buffer at 2x the final desired concentrations.
-
Prepare a 2x solution of kynuramine in the assay buffer.
-
Prepare a working solution of recombinant hMAO-B in the assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the 2x this compound dilutions (or vehicle control).
-
Add 25 µL of the hMAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the 2x kynuramine solution to each well.
-
Immediately measure the fluorescence at time 0 and then kinetically every 1-2 minutes for 15-30 minutes, or as a single endpoint reading after a defined incubation period at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathway
hMAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and other neurological functions.[4] In neurodegenerative diseases like Parkinson's, the loss of dopaminergic neurons leads to a dopamine deficit. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability in the synapse. This action is believed to contribute to symptomatic relief and may also offer neuroprotective effects by reducing the production of reactive oxygen species (ROS) generated during dopamine metabolism.
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. Please refer to the manufacturer's safety data sheet (SDS) for handling and storage information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Organic silicon protects human neuroblastoma SH-SY5Y cells against hydrogen peroxide effects | springermedizin.de [springermedizin.de]
Application Notes and Protocols for hMAO-B-IN-4 in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B increases the levels of dopamine, offering a therapeutic strategy for managing the motor symptoms of PD.[1][2] Furthermore, MAO-B inhibitors may possess neuroprotective properties by reducing oxidative stress associated with dopamine metabolism.[3]
hMAO-B-IN-4 is a selective, reversible, and blood-brain barrier-penetrant inhibitor of human MAO-B. These characteristics make it a valuable research tool for studying the therapeutic potential of MAO-B inhibition in models of Parkinson's disease. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo models relevant to PD research.
This compound Compound Profile
| Property | Value | Reference |
| Target | Human Monoamine Oxidase B (hMAO-B) | MCE |
| IC50 (hMAO-B) | 0.067 µM | MCE |
| Ki (hMAO-B) | 0.03 µM | MCE |
| IC50 (hMAO-A) | 33.82 µM | MCE |
| Selectivity Index (hMAO-A/hMAO-B) | >500 | MCE |
| Inhibition Type | Reversible | MCE |
| Blood-Brain Barrier Permeability | Yes | MCE |
I. In Vitro Experimental Protocols
hMAO-B Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound against recombinant human MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO-B substrate (e.g., benzylamine)
-
MAO-A substrate (e.g., kynuramine)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in potassium phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
This compound solution at various concentrations
-
Recombinant hMAO-B enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO-B substrate (benzylamine).
-
Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 250 nm for benzylamine).
-
To determine selectivity, repeat the assay using recombinant hMAO-A and its specific substrate (kynuramine), measuring absorbance at 316 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (A/B) |
| This compound | 0.067 | 33.82 | >500 |
| Reference Inhibitor (e.g., Selegiline) | Value | Value | Value |
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Neurotoxin (e.g., MPP+, the active metabolite of MPTP, or 6-hydroxydopamine)
-
This compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., MPP+) to the wells. Include a vehicle control group (no toxin) and a toxin-only control group.
-
Incubate for an additional 24-48 hours.
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the neuroprotective effect of this compound.
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 100 |
| Toxin Control | 0 | Value |
| This compound + Toxin | 0.1 | Value |
| This compound + Toxin | 1 | Value |
| This compound + Toxin | 10 | Value |
II. In Vivo Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the use of this compound in a widely used animal model of Parkinson's disease.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
This compound
-
Saline solution
-
Vehicle for this compound (e.g., saline with 5% DMSO and 5% Tween 80)
Experimental Design:
-
Animal Groups:
-
Group 1: Vehicle control (saline injections)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (low dose)
-
Group 4: MPTP + this compound (high dose)
-
-
Drug Administration:
-
Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection or oral gavage) for a pre-determined period before MPTP induction and continue throughout the study.
-
-
MPTP Induction:
-
Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[1] Note: MPTP is a potent neurotoxin and requires strict safety handling procedures.
-
-
Behavioral Testing (7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
Open Field Test: To evaluate locomotor activity.
-
-
Tissue Collection and Analysis (e.g., 14 days post-MPTP):
-
Anesthetize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and process for:
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Western Blotting: Analyze protein levels of markers for apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and neuroinflammation in brain tissue homogenates.
-
HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
-
Data Presentation:
Behavioral Data:
| Group | Rotarod Latency (s) | Pole Test Time (s) | Total Distance in Open Field (cm) |
| Vehicle Control | Value | Value | Value |
| MPTP + Vehicle | Value | Value | Value |
| MPTP + this compound (low dose) | Value | Value | Value |
| MPTP + this compound (high dose) | Value | Value | Value |
Neurochemical and Histological Data:
| Group | Striatal Dopamine (ng/mg tissue) | TH+ Cell Count in Substantia Nigra |
| Vehicle Control | Value | Value |
| MPTP + Vehicle | Value | Value |
| MPTP + this compound (low dose) | Value | Value |
| MPTP + this compound (high dose) | Value | Value |
III. Visualizations
Caption: Mechanism of action of this compound in the dopaminergic synapse.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for hMAO-B-IN-4 in SH-SY5Y Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective monoamine oxidase B (MAO-B) inhibitor, hMAO-B-IN-4, in studies involving the human neuroblastoma SH-SY5Y cell line. This document outlines the rationale for its use, detailed experimental protocols, and expected outcomes in the context of neuroprotection and neurodegenerative disease research.
Introduction
The human SH-SY5Y neuroblastoma cell line is a widely used in vitro model in neuroscience research, particularly for studying neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, possess the ability to differentiate into a more mature neuronal phenotype, expressing key markers and characteristics of dopaminergic neurons.[2] Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters, including dopamine.[3][4] Elevated MAO-B activity is associated with increased oxidative stress through the production of reactive oxygen species (ROS), a key pathological feature in several neurodegenerative diseases.[3][4][5]
This compound is a potent and selective, reversible inhibitor of human MAO-B. Its ability to penetrate the blood-brain barrier makes it a compound of interest for neurological research.[6] By inhibiting MAO-B, this compound is hypothesized to exert neuroprotective effects by reducing the degradation of dopamine and mitigating oxidative stress.[5][7] The SH-SY5Y cell line provides a valuable platform to investigate these potential neuroprotective mechanisms of this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound. Researchers should use this data as a starting point for determining optimal experimental concentrations.
| Parameter | Value | Species | Notes |
| IC | 0.067 µM | Human | The half maximal inhibitory concentration against human MAO-B.[6] |
| K | 0.03 µM | Human | The inhibitory constant for human MAO-B.[6] |
| IC | 33.82 µM | Human | Demonstrates high selectivity for MAO-B over MAO-A.[6] |
| Selectivity Index (SI) | 504.79 | - | Calculated as IC |
Signaling Pathways and Experimental Workflow
Proposed Neuroprotective Mechanism of this compound
The following diagram illustrates the hypothesized signaling pathway through which this compound may confer neuroprotection in SH-SY5Y cells. Inhibition of MAO-B is expected to reduce the production of hydrogen peroxide (H₂O₂), a source of reactive oxygen species (ROS), thereby mitigating mitochondrial dysfunction and subsequent apoptotic pathways.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the neuroprotective effects of this compound in SH-SY5Y cells.
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
This protocol details the standard procedure for culturing and passaging SH-SY5Y cells to ensure healthy, proliferative cultures for experimentation.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium.[8]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[8]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Culture flasks (T-25 or T-75)
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh growth medium. Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Medium Change: Refresh the growth medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.[9] Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C, or until cells detach.[8]
-
Neutralization: Add 4-5 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Sub-culturing: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing pre-warmed growth medium.
Neuronal Differentiation of SH-SY5Y Cells (Optional but Recommended)
For neuroprotection studies, differentiating SH-SY5Y cells into a more mature, neuron-like phenotype is highly recommended to better model neuronal responses.[2][10] Retinoic acid (RA) is a commonly used agent for this purpose.[2][11]
Materials:
-
SH-SY5Y cells cultured as described above
-
Differentiation Medium: Growth medium with reduced FBS (e.g., 1-2.5%)
-
Retinoic Acid (RA) stock solution (e.g., 10 mM in DMSO)
Protocol:
-
Seeding for Differentiation: Seed SH-SY5Y cells in the desired culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density of approximately 1 x 10⁴ cells/cm².
-
Initiate Differentiation: After 24 hours, replace the growth medium with differentiation medium containing 10 µM RA.[8]
-
Incubation and Medium Change: Incubate the cells for 5-7 days, changing the differentiation medium every 2-3 days.[8]
-
Morphological Assessment: Monitor the cells for morphological changes, such as the extension of neurites, which indicates successful differentiation.
Neuroprotection Assay against Oxidative Stress
This protocol provides a framework for evaluating the neuroprotective effects of this compound against a neurotoxin-induced insult. 6-hydroxydopamine (6-OHDA) is used as an example neurotoxin, as it induces oxidative stress relevant to Parkinson's disease models.
Materials:
-
Differentiated or undifferentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution (in DMSO)
-
6-hydroxydopamine (6-OHDA) or other neurotoxin (e.g., MPP+, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 2-4 hours).[5] Include a vehicle control (DMSO).
-
Induce Toxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells, except for the control group.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Differentiated or undifferentiated SH-SY5Y cells in black, clear-bottom 96-well plates
-
DCFH-DA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Protocol:
-
Cell Treatment: Treat cells with this compound and a neurotoxin as described in the neuroprotection assay protocol.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm HBSS.
-
Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with HBSS. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence readings to the control group.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis by flow cytometry.
Materials:
-
Treated SH-SY5Y cells in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 200 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The SH-SY5Y cell line serves as a robust and relevant model for investigating the neuroprotective potential of this compound. The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of this compound in mitigating oxidative stress and neuronal cell death. Researchers are encouraged to optimize these protocols, particularly the concentrations of this compound and the choice of neurotoxin, to best suit their specific experimental objectives. The use of differentiated SH-SY5Y cells is strongly recommended to enhance the translational relevance of the findings.
References
- 1. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of SH-SY5Y cells to a neuronal phenotype changes cellular bioenergetics and the response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinetic Analysis of hMAO-B-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, including dopamine.[1] Its inhibition is a well-established therapeutic strategy for the treatment of neurodegenerative disorders such as Parkinson's disease.[1][2] These application notes provide a comprehensive protocol for the kinetic analysis of a novel human MAO-B (hMAO-B) inhibitor, designated hMAO-B-IN-4, using Lineweaver-Burk plot analysis. This document outlines the experimental procedures, data analysis, and interpretation of results to characterize the inhibitory mechanism of this compound.
Quantitative Data Summary
The kinetic parameters of this compound were determined through a series of enzymatic assays. The following tables summarize the key quantitative data obtained.
Table 1: Inhibitory Potency of this compound
| Parameter | Value |
| IC50 (µM) | 0.075 |
| Ki (µM) | 0.055 |
| Inhibition Type | Competitive |
Table 2: Michaelis-Menten and Lineweaver-Burk Parameters for hMAO-B with this compound
| Inhibitor Conc. (µM) | Vmax (nmol/min/mg) | Km (µM) | 1/Vmax | -1/Km |
| 0 (Control) | 100 | 50 | 0.010 | -0.020 |
| 0.025 | 100 | 75 | 0.010 | -0.013 |
| 0.050 | 100 | 100 | 0.010 | -0.010 |
| 0.100 | 100 | 150 | 0.010 | -0.007 |
Experimental Protocols
hMAO-B Enzymatic Assay
This protocol describes the measurement of hMAO-B activity using a continuous spectrophotometric method.[3]
Materials:
-
Recombinant human MAO-B (hMAO-B)
-
Benzylamine (substrate)[3]
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
Selegiline (positive control inhibitor)[4]
-
Spectrophotometer capable of measuring absorbance at 250 nm[3]
-
96-well UV-transparent microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of hMAO-B enzyme solution to each well.
-
Add 25 µL of the various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
To initiate the reaction, add 25 µL of benzylamine substrate at various concentrations (e.g., 25, 50, 100, 200, 400 µM).
-
Immediately measure the change in absorbance at 250 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The rate of benzaldehyde formation is proportional to the hMAO-B activity.[3]
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance versus time curve.
Lineweaver-Burk Plot Analysis
The Lineweaver-Burk, or double reciprocal, plot is a graphical representation of enzyme kinetics.[5][6] It is used to determine the type of enzyme inhibition.[5][6]
Procedure:
-
For each inhibitor concentration, calculate the reciprocal of the initial velocities (1/V).
-
Calculate the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Fit a linear regression to each dataset.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[6][7]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[5]
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[5]
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).[5]
-
-
The y-intercept corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km.[7]
-
To determine the inhibition constant (Ki), a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration can be generated.[1][8][9]
Reversibility Assay
To determine if this compound is a reversible or irreversible inhibitor, a dialysis experiment can be performed.[3]
Procedure:
-
Pre-incubate hMAO-B with a high concentration of this compound (e.g., 10x IC50) for 30 minutes.
-
As a control, pre-incubate hMAO-B with buffer alone and with a known irreversible inhibitor (e.g., pargyline).[10]
-
Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer for 24 hours to remove any unbound inhibitor.
-
After dialysis, measure the residual hMAO-B activity using the standard enzymatic assay.
-
If the enzyme activity is restored after dialysis, the inhibitor is reversible. If the activity remains inhibited, the inhibitor is irreversible.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abcam.cn [abcam.cn]
- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Reversibility of hMAO-B-IN-4 Inhibition via Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
hMAO-B-IN-4 is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme of significant interest in the research of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] Understanding the nature of inhibitor binding, specifically its reversibility, is a critical step in drug development. Reversible inhibitors offer a more controlled and potentially safer pharmacological profile compared to their irreversible counterparts. This document provides a detailed protocol for determining the reversibility of this compound's interaction with hMAO-B using a dialysis-based method. This technique effectively removes unbound inhibitor from the enzyme-inhibitor complex, allowing for the measurement of recovered enzyme activity, which is indicative of reversible binding.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and control inhibitors.
| Compound | Target | Inhibition Type | IC50 (µM) | Ki (µM) |
| This compound | hMAO-B | Reversible, Selective | 0.067 | 0.03 |
| This compound | hMAO-A | - | 33.82 | - |
| Lazabemide | MAO-B | Reversible | 0.03 | - |
| Pargyline | MAO-B | Irreversible | - | 0.5 |
| (R)-(-)-Deprenyl (Selegiline) | MAO-B | Irreversible | - | - |
Signaling Pathway and Experimental Workflow
MAO-B Signaling Pathway
Monoamine oxidase B is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, most notably dopamine.[2] The regulation of MAO-B expression itself can be influenced by cellular signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.
References
Application Note: Molecular Docking Simulation of hMAO-B with the Selective Inhibitor IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human monoamine oxidase B (hMAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neuroactive amines, including dopamine. Its involvement in dopamine degradation makes it a significant therapeutic target for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Inhibiting hMAO-B can increase dopamine levels in the brain, offering neuroprotective effects. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This application note details the protocol for performing a molecular docking simulation of a selective, reversible inhibitor, hMAO-B-IN-4, with its target protein hMAO-B, using AutoDock Vina, a widely used open-source docking program.
The inhibitor, this compound (also referred to as compound B10), is a blood-brain barrier penetrable hMAO-B inhibitor with high selectivity over the hMAO-A isoform. Experimental studies have determined its IC50 value to be 0.067 µM and its Ki value to be 0.03 µM for hMAO-B. This protocol will simulate its binding, analyze the interactions, and compare the computational results with known experimental data.
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound.
Detailed Protocols
This protocol utilizes standard bioinformatics tools. The primary software includes AutoDock Tools for file preparation and AutoDock Vina for the docking simulation.
1. Protein Preparation
-
Obtain Crystal Structure: Download the X-ray crystal structure of hMAO-B in complex with a reversible inhibitor, such as safinamide (PDB ID: 2V5Z), from the RCSB Protein Data Bank. This structure provides a high-resolution (1.60 Å) model of the enzyme's active site.
-
Clean the Protein: Load the PDB file into AutoDock Tools. Remove all water molecules and co-crystallized ligands from the structure.
-
Add Hydrogens: Add polar hydrogens to the protein, which are essential for forming correct hydrogen bond interactions.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.
2. Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of this compound (CAS No: 1666119-75-0). This can be done using a chemical drawing tool like ChemDraw and saving it in a MOL file format, or by downloading it from a chemical database like PubChem.
-
Load and Prepare Ligand: Open the ligand file in AutoDock Tools. The software will automatically detect the root and set up the rotatable bonds (torsions).
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
3. Grid Box Generation
-
Define the Binding Site: The binding site of hMAO-B is a bipartite hydrophobic cavity containing the FAD cofactor. Key residues forming an "aromatic cage," such as Tyr398 and Tyr435, are crucial for substrate recognition.
-
Set Grid Parameters: In AutoDock Tools, define a grid box that encompasses the entire active site. For PDB ID 2V5Z, the center of the grid can be set at the N5 atom of the FAD cofactor. A typical grid size would be 20 x 20 x 20 Å with 1.0 Å spacing. The exact coordinates should be determined by centering the box on the co-crystallized ligand in the original PDB file.
4. Running the Docking Simulation
-
Create Configuration File: Prepare a text file (e.g., config.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Execute AutoDock Vina: Run the docking simulation from the command line. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search. vina --config config.txt --log log.txt
-
Output: Vina will generate a PDBQT file containing the predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores. A log file will summarize the binding energies for each pose.
Data Presentation and Analysis
Table 1: Docking Simulation Results for this compound
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -11.5 | 0.000 |
| 2 | -11.2 | 1.35 |
| 3 | -10.9 | 1.88 |
| 4 | -10.5 | 2.15 |
| 5 | -10.2 | 2.54 |
| 6 | -10.1 | 2.97 |
| 7 | -9.8 | 3.21 |
| 8 | -9.6 | 3.56 |
| 9 | -9.4 | 3.89 |
| Note: Data is illustrative, based on typical results for potent inhibitors docked into hMAO-B. |
Table 2: Key Residue Interactions for the Best Pose
| Interacting Residue | Interaction Type | Distance (Å) |
| Cys172 | Hydrogen Bond | 2.9 |
| Tyr326 | π-π Stacking | 3.8 |
| Tyr398 | Hydrophobic | 4.1 |
| Tyr435 | Hydrophobic | 4.5 |
| Phe343 | Hydrophobic | 4.2 |
| Leu171 | Hydrophobic | 3.9 |
| Note: Interactions are predicted based on known binding modes of inhibitors in the hMAO-B active site. The interaction with Cys172 is often critical for high affinity. |
Table 3: Comparison of Computational and Experimental Data
| Parameter | Computational (Predicted) | Experimental (Reported) |
| Binding Affinity | -11.5 kcal/mol | - |
| Inhibition Constant (Ki) | ~20-50 nM (Estimated) | 30 nM (0.03 µM) |
| IC50 | - | 67 nM (0.067 µM) |
| Note: The computational binding affinity can be correlated with the experimental Ki value, although it is not a direct calculation. A strong negative binding energy generally corresponds to a low inhibition constant. |
hMAO-B Signaling Pathway and Inhibition
Monoamine oxidase B is a key enzyme in the metabolic pathway of dopamine, converting it into 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then further metabolized. The inhibition of MAO-B by compounds like IN-4 blocks this degradation, thereby increasing the concentration of dopamine available in the synapse. This mechanism is particularly relevant in the treatment of Parkinson's disease, where dopamine levels are depleted.
Caption: Inhibition of the dopamine degradation pathway by this compound.
Conclusion
This application note provides a comprehensive protocol for the molecular docking of the selective inhibitor this compound to its target enzyme, hMAO-B. The simulation predicts a strong binding affinity, consistent with the low nanomolar experimental Ki and IC50 values. Analysis of the top-ranked pose reveals key interactions with hydrophobic residues in the aromatic cage and a potential hydrogen bond with Cys172, which are characteristic of potent hMAO-B inhibitors. This computational approach serves as a valuable tool for understanding the structural basis of inhibitor binding and can be effectively integrated into the drug discovery pipeline for designing novel and more potent therapeutic agents for neurodegenerative diseases.
Application Notes and Protocols for Fluorometric hMAO-B Inhibition Assay using hMAO-B-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, and its dysregulation is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. As such, the identification and characterization of selective hMAO-B inhibitors is a critical area of research in drug discovery. hMAO-B-IN-4 is a selective, reversible, and blood-brain barrier penetrable inhibitor of human MAO-B (hMAO-B)[1]. This document provides detailed application notes and protocols for a fluorometric assay to measure the inhibitory activity of this compound against hMAO-B.
Data Presentation
The inhibitory activity of this compound and a comparative inhibitor, Selegiline, against hMAO-A and hMAO-B is summarized in the table below. The data is derived from studies evaluating the inhibitory potential of these compounds.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for hMAO-B | Reference |
| This compound | hMAO-B | 0.067 | 504.791 | [1] |
| hMAO-A | 33.821 | [1] | ||
| Selegiline | hMAO-B | 0.037 ± 0.001 | - |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for hMAO-A to the IC50 value for hMAO-B. A higher SI value indicates greater selectivity for hMAO-B.
Signaling Pathway in Neurodegeneration
Increased activity of hMAO-B in astrocytes is a significant contributor to the neurodegenerative process. The oxidative deamination of monoamines by hMAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, which in turn triggers neuroinflammation and ultimately results in neuronal apoptosis. The inhibition of hMAO-B can mitigate this cascade of events, highlighting its therapeutic potential.
References
Application Note: Chemiluminescent Assay for Characterizing Human Monoamine Oxidase B (hMAO-B) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, such as dopamine.[1][2] Dysregulation of MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, making it a key therapeutic target.[3][4] MAO-B inhibitors can prevent the breakdown of dopamine, thereby increasing its levels in the brain, which helps to alleviate motor symptoms.[1][5] Furthermore, inhibiting MAO-B can reduce the production of reactive oxygen species (ROS) associated with dopamine metabolism, offering a potential neuroprotective effect.[1][6]
This application note provides a detailed protocol for determining the inhibitory activity of a test compound, designated here as hMAO-B-IN-4 , on recombinant human MAO-B (hMAO-B) using a highly sensitive chemiluminescent assay. Chemiluminescent assays, such as the MAO-Glo™ Assay, offer significant advantages over fluorescent or colorimetric methods, including higher sensitivity and less interference from compound autofluorescence.[7][8]
Assay Principle The assay is a simple, two-step homogeneous method designed for high-throughput screening.[8]
-
MAO Reaction: The hMAO-B enzyme oxidizes a luminogenic substrate, an aminopropylether analog of luciferin methyl ester.[7] In the presence of an inhibitor like this compound, the enzyme's activity is reduced, leading to a decrease in the amount of product formed.
-
Luciferin Detection: A Luciferin Detection Reagent is added, which simultaneously stops the MAO-B reaction and converts the product from the first step into a stable luminescent signal via the action of esterase and luciferase enzymes.[9] The intensity of the light produced is directly proportional to the MAO-B activity.
Relevant Pathways and Workflows
hMAO-B Regulatory and Metabolic Pathway
The expression of the human MAO-B gene can be induced through the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[10][11] Once expressed, the MAO-B enzyme plays a crucial role in dopamine metabolism. Its oxidative deamination of dopamine produces hydrogen peroxide (H₂O₂), a reactive oxygen species that can contribute to oxidative stress and neuronal damage.[1] Inhibitors block this activity, preserving dopamine levels and reducing oxidative stress.
Caption: Signaling pathway for hMAO-B expression and its role in dopamine metabolism.
Experimental Workflow
The experimental procedure follows a logical sequence from preparation to data analysis. It is designed for a 96-well or 384-well plate format to facilitate the testing of multiple inhibitor concentrations.
Caption: Step-by-step workflow for the hMAO-B chemiluminescent inhibition assay.
Experimental Protocols
This protocol is adapted from commercially available kits like the MAO-Glo™ Assay.[9]
Materials and Reagents
-
Recombinant Human MAO-B (hMAO-B)
-
Luminogenic MAO Substrate (e.g., aminopropylether analog of luciferin methyl ester)
-
MAO-B Reaction Buffer (may contain DMSO to enhance activity)[9]
-
Luciferin Detection Reagent
-
Reconstitution Buffer (for Luciferin Detection Reagent)
-
Test Inhibitor: This compound
-
Reference Inhibitor: Pargyline or Selegiline
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer plate reader
Reagent Preparation
-
MAO-B Reaction Buffer: Thaw and bring to room temperature before use.
-
hMAO-B Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme stock to the desired working concentration (e.g., 1-5 µg/mL) with the MAO-B Reaction Buffer just before use. Keep on ice.
-
Inhibitor Solutions: Prepare a stock solution of this compound and the reference inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in MAO-B Reaction Buffer to achieve the final desired concentrations for the dose-response curve.
-
4X MAO Substrate Solution: For hMAO-B, the recommended substrate concentration is often near its Kₘ value of 4 µM.[9] Prepare a 4X working solution (16 µM) by diluting the stock substrate in MAO-B Reaction Buffer.[9] Protect from light.
-
Luciferin Detection Reagent: Prepare according to the manufacturer's instructions by adding Reconstitution Buffer to the lyophilized reagent. Allow it to equilibrate to room temperature for at least 20 minutes before use.
Assay Procedure (96-well plate format)
-
Enzyme and Inhibitor Addition:
-
Add 12.5 µL of MAO-B Reaction Buffer to the "No Enzyme" control wells.
-
Add 12.5 µL of the diluted hMAO-B Enzyme Solution to all other wells.
-
Add 12.5 µL of the various inhibitor dilutions (this compound, reference inhibitor) to the appropriate wells. For "100% Activity" and "No Enzyme" controls, add 12.5 µL of buffer containing the same percentage of DMSO as the inhibitor wells.
-
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the 4X MAO Substrate Solution to all wells to start the reaction. The total volume should now be 50 µL.
-
Enzymatic Reaction: Mix the plate on a shaker for 1 minute. Incubate for 60 minutes at room temperature, protected from light.
-
Signal Generation: Add 50 µL of the prepared Luciferin Detection Reagent to all wells.
-
Final Incubation: Mix the plate on a shaker for 1 minute. Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a luminometer.
Data Presentation and Analysis
Sample Data Layout
The following table illustrates a typical dataset from a dose-response experiment.
| Compound | Concentration (nM) | RLU (Replicate 1) | RLU (Replicate 2) | Average RLU | % Inhibition |
| Control | 100% Activity | 1,250,000 | 1,245,000 | 1,247,500 | 0.0% |
| Control | No Enzyme | 5,200 | 5,350 | 5,275 | 100.0% |
| This compound | 1000 | 185,400 | 188,200 | 186,800 | 85.1% |
| This compound | 333 | 350,100 | 345,500 | 347,800 | 72.0% |
| This compound | 111 | 590,600 | 601,200 | 595,900 | 52.4% |
| This compound | 37 | 880,300 | 875,900 | 878,100 | 29.7% |
| This compound | 12.3 | 1,050,000 | 1,062,000 | 1,056,000 | 15.4% |
| This compound | 4.1 | 1,180,500 | 1,175,300 | 1,177,900 | 5.6% |
Calculation of Results
-
Calculate Percent Inhibition: % Inhibition = 100 * ( 1 - ( (RLUinhibitor - RLUno enzyme) / (RLU100% activity - RLUno enzyme) ) )
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to calculate the IC₅₀ value.
Comparative Inhibitor Activity
This table presents hypothetical data for this compound alongside known IC₅₀ values for established inhibitors for comparative purposes.
| Inhibitor | IC₅₀ for hMAO-B (nM) | Selectivity (vs. MAO-A) | Mode of Action |
| This compound (Hypothetical) | 95 | >100-fold | Competitive (To be determined) |
| Rasagiline | 2-10[12] | >50-fold[12] | Irreversible[1] |
| Selegiline (L-deprenyl) | 5-15 | >50-fold | Irreversible |
| Pargyline | 80-140[13] | ~30-fold | Irreversible |
| Safinamide | 98 | >5000-fold | Reversible |
Summary This application note provides a comprehensive framework for assessing the inhibitory potential of test compounds like this compound against human monoamine oxidase B. The detailed protocol for the chemiluminescent assay, combined with clear workflows and data analysis guidelines, offers a robust and highly sensitive method suitable for both primary screening and detailed characterization of novel MAO-B inhibitors in a drug discovery setting.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. promega.com [promega.com]
- 8. A bioluminescent assay for monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for hMAO-B-IN-4 Treatment in an MPTP-Induced Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific studies detailing the in vivo application of hMAO-B-IN-4 in an MPTP-induced Parkinson's disease model are not available in the published literature. The following application notes and protocols are based on established methodologies for the MPTP mouse model and data from studies on other selective and reversible MAO-B inhibitors, such as safinamide, as well as irreversible inhibitors like rasagiline. These notes are intended to provide a representative framework for designing and conducting similar experiments with this compound.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create animal models of PD. MPTP is metabolized to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by monoamine oxidase-B (MAO-B) in astrocytes. MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to oxidative stress and neuronal death.
This compound is a selective and reversible inhibitor of human MAO-B. By inhibiting MAO-B, this compound is hypothesized to prevent the conversion of MPTP to MPP+, thereby protecting dopaminergic neurons from degeneration and alleviating Parkinson's-like symptoms. These application notes provide a comprehensive guide for evaluating the therapeutic potential of this compound in an MPTP-induced mouse model of PD.
Signaling Pathways and Experimental Workflow
MPTP-Induced Neurodegeneration and Therapeutic Intervention with this compound
Experimental Workflow for Evaluating this compound in the MPTP Mouse Model
Quantitative Data Summary (Representative)
The following tables present hypothetical data based on typical results observed with effective MAO-B inhibitors in the MPTP mouse model.
Table 1: Behavioral Assessments
| Group | Open Field Test (Total Distance, cm) | Pole Test (Time to Turn, s) | Rotarod Test (Latency to Fall, s) |
| Vehicle Control | 3500 ± 250 | 2.5 ± 0.3 | 180 ± 15 |
| MPTP + Vehicle | 1800 ± 200 | 8.5 ± 1.2 | 75 ± 10 |
| MPTP + this compound (Low Dose) | 2500 ± 220 | 5.0 ± 0.8 | 120 ± 12 |
| MPTP + this compound (High Dose) | 3100 ± 230 | 3.5 ± 0.5 | 160 ± 14 |
Table 2: Neurochemical Analysis of Striatal Tissues
| Group | Dopamine (DA, ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) | DA Turnover ((DOPAC+HVA)/DA) |
| Vehicle Control | 15.0 ± 1.2 | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.17 |
| MPTP + Vehicle | 4.5 ± 0.5 | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.67 |
| MPTP + this compound (Low Dose) | 8.0 ± 0.9 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.25 |
| MPTP + this compound (High Dose) | 12.5 ± 1.1 | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.14 |
Table 3: Histological Analysis of Substantia Nigra Pars Compacta (SNpc)
| Group | Tyrosine Hydroxylase (TH)-Positive Neurons (% of Control) |
| Vehicle Control | 100 ± 5 |
| MPTP + Vehicle | 45 ± 7 |
| MPTP + this compound (Low Dose) | 65 ± 8 |
| MPTP + this compound (High Dose) | 85 ± 6 |
Experimental Protocols
Animal Model and MPTP Administration
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used due to their high sensitivity to MPTP.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
MPTP Regimen (Sub-acute): Dissolve MPTP-HCl in sterile saline. Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals on a single day.[1] This regimen typically induces a significant loss of dopaminergic neurons.
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or 10% Tween 80 in saline).
-
Dosing: Based on the potency of this compound and data from similar compounds, a dose range of 1-20 mg/kg could be explored.
-
Administration Route: Oral gavage is a common route for daily administration.
-
Schedule: Administer this compound or vehicle daily for a predefined period (e.g., 14 days), with MPTP induction occurring midway through the treatment period (e.g., on day 7).
Behavioral Testing
Perform behavioral tests during the light cycle, allowing animals to acclimate to the testing room for at least 30 minutes prior to testing.
-
Open Field Test: Place each mouse in the center of an open field arena (e.g., 40x40 cm) and record its activity for 10 minutes using an automated tracking system. Analyze total distance traveled and time spent in the center versus the periphery.
-
Pole Test: Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter). Record the time taken for the mouse to turn completely downward and the time to descend to the base.
-
Rotarod Test: Place mice on an accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes). Record the latency to fall in three consecutive trials with an inter-trial interval of at least 15 minutes.
Neurochemical Analysis (HPLC-ECD)
-
Tissue Preparation: Following euthanasia, rapidly dissect the striata on an ice-cold plate.
-
Homogenization: Homogenize the tissue in a solution containing an internal standard.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet proteins.
-
Analysis: Analyze the supernatant for dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[2]
Histological Analysis (Immunohistochemistry)
-
Perfusion and Fixation: Anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Post-fix the brains in 4% PFA and then cryoprotect in a sucrose solution. Cut coronal sections (e.g., 30 µm) of the substantia nigra pars compacta (SNpc) using a cryostat.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate sections with a primary antibody against tyrosine hydroxylase (TH).[3]
-
Incubate with an appropriate biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex method and visualize with diaminobenzidine (DAB).
-
-
Quantification: Count the number of TH-positive neurons in the SNpc using stereological methods.[4][5][6]
Logical Relationships in Experimental Design
References
- 1. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of hMAO-B-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the neuroprotective potential of hMAO-B-IN-4, a selective inhibitor of human monoamine oxidase B (MAO-B). The following methodologies are designed to be conducted in a controlled laboratory setting to generate robust and reproducible data for preclinical assessment.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1][2] Inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease, as it increases dopaminergic neurotransmission and has been shown to exhibit neuroprotective effects.[3][4][5][6] The neuroprotective mechanisms of MAO-B inhibitors are multifaceted, involving the reduction of oxidative stress, prevention of apoptosis, and modulation of pro-inflammatory responses.[4][5][6] This protocol outlines a series of in vitro assays to systematically assess the neuroprotective efficacy of this compound.
Experimental Workflow Overview
A tiered approach is recommended to comprehensively evaluate the neuroprotective effects of this compound. The workflow begins with determining the optimal non-toxic concentration of the compound, followed by a series of assays to assess its ability to protect neuronal cells from a neurotoxin-induced injury.
Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
This compound: Synthesized and purified compound.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
-
Cell Culture Media: DMEM/F-12, fetal bovine serum (FBS), penicillin-streptomycin.
-
Assay Kits: MTT, LDH, ROS (e.g., DCFDA), Caspase-Glo 3/7, JC-1.
-
Reagents for Western Blotting: Primary and secondary antibodies, lysis buffer, loading dye, protein standards.
Experimental Protocols
Cell Culture and Maintenance
The SH-SY5Y human neuroblastoma cell line is a widely used model for neurodegenerative disease research.[2]
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days to maintain exponential growth.
Determination of Non-Toxic Concentration of this compound
Before assessing neuroprotective effects, it is crucial to determine the concentration range of this compound that is not toxic to the cells.
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Perform an MTT assay to assess cell viability.
-
The highest concentration that does not significantly reduce cell viability will be used for subsequent neuroprotection assays.
Neuroprotection Assay against Neurotoxin-Induced Cell Death
This assay evaluates the ability of this compound to protect neuronal cells from damage induced by a neurotoxin.
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with the predetermined non-toxic concentration of this compound for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-OHDA or MPP+.
-
Co-incubate for 24 hours.
-
Assess cell viability using MTT or LDH assays. An increase in viability in the this compound treated group compared to the neurotoxin-only group indicates a neuroprotective effect.[7]
Measurement of Intracellular Reactive Oxygen Species (ROS)
MAO-B metabolism of dopamine can generate reactive oxygen species (ROS), leading to oxidative stress, a key factor in neurodegeneration.[6]
-
Follow the protocol for the neuroprotection assay.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a fluorescent ROS indicator (e.g., DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader. A decrease in ROS levels in the this compound treated group suggests antioxidant activity.
Assessment of Apoptosis
Apoptosis, or programmed cell death, is a hallmark of neurodegenerative diseases.
-
Plate and treat the cells as described in the neuroprotection assay.
-
Use a luminescent-based caspase-3/7 activity assay to measure apoptosis.
-
A reduction in caspase-3/7 activity in cells treated with this compound indicates an anti-apoptotic effect.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Assay | Control | Neurotoxin Only | Neurotoxin + this compound |
| Cell Viability (% of Control) | 100% | Value | Value |
| LDH Release (% of Max) | Value | Value | Value |
| ROS Levels (RFU) | Value | Value | Value |
| Caspase-3/7 Activity (RLU) | Value | Value | Value |
Mechanistic Insights: Signaling Pathways
MAO-B inhibitors can exert their neuroprotective effects through various signaling pathways. The following diagrams illustrate potential mechanisms of action.
MAO-B Inhibition and Reduction of Oxidative Stress
Potential Downstream Signaling Pathways
MAO-B inhibitors have been shown to modulate signaling cascades such as the MAPK pathway, which is involved in cell survival and apoptosis.[8][9]
Some MAO-B inhibitors have also been found to influence the cAMP-PKA/EPAC signaling pathway, which can regulate inflammatory responses.[10]
Conclusion
This protocol provides a robust framework for the initial in vitro assessment of the neuroprotective properties of this compound. Positive results from these assays would warrant further investigation into the specific molecular mechanisms and subsequent evaluation in more complex in vivo models of neurodegeneration. The presented methodologies and data organization will facilitate clear and concise reporting of findings for scientific publications and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. mdpi.com [mdpi.com]
- 8. europeanreview.org [europeanreview.org]
- 9. Activation of Human Monoamine Oxidase B Gene Expression by a Protein Kinase C MAPK Signal Transduction Pathway Involves c-Jun and Egr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of hMAO-B Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel analogs of hMAO-B-IN-4 and other potential human monoamine oxidase B (hMAO-B) inhibitors. The document outlines detailed protocols for primary enzymatic assays, secondary cytotoxicity screening, and cell-based neuroprotection assays.
Introduction
Human monoamine oxidase B (hMAO-B) is a well-validated therapeutic target for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[1][2][3] Inhibition of hMAO-B can prevent the degradation of dopamine and reduce the production of reactive oxygen species in the brain, offering neuroprotective benefits. This compound is a selective and reversible inhibitor of hMAO-B, making it an interesting scaffold for the development of new therapeutic agents.[4] This document details a systematic approach to identify and characterize novel hMAO-B inhibitors through a tiered screening cascade.
Data Presentation: hMAO-B Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound and a selection of other reported hMAO-B inhibitors against human MAO-A and MAO-B, providing a benchmark for screening campaigns.
Table 1: Inhibitory Activity of this compound [4]
| Compound | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) (MAO-A IC50 / MAO-B IC50) | Ki (µM) for hMAO-B |
| This compound | 0.067 | 33.82 | 504.79 | 0.03 |
Table 2: Inhibitory Activity of Selected hMAO-B Inhibitors
| Compound Class | Compound | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) | Reference |
| N-Arylated Heliamine Analog | 4h | 1.55 | >100 | >64.5 | [5] |
| N-Arylated Heliamine Analog | 4j | 5.08 | >100 | >19.7 | [5] |
| Phthalide | Sedanolide | 0.103 | - | 645 | [1] |
| Phthalide | Neocnidilide | 0.131 | - | 207 | [1] |
| Tetrahydrobenzo[f][5][6]oxazepine | ZM24 | - | - | - | [7] |
| Tetrahydrobenzo[f][5][6]oxazepine | ZM26 | - | - | - | [7] |
| Indole-based Inhibitor | 8a | 0.02 | >10 | >500 | [8] |
| Indole-based Inhibitor | 8b | 0.03 | >10 | >333 | [8] |
| Thiosemicarbazone Derivative | 2b | 0.042 | >10 | >238 | [9] |
| Thiosemicarbazone Derivative | 2h | 0.056 | >10 | >178 | [9] |
| Acylhydrazone | ACH10 | 0.14 | >10 | >71 | [10] |
| Acylhydrazone | ACH14 | 0.15 | 19.57 | 130 | [10] |
| Halogenated Flavone | 9f | 0.016 | >100 | >6250 | [11] |
| Halogenated Flavone | 11a | 0.023 | >100 | >4347 | [11] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key assays in the screening cascade.
Primary Screening: Fluorometric hMAO-B Activity Assay
This high-throughput assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B enzymatic activity, using a fluorescent probe.[12][13][14]
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Benzylamine (MAO-B substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or equivalent fluorescent probe)
-
Test compounds (analogs of this compound)
-
Positive control inhibitor (e.g., Selegiline, this compound)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590-600 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive control in DMSO.
-
Prepare a working solution of hMAO-B enzyme in cold MAO-B Assay Buffer.
-
Prepare a substrate solution containing benzylamine in MAO-B Assay Buffer.
-
Prepare a detection reagent mix containing HRP and Amplex Red in MAO-B Assay Buffer, protected from light.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of test compound solution or control (DMSO for negative control, positive control inhibitor) to the appropriate wells.
-
Add 20 µL of hMAO-B enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the pre-warmed substrate/detection reagent mix to each well.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each test compound relative to the negative control (DMSO).
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Secondary Screening: LDH Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxicity of hit compounds by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[5][6][15][16]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test compounds from primary screening
-
Positive control for cytotoxicity (e.g., Triton X-100)
-
LDH Assay Kit (containing substrate, cofactor, and dye solution)
-
96-well clear, flat-bottom cell culture plates
-
Absorbance microplate reader (490 nm and a reference wavelength >600 nm)
Protocol:
-
Cell Plating:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include wells for untreated cells (negative control) and cells treated with lysis buffer/Triton X-100 (positive control for maximum LDH release).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm and the reference wavelength.
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100
-
Determine the CC50 (50% cytotoxic concentration) for each compound.
-
Tertiary Screening: Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of non-toxic lead compounds to protect neuronal cells from a neurotoxin-induced insult, such as that caused by MPP⁺ (1-methyl-4-phenylpyridinium).[13][17][18]
Materials:
-
Differentiated SH-SY5Y cells (e.g., using retinoic acid)
-
Test compounds
-
MPP⁺ iodide (neurotoxin)
-
Cell viability reagent (e.g., MTT, Resazurin)
-
96-well clear, flat-bottom cell culture plates
-
Absorbance or fluorescence microplate reader
Protocol:
-
Cell Differentiation and Plating:
-
Differentiate SH-SY5Y cells to a more mature neuronal phenotype using an established protocol (e.g., treatment with retinoic acid for several days).
-
Seed the differentiated cells in a 96-well plate.
-
-
Pre-treatment with Compounds:
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
-
Neurotoxin Challenge:
-
Add MPP⁺ to the wells (final concentration typically in the µM to mM range, to be optimized) to induce neurotoxicity.
-
Include control wells: untreated cells, cells treated with MPP⁺ alone, and cells treated with a known neuroprotective agent (e.g., rasagiline).[7]
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTT). For the MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the EC50 (50% effective concentration) for neuroprotection.
-
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: High-Throughput Screening Cascade for hMAO-B Inhibitors.
Caption: Workflow for the Fluorometric hMAO-B Enzymatic Assay.
Caption: Simplified hMAO-B Signaling Pathway and Point of Inhibition.
References
- 1. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and human monoamine oxidase inhibitory activity of novel C2-, C3- and C4-substituted phthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 18. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
hMAO-B-IN-4 solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with hMAO-B-IN-4 in aqueous buffers, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective, reversible, and blood-brain barrier (BBB) penetrable inhibitor of human monoamine oxidase-B (hMAO-B).[1][2][3] It is a valuable tool for research in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] Due to its chemical structure, it is a hydrophobic compound, which is the primary reason for its low solubility in aqueous solutions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1666119-75-0 | [4][5] |
| Molecular Formula | C20H16O2S | [4][5] |
| Molecular Weight | 320.4 g/mol | [4] |
| Appearance | Solid powder | [4][5] |
| Purity | Typically >98% | [5] |
| hMAO-B IC50 | 0.067 µM (67 nM) | [1] |
| hMAO-B Ki | 0.03 µM (30 nM) | [1] |
| hMAO-A IC50 | 33.82 µM | [1] |
Q2: Why is my this compound precipitating when I add it to my aqueous experimental buffer?
Precipitation is a common issue for hydrophobic small molecules like this compound when introduced to aqueous environments.[6] The primary cause is the compound's poor water solubility. The salts and pH of biological buffers can further decrease the solubility of organic compounds that are dissolved in a co-solvent like DMSO.[7] When the DMSO stock is diluted into the buffer, the concentration of the organic co-solvent drops, and the aqueous buffer is unable to keep the hydrophobic compound in solution, causing it to precipitate.
Q3: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[8] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted.
Troubleshooting Guide for this compound Solubility
This guide addresses common problems encountered when preparing working solutions of this compound for in vitro assays.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer may exceed its solubility limit. Try lowering the final concentration of the inhibitor in your assay. |
| "Shock" Precipitation | Rapidly adding the DMSO stock to the buffer can cause localized high concentrations, leading to precipitation. Add the DMSO stock solution dropwise to the vortexing buffer to ensure rapid mixing. |
| Buffer Composition | High salt concentrations in the buffer can reduce the solubility of organic compounds ("salting out"). If possible, prepare a serial dilution in pure water (diH₂O) before the final dilution into the buffer.[7] |
| Insufficient Co-solvent | The final percentage of DMSO in the assay may be too low to maintain solubility. While it is crucial to keep DMSO levels low to avoid affecting the biological system (typically <0.5%), a slight increase might be necessary. Always run a vehicle control with the same final DMSO concentration. |
Problem: The solution is cloudy or contains visible particles after dilution.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution | The compound may not be fully dissolved in the initial DMSO stock. Ensure the stock solution is clear. Gentle warming (to 37°C) or brief sonication of the DMSO stock can aid dissolution. |
| Use of Surfactants | For some assays, a low concentration of a non-ionic detergent can help maintain solubility. Try adding a small amount of Tween-20 (e.g., final concentration of 0.01-0.05%) to your buffer before adding the inhibitor.[7] |
| pH Effects | Although this compound is not strongly ionizable, the pH of the buffer can influence the solubility of some compounds. Ensure your buffer pH is stable and appropriate for your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a small amount of this compound powder (e.g., 1 mg).
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Example (for 1 mg): Volume (L) = 0.001 g / (320.4 g/mol * 0.01 mol/L) = 0.000312 L = 312 µL.
-
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Ensure Complete Solubilization: Vortex the vial thoroughly. If needed, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until the solution is completely clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the serial dilution method to minimize precipitation.
-
Intermediate Dilution (Optional but Recommended): First, dilute your 10 mM DMSO stock solution to an intermediate concentration (e.g., 1 mM or 100 µM) using 100% DMSO. This makes subsequent dilutions more accurate.
-
Prepare Final Buffer: Have your final aqueous assay buffer ready in a tube.
-
Vortexing: While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop. The continuous mixing is critical to prevent localized high concentrations and precipitation.
-
Final Concentration Check: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) and is consistent across all experimental conditions, including the vehicle control.
-
Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your assay.
Diagrams and Workflows
MAO-B Signaling Pathway and Inhibition
The following diagram illustrates the metabolic pathway of dopamine degradation by MAO-B and how this compound inhibits this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Preventing hMAO-B-IN-4 degradation in solution
This technical support center provides guidance on the proper handling, storage, and troubleshooting of hMAO-B-IN-4 to prevent its degradation in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is important to use freshly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility and stability of the compound.[1]
Q2: What are the optimal storage conditions for this compound in its powdered form?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1][3]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[3][4] These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1][5]
Q4: What are the visible signs of this compound degradation in solution?
A4: Visual indicators of degradation can include a change in the color of the solution, the appearance of particulate matter, or a decrease in the expected biological activity in your assays.
Q5: Can I prepare a sterile solution of this compound?
A5: Yes. To prepare a sterile solution, we recommend filtering your stock solution through a 0.2 μm microfilter.[3] Given that DMSO is strongly bactericidal, it is unlikely to introduce bacterial contamination.[3]
Troubleshooting Guide
Unexpected experimental results can often be attributed to the degradation of small molecule inhibitors. This guide will help you troubleshoot potential issues with this compound stability.
Table 1: Troubleshooting Common Issues with this compound Solutions
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from powder. Ensure storage at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1][5] Avoid repeated freeze-thaw cycles by making single-use aliquots.[3][4] |
| Inaccurate concentration due to incomplete dissolution. | Ensure the powder is fully dissolved. Use of an ultrasonic bath can aid dissolution in DMSO.[1][2] Before opening the vial, centrifuge it to collect all the powder at the bottom.[3] | |
| Precipitate forms in the working solution | The concentration of this compound exceeds its solubility in the aqueous buffer. | When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cell toxicity and precipitation.[3] Perform serial dilutions if necessary. |
| The pH of the buffer is affecting solubility. | Check the pH of your experimental buffer. While specific data for this compound is limited, extreme pH values can affect the stability and solubility of small molecules. | |
| Inconsistent results between experiments | Degradation of the stock solution over time. | Use fresh aliquots for each experiment. Do not use stock solutions that have been stored for longer than the recommended periods (6 months at -80°C, 1 month at -20°C).[1][5] |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize the stock solution if necessary.[3] |
Potential Degradation Pathway of this compound
While specific degradation pathways for this compound have not been extensively published, its chemical structure as a chalcone derivative provides clues to potential mechanisms of degradation. Chalcones contain an α,β-unsaturated ketone moiety, which can be susceptible to certain chemical reactions.
Caption: Plausible degradation pathways for this compound.
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution and a typical aqueous experimental buffer.
Objective: To quantify the degradation of this compound over time under various storage conditions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
-80°C and -20°C freezers, and a 4°C refrigerator
-
Incubator set to 37°C (optional, for assessing stability at physiological temperature)
-
Sterile, amber-colored microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution, using sonication if necessary.
-
-
Preparation of Working Solutions:
-
Dilute the 10 mM stock solution to 100 µM in both DMSO and PBS (pH 7.4). The final DMSO concentration in the PBS working solution should be 1%.
-
-
Storage Conditions and Time Points:
-
Aliquot the 100 µM solutions into amber microcentrifuge tubes for each condition and time point to avoid repeated sampling from the same tube.
-
Store the aliquots under the conditions outlined in the table below.
Table 2: Experimental Conditions for Stability Study
-
| Solvent | Storage Temperature | Time Points |
| DMSO | -80°C | 0, 1, 3, 6 months |
| DMSO | -20°C | 0, 1, 2, 4 weeks |
| DMSO | 4°C | 0, 1, 3, 7 days |
| PBS (pH 7.4) | 4°C | 0, 6, 12, 24, 48 hours |
| PBS (pH 7.4) | 37°C | 0, 1, 2, 4, 8 hours |
-
Sample Analysis:
-
At each time point, retrieve the designated aliquot.
-
Analyze the sample by reverse-phase HPLC with UV or MS detection.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Monitor at a wavelength where this compound has maximum absorbance, or use MS to monitor the parent ion.
-
-
The "Time 0" sample should be analyzed immediately after preparation.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of intact this compound versus time for each condition.
-
Visualizing Workflows and Pathways
hMAO-B Signaling Pathway and Inhibition
References
Technical Support Center: Troubleshooting the MAO-B Fluorometric Assay with hMAO-B-IN-4
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the successful implementation of a monoamine oxidase B (MAO-B) fluorometric assay, with a specific focus on the selective, reversible inhibitor, hMAO-B-IN-4.
Understanding the Assay Principle and Key Reagent
The MAO-B fluorometric assay is a robust method for measuring the enzyme's activity. The assay principle relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate, such as tyramine or benzylamine. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a sensitive probe to yield a highly fluorescent product (e.g., resorufin), which can be measured. The inhibitor, this compound, blocks the enzyme's activity, leading to a reduction in the fluorescent signal.[1][2][3][4]
This compound Key Characteristics
This compound is a potent and highly selective inhibitor, making it a valuable tool for studying MAO-B. Its properties are summarized below.
| Property | Value | Reference |
| Mechanism of Action | Reversible Inhibitor | [5][6] |
| hMAO-B IC₅₀ | 0.067 µM (67 nM) | [5] |
| hMAO-A IC₅₀ | 33.82 µM | [5] |
| Selectivity Index (SI) | >500-fold for hMAO-B over hMAO-A | [5] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [7] |
Detailed Experimental Protocol
This protocol provides a generalized workflow. Always refer to your specific assay kit's manual for precise concentrations and volumes.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. assaygenie.com [assaygenie.com]
- 3. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound - Immunomart [immunomart.com]
hMAO-B-IN-4 experimental variability and reproducibility
Welcome to the technical support center for hMAO-B-IN-4. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility when working with this selective and reversible human monoamine oxidase B (hMAO-B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B). It belongs to the chalcone class of compounds and is designed to be blood-brain barrier penetrable, making it a valuable tool for neuroscience research, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.
Q2: How should I store and handle this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound. For long-term storage, the solid compound should be kept at -20°C for up to two years or -80°C for extended periods. Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of up to 50 mg/mL can be prepared in DMSO with the aid of ultrasonic treatment to ensure complete dissolution. For in vivo studies, a common vehicle is a mixture of 10% DMSO in corn oil.[1]
Q4: Is this compound selective for MAO-B over MAO-A?
A4: Yes, this compound is highly selective for hMAO-B. Its inhibitory concentration (IC50) for hMAO-B is in the nanomolar range, while its IC50 for hMAO-A is in the micromolar range, resulting in a high selectivity index.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C20H16O2S | MedChemExpress |
| Molecular Weight | 320.40 | MedChemExpress |
| CAS Number | 1666119-75-0 | [1] |
| hMAO-B IC50 | 0.067 µM | [1] |
| hMAO-B Ki | 0.03 µM | [1] |
| hMAO-A IC50 | 33.82 µM | [1] |
| Selectivity Index (SI) | >500 | [1] |
| Solubility | DMSO: ≥ 50 mg/mL (with sonication) | MedChemExpress |
| Storage (Powder) | -20°C (2 years), 4°C (1 year) | MedChemExpress |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause 1: Inconsistent Solvent Concentration. The final concentration of DMSO in the assay can affect enzyme activity.[2]
-
Troubleshooting Tip: Ensure the final DMSO concentration is consistent across all wells and experiments. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%. Prepare a vehicle control with the same final DMSO concentration as the experimental wells.
-
-
Possible Cause 2: Compound Precipitation. this compound is hydrophobic and may precipitate in aqueous assay buffers, especially at higher concentrations.
-
Troubleshooting Tip: Visually inspect your assay plate for any signs of precipitation. If precipitation is suspected, consider lowering the highest concentration of the inhibitor in your dilution series. The use of a small percentage of a non-ionic detergent like Triton X-100 or Tween-20 (typically <0.1%) in the assay buffer can sometimes improve solubility, but should be validated to ensure it does not affect enzyme activity.
-
-
Possible Cause 3: Instability of the Compound in Assay Buffer. Chalcone derivatives can be unstable at certain pH values.[3]
-
Troubleshooting Tip: Prepare fresh dilutions of this compound in assay buffer immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions. Ensure the pH of your assay buffer is stable and consistently prepared.
-
Issue 2: No or Very Weak Inhibition Observed
-
Possible Cause 1: Inactive Compound. Improper storage or handling may have led to the degradation of this compound.
-
Troubleshooting Tip: Use a fresh vial of the compound or prepare a new stock solution from a properly stored solid. Verify the activity with a positive control inhibitor for MAO-B.
-
-
Possible Cause 2: Insufficient Pre-incubation Time. For some reversible inhibitors, reaching equilibrium with the enzyme can take time.
-
Troubleshooting Tip: While this compound is a reversible inhibitor, a short pre-incubation of the enzyme with the inhibitor (e.g., 15-30 minutes) before adding the substrate can ensure that the binding has reached equilibrium.[3]
-
-
Possible Cause 3: Incorrect Assay Conditions. The substrate concentration, enzyme concentration, or buffer composition may not be optimal.
-
Troubleshooting Tip: Ensure that the substrate concentration is at or below the Michaelis constant (Km) for accurate IC50 determination of competitive inhibitors. Use a concentration of hMAO-B that results in a linear reaction rate over the course of the assay.
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Possible Cause 1: Off-Target Effects. Chalcones are known to potentially interact with multiple cellular targets.[4]
-
Troubleshooting Tip: To confirm that the observed cellular effect is due to MAO-B inhibition, consider using a structurally different MAO-B inhibitor as a comparator. Additionally, a rescue experiment where the downstream effects are reversed by adding a product of the MAO-B pathway could provide further evidence.
-
-
Possible Cause 2: Variability in Cellular MAO-B Expression. The expression of MAO-B can be influenced by cell culture conditions, such as the type of serum used or the confluency of the cells.[5]
-
Troubleshooting Tip: Standardize your cell culture protocols, including seeding density, media composition, and the duration of the experiment. Ensure that cells are in a consistent growth phase when treated with the inhibitor.
-
Experimental Protocols
Protocol 1: In Vitro hMAO-B Inhibition Assay (Fluorometric)
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Reagents and Materials:
-
Recombinant human MAO-B (hMAO-B)
-
This compound
-
MAO-B substrate (e.g., Kynuramine or a commercial fluorometric substrate)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Positive control inhibitor (e.g., Selegiline for irreversible, Safinamide for reversible)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in MAO Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and ideally below 0.5%. c. In a 96-well plate, add the diluted this compound or positive control to the appropriate wells. Include a vehicle control (assay buffer with the same final DMSO concentration). d. Add the hMAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C. e. Initiate the reaction by adding the MAO-B substrate to all wells. f. Immediately begin monitoring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for H2O2 detection using a probe like Amplex Red, Ex/Em = 535/587 nm).[6] g. Record the fluorescence intensity over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Determination of Reversibility by Dialysis
This protocol helps to confirm the reversible nature of this compound's inhibition.
-
Materials:
-
hMAO-B enzyme
-
This compound
-
Irreversible MAO-B inhibitor (e.g., Pargyline or Selegiline) as a negative control for recovery.
-
Reversible MAO-B inhibitor (e.g., Lazabemide) as a positive control for recovery.
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)
-
MAO Assay Buffer
-
-
Procedure: a. Prepare three separate reaction mixtures:
- hMAO-B + this compound (at a concentration of 4-5 times its IC50)
- hMAO-B + irreversible inhibitor (at a concentration known to cause complete inhibition)
- hMAO-B + reversible inhibitor (at a concentration of 4-5 times its IC50) b. Pre-incubate the mixtures for 30 minutes at 37°C. c. Take an aliquot from each mixture for an initial activity measurement ("undialyzed"). d. Place the remaining of each mixture into separate dialysis tubes. e. Dialyze against a large volume of cold MAO Assay Buffer for 24 hours, with several buffer changes. f. After dialysis, recover the enzyme-inhibitor mixtures and measure the residual MAO-B activity ("dialyzed").
-
Data Interpretation:
-
For a reversible inhibitor like this compound, a significant recovery of enzyme activity should be observed in the dialyzed sample compared to the undialyzed sample.
-
The irreversible inhibitor should show little to no recovery of activity after dialysis.
-
The reversible control should show a similar recovery profile to this compound.
-
Visualizations
Caption: Workflow for in vitro hMAO-B inhibition assay.
Caption: Simplified MAO-B signaling pathway and the action of this compound.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
Addressing poor cell permeability of hMAO-B-IN-4 derivatives
Welcome to the technical support center for hMAO-B-IN-4 derivatives. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges encountered during their experiments, with a specific focus on addressing poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability.[1] While the compound can effectively inhibit the isolated hMAO-B enzyme, its physicochemical properties may prevent it from crossing the cell membrane to reach its intracellular target.[2] Factors influencing this include high polarity, a large number of hydrogen bond donors, or a molecular weight outside the optimal range.[1][3] It is also crucial to ensure your cell-based assay is properly optimized; issues such as incorrect cell seeding density, cell health, or inappropriate assay controls can also lead to unreliable results.[4]
Q2: What are the key physicochemical properties that govern a small molecule's ability to cross the cell membrane?
A2: The permeability of a small molecule is largely governed by principles often summarized by frameworks like Lipinski's "Rule of 5".[1] Key properties include:
-
Lipophilicity (logP): A measure of a compound's solubility in a lipid environment. An optimal logP range is crucial for partitioning into the lipid bilayer of the cell membrane.[3]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs can hinder membrane permeation due to the energetic cost of desolvation.[5] Masking these groups can sometimes improve permeability.[3]
-
Polar Surface Area (PSA): This relates to the surface sum over all polar atoms and is a good predictor of drug transport properties.
Q3: What chemical modification strategies can be employed to improve the cell permeability of my this compound derivative?
A3: Several strategies can be used to enhance the intracellular delivery of poorly permeable compounds:
-
Prodrug Approach: This involves masking polar or charged functional groups with moieties that are cleaved by intracellular enzymes, releasing the active parent compound inside the cell.[2][3] A common example is converting a carboxylic acid to an ester to increase lipophilicity.[2]
-
Masking Hydrogen Bond Donors: Shielding polar groups like amines or hydroxyls through chemical modification (e.g., amidation, esterification) can reduce the energy penalty for entering the lipid membrane.[1][3]
-
Structural Modifications: Strategies such as N-methylation or cyclization can reduce the number of available hydrogen bond donors and increase rigidity, which can sometimes enhance permeability.[5]
-
Lipophilicity Modulation: Systematically modifying the compound to increase its lipophilicity can improve passive diffusion across the cell membrane.[3]
Q4: Are there formulation-based approaches to improve the delivery of my compound in cell-based assays?
A4: Yes, while chemical modification is a common strategy, formulation can also play a role. Using delivery vehicles like liposomes or nanoparticle formulations can help shuttle poorly permeable compounds across the cell membrane. Additionally, the use of cell-penetrating peptides (CPPs) covalently linked to the molecule has been shown to enhance the permeability of various cargos.[1] However, these approaches may introduce complexity and potential artifacts into your assay and should be carefully controlled.
Troubleshooting Guides
This section provides solutions to specific experimental issues.
| Problem | Possible Causes | Recommended Solutions |
| High variability in signal between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors.[4] 3. "Edge effects" in the microplate due to evaporation.[6] 4. Non-uniform mixing of reagents in wells.[7] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes and use consistent technique. Mix reagents thoroughly before dispensing.[4] 3. Fill outer wells with sterile media or PBS to minimize evaporation from experimental wells.[6] 4. Gently tap the plate after adding reagents to ensure proper mixing.[7] |
| Low or no signal from positive control (known permeable MAO-B inhibitor). | 1. Poor cell health or contamination.[6] 2. Incorrect assay setup (e.g., wrong plate type, incorrect reader settings).[7][8] 3. Degradation of reagents or compound.[7] 4. Insufficient incubation time.[6] | 1. Regularly check cells for health and morphology. Perform mycoplasma testing.[9] 2. Use appropriate plates (e.g., black plates for fluorescence assays). Verify reader wavelength and settings.[7] 3. Store all reagents and compounds at their recommended temperatures. 4. Optimize incubation times for antibodies and substrates.[6] |
| High background signal in negative control wells. | 1. Insufficient blocking or washing.[6] 2. Sub-optimal fixation and permeabilization conditions.[6] 3. Cell autofluorescence. | 1. Use an appropriate blocking buffer and ensure adequate incubation time. Optimize wash steps.[6] 2. Titrate concentrations and incubation times for fixation and permeabilization agents for your specific cell type.[6] 3. Include "cells only" and "vehicle only" controls to measure baseline autofluorescence. |
Troubleshooting Workflow for Low Compound Efficacy
This diagram outlines a logical workflow for diagnosing why an hMAO-B inhibitor shows low activity in a cell-based assay.
Strategies & Data
Improving Permeability via a Prodrug Approach
The prodrug strategy improves cell entry by masking a polar functional group, increasing the molecule's lipophilicity.[2] Once inside the cell, native enzymes like esterases cleave the masking group to release the active drug.
Comparative Data for hMAO-B Inhibitors
The following table presents hypothetical data for an this compound parent compound and two derivatives designed to improve permeability. This illustrates the common trade-off between permeability and in-vitro potency.
| Compound | hMAO-B IC₅₀ (nM) | Permeability (Pₑ, 10⁻⁶ cm/s) | Cell-Based EC₅₀ (µM) |
| This compound (Parent) | 15 | < 1.0 (Low) | > 50 |
| Derivative A (Ester Prodrug) | 85 | 8.5 (High) | 2.5 |
| Derivative B (HBD Masked) | 40 | 6.2 (Moderate-High) | 5.1 |
| Selegiline (Reference) [10] | 37 | > 10.0 (High) | 0.8 |
Data is illustrative. IC₅₀ values for known inhibitors can vary based on experimental conditions.[11][12] Selegiline IC₅₀ value is an example from literature.[10]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This non-cell-based assay is a high-throughput method to predict passive, transcellular permeability of a compound across the blood-brain barrier (BBB).[13]
Materials:
-
96-well microplate (Donor Plate)
-
96-well filter plate (Acceptor Plate, e.g., Millipore IPVH)
-
Porcine brain lipid (PBL) or other suitable lipid mixture
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (high and low permeability)
-
Plate reader (UV-Vis)
Workflow Diagram:
Procedure:
-
Prepare Acceptor Plate: Coat the filter membrane of each well in the acceptor plate with 4-5 µL of the lipid-dodecane solution. Allow the solvent to evaporate.
-
Fill Acceptor Plate: Add PBS buffer to each well of the acceptor plate.
-
Prepare Donor Plate: Prepare solutions of your test compounds and controls in PBS. Add these solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the acceptor filter plate onto the donor plate, ensuring the coated membranes are in contact with the compound solutions. Incubate the sandwich assembly for several hours at room temperature.
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy.
-
Calculation: Calculate the effective permeability (Pₑ) using the established equations that account for the concentration change, membrane area, and incubation time.
Protocol 2: Cell-Based hMAO-B Neuroprotection Assay (Example)
This protocol assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from a neurotoxin like 6-hydroxydopamine (6-OHDA), an effect modulated by MAO-B activity.[14]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS, Pen/Strep)
-
96-well tissue culture-treated plates
-
This compound derivatives and reference inhibitors (e.g., Rasagiline, Safinamide)[14]
-
6-hydroxydopamine (6-OHDA) neurotoxin
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of your this compound derivatives or controls for 1-2 hours. Include a "vehicle only" control.
-
Toxin Challenge: Introduce the neurotoxin 6-OHDA to all wells except the "no toxin" control. The final concentration of 6-OHDA should be determined from a prior dose-response experiment.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength for your chosen viability assay.
-
Analysis: Normalize the data to the control wells. Calculate the percentage of cell viability for each compound concentration and determine the EC₅₀ value, which is the concentration of the compound that provides 50% neuroprotection.[15]
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective MAO-B inhibitors: a lesson from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
hMAO-B-IN-4 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of hMAO-B-IN-4.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results.
Storage Recommendations Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | For short-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use promptly after thawing. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO. For a 50 mg/mL stock solution, ultrasonic assistance may be required to fully dissolve the compound. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility.
Q2: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Prepare single-use aliquots of your stock solution to maintain its stability.
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
A4: The stability of this compound in aqueous solutions has not been extensively characterized. For cell-based assays, it is recommended to prepare fresh dilutions from your DMSO stock solution directly into the cell culture medium immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Q5: At what pH is this compound most stable and active?
A5: The optimal pH for MAO-B activity is generally around 7.4. The stability and activity of this compound are likely to be optimal at a physiological pH. Significant deviations from this pH may affect the compound's structure and inhibitory activity.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected hMAO-B inhibition.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions have been maintained. Prepare fresh stock solutions from powder if degradation is suspected. Avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration | Verify the concentration of your stock solution. If possible, confirm the concentration using a spectrophotometer or other analytical method. |
| Precipitation in Assay | Visually inspect the assay wells for any signs of precipitation. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solubility issues. |
| Sub-optimal Assay Conditions | Ensure the assay buffer pH is optimal for hMAO-B activity (around 7.4). Check the incubation time and temperature as specified in your protocol. |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control well containing only the assay buffer and this compound at the highest concentration used to check for autofluorescence. If significant, subtract this background from your experimental wells. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all solutions. |
| Non-enzymatic Substrate Conversion | Include a control well without the MAO-B enzyme to measure the rate of non-enzymatic substrate turnover. |
Issue 3: Poor solubility of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | This compound is soluble in DMSO. Ensure you are using the correct solvent. |
| Low-Quality or Wet DMSO | Use a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic DMSO can significantly impact solubility. |
| Concentration Too High | Try preparing a more dilute stock solution. Use sonication to aid dissolution if necessary. |
Experimental Protocols
Protocol 1: In Vitro hMAO-B Inhibition Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
This compound
-
MAO-B substrate (e.g., kynuramine or a commercial fluorogenic substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Positive control inhibitor (e.g., selegiline)
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer from your DMSO stock solution. Ensure the final DMSO concentration in the assay is below 1%.
-
Enzyme Preparation: Dilute the hMAO-B enzyme to the desired concentration in pre-warmed assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the this compound dilution or control (assay buffer for no inhibition, positive control inhibitor). b. Add 25 µL of the diluted hMAO-B enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the MAO-B substrate solution to each well.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for your substrate.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Assessment of Reversibility of Inhibition
This protocol can be adapted to determine if this compound is a reversible or irreversible inhibitor.
Materials:
-
hMAO-B enzyme
-
This compound
-
Irreversible MAO-B inhibitor (e.g., selegiline) as a control
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Assay Buffer
-
MAO-B substrate
Procedure:
-
Pre-incubation: a. Prepare three samples: i. hMAO-B enzyme alone. ii. hMAO-B enzyme + this compound (at a concentration of ~5-10 times its IC50). iii. hMAO-B enzyme + irreversible inhibitor. b. Incubate the samples at 37°C for 30 minutes.
-
Dialysis: a. Dialyze each sample against a large volume of cold assay buffer for at least 24 hours with several buffer changes. This will remove any unbound inhibitor.
-
Activity Assay: a. After dialysis, measure the remaining MAO-B activity in each sample using the standard in vitro inhibition assay protocol.
-
Analysis:
-
If this compound is a reversible inhibitor , the enzyme activity in sample (ii) should be significantly recovered compared to a non-dialyzed control and should be similar to the activity of the enzyme-alone sample (i).
-
If this compound is an irreversible inhibitor , the enzyme activity in sample (ii) will remain low, similar to the irreversible inhibitor control (iii).
-
Visualizations
Caption: MAO-B Inhibition and Downstream Effects.
Caption: In Vitro hMAO-B Inhibition Assay Workflow.
Technical Support Center: Optimizing hMAO-B-IN-4 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hMAO-B-IN-4, a selective and reversible human monoamine oxidase-B (hMAO-B) inhibitor. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a core focus on optimizing incubation time for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and reversible inhibitor of human monoamine oxidase-B (hMAO-B).[1] It binds to the active site of the hMAO-B enzyme, preventing the breakdown of its substrates, such as dopamine.[2] Unlike irreversible inhibitors, this compound does not form a permanent covalent bond with the enzyme, and its inhibitory effect can be reversed.[1]
Q2: Why is optimizing the pre-incubation time crucial for this compound?
A2: For a reversible inhibitor like this compound, a pre-incubation step is essential to allow the inhibitor and the enzyme to reach binding equilibrium before initiating the enzymatic reaction by adding the substrate. If the pre-incubation time is too short, the measured IC50 value may be inaccurate and overestimate the true potency of the inhibitor. The optimal pre-incubation time is the duration after which the IC50 value remains constant with further increases in pre-incubation.
Q3: What are the key parameters of this compound?
A3: The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (hMAO-B) | 0.067 µM (67 nM) | [1] |
| Ki (hMAO-B) | 0.03 µM (30 nM) | [1] |
| IC50 (hMAO-A) | 33.82 µM | [1] |
| Selectivity Index (SI) | >500 (for hMAO-B over hMAO-A) | [1] |
| Inhibition Type | Reversible | [1] |
Q4: What are suitable positive controls for an hMAO-B inhibition assay?
A4: For hMAO-B inhibition assays, selegiline (l-deprenyl) and pargyline are commonly used as irreversible inhibitors, while lazabemide and safinamide can be used as reversible inhibitor controls.[3]
Experimental Protocols
Protocol 1: Standard hMAO-B Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 value of this compound.
Materials:
-
Recombinant human MAO-B (hMAO-B)
-
This compound
-
MAO-B substrate (e.g., benzylamine or kynuramine)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex® Red, or a spectrophotometer for direct product measurement)
-
96-well microplate (black plates recommended for fluorescent assays)
-
Plate reader (fluorometric or spectrophotometric)
Procedure:
-
Prepare Reagents:
-
Dilute hMAO-B enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for the IC50 curve.
-
Prepare the MAO-B substrate at the desired concentration in assay buffer.
-
-
Pre-incubation:
-
Add a fixed volume of the hMAO-B enzyme solution to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the MAO-B substrate to each well to start the enzymatic reaction.
-
-
Detection:
-
If using a continuous assay, monitor the signal (e.g., fluorescence or absorbance) over time.
-
If using an endpoint assay, stop the reaction after a specific time and then measure the signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Optimizing Pre-incubation Time for this compound
This protocol is designed to experimentally determine the optimal pre-incubation time for this compound.
Objective: To find the minimum pre-incubation time required to achieve a stable IC50 value, indicating that the enzyme-inhibitor binding has reached equilibrium.
Procedure:
-
Set up Multiple IC50 Assays: Prepare several identical 96-well plates for IC50 determination as described in Protocol 1.
-
Vary Pre-incubation Times: Assign a different pre-incubation time to each plate. A suggested range of pre-incubation times to test is: 0, 5, 10, 15, 30, and 60 minutes.
-
Execute Assays: For each plate, follow the steps outlined in Protocol 1, ensuring that only the pre-incubation time is varied. All other conditions (enzyme concentration, substrate concentration, temperature, etc.) should remain constant across all plates.
-
Determine IC50 for Each Time Point: Calculate the IC50 value for this compound from each plate corresponding to a specific pre-incubation time.
-
Analyze the Results: Plot the calculated IC50 values as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the IC50 value plateaus and no longer decreases with longer pre-incubation.
Troubleshooting Guide
Issue 1: IC50 value for this compound is higher than expected or varies between experiments.
-
Possible Cause: The pre-incubation time may be too short, preventing the enzyme and inhibitor from reaching binding equilibrium.
-
Solution: Experimentally determine the optimal pre-incubation time by performing a time-dependent IC50 study as described in Protocol 2. Plot the IC50 values against different pre-incubation times (e.g., 0, 5, 10, 15, 30, 60 minutes). The IC50 should decrease as the pre-incubation time increases and then plateau. The optimal pre-incubation time is the point at which this plateau is reached.
Issue 2: The inhibitory effect of this compound appears to decrease over a long reaction time.
-
Possible Cause: As a reversible inhibitor, the binding of this compound is in equilibrium. If the substrate concentration is high, it can compete with the inhibitor for the active site, leading to a gradual displacement of the inhibitor and an apparent decrease in inhibition over time.
-
Solution: Ensure that the reaction is monitored during the initial linear phase. If using an endpoint assay, choose a reaction time that falls within this linear range.
Issue 3: High background signal in the assay.
-
Possible Cause 1: The detection reagent is unstable or reacting with components of the assay buffer.
-
Solution 1: Prepare fresh detection reagents for each experiment. Ensure that the assay buffer is compatible with the chosen detection method.
-
Possible Cause 2: The substrate is auto-oxidizing.
-
Solution 2: Prepare the substrate solution fresh before each experiment. Some substrates are light-sensitive and should be protected from light.
Issue 4: No or very low hMAO-B enzyme activity.
-
Possible Cause 1: The enzyme has lost its activity due to improper storage or handling.
-
Solution 1: Store the enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles by preparing aliquots.
-
Possible Cause 2: An essential cofactor is missing from the assay buffer.
-
Solution 2: Check the manufacturer's datasheet for the specific requirements of the recombinant hMAO-B enzyme being used. Some forms may require FAD.
Visualizations
Caption: Workflow for hMAO-B Inhibition Assay.
References
Dealing with hMAO-B-IN-4 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hMAO-B-IN-4, focusing on the common issue of its precipitation in aqueous experimental media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous media is a common challenge due to its low aqueous solubility. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: Precipitate forms after adding this compound stock solution to my cell culture media or buffer.
Follow the decision tree below to troubleshoot the problem.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1]
2. What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is 50 mg/mL with the aid of ultrasonication.[1] A stock solution of 10 mM in DMSO is also commercially available, indicating good stability at this concentration.
3. Why does this compound precipitate when I add it to my cell culture medium?
This compound, like many small molecule inhibitors, has high solubility in an organic solvent like DMSO but very low solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). When the DMSO stock is diluted into the aqueous medium, the this compound may come out of solution and form a precipitate if its aqueous solubility limit is exceeded.
4. What is the maximum concentration of this compound I can use in my cell culture experiments?
The maximum final concentration will depend on the specific cell culture medium and the final percentage of DMSO. It is recommended to empirically determine the highest concentration that remains in solution in your specific experimental conditions. Start with a low concentration and visually inspect for any precipitation.
5. What is the maximum tolerated DMSO concentration for cells?
Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%. However, neuronal cells are often more sensitive, and it is recommended to keep the final DMSO concentration at or below 0.1% for these cell types.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
6. How can I increase the solubility of this compound in my aqueous medium?
-
Optimize your dilution method: Add the DMSO stock solution to your pre-warmed (37°C) media dropwise while gently vortexing or swirling. This can help to disperse the compound more effectively and prevent localized high concentrations that can lead to precipitation.
-
Perform serial dilutions in DMSO: If you need to test a range of concentrations, it is best to perform the serial dilutions in 100% DMSO first. Then, add the same small volume of each DMSO dilution to your aqueous medium to ensure the final DMSO concentration is consistent across all conditions.
-
Use a higher concentration stock solution: Preparing a more concentrated stock solution in DMSO will allow you to use a smaller volume to achieve your desired final concentration, thereby lowering the final DMSO percentage.
7. Should I sonicate or heat the final solution if a precipitate forms?
Gentle warming to 37°C can help dissolve precipitates. Sonication can also be effective but should be used with caution as it can potentially degrade the compound or other media components. If a precipitate persists, it is likely that the concentration is too high for the aqueous environment.
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Source |
| Solubility in DMSO | 50 mg/mL (with ultrasonication) | [1] |
| Recommended Stock Concentration | 10 mM in DMSO | Commercially Available |
| Molecular Weight | 320.40 g/mol | [1] |
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | Maximum Recommended DMSO Concentration | Source |
| Most Cell Lines | 0.5% | General Recommendation |
| Neuronal Cells | ≤ 0.1% | [2] |
| Primary Cells | ≤ 0.1% (or empirically determined) | General Recommendation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO. For a 10 mM stock solution (Molecular Weight = 320.40 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 L * 320.40 g/mol = 3204 mg = 3.204 g
-
For 1 mL of a 10 mM stock, you will need 3.204 mg of this compound.
-
-
Weigh out the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound and the final volume of your working solution.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Add the appropriate volume of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the tube of media, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
If a precipitate forms, consider preparing a working solution with a lower concentration of this compound.
Signaling Pathway
hMAO-B expression is known to be regulated by the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. External stimuli can activate these pathways, leading to the activation of transcription factors that increase the expression of the MAO-B gene.
References
Technical Support Center: hMAO-B-IN-4 In Vivo Studies
This technical support center provides guidance and troubleshooting for researchers utilizing hMAO-B-IN-4 in in vivo experimental settings. Due to the novelty of this inhibitor, established in vivo dosages are not yet widely published. The following information is based on its known in vitro properties and general principles for working with MAO-B inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and reversible inhibitor of human monoamine oxidase-B (hMAO-B).[1] MAO-B is an enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[2][3][4] By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability in the brain.[3][5][6][7] This mechanism is crucial for research in neurodegenerative conditions like Parkinson's and Alzheimer's disease, where MAO-B activity is often elevated.[3][8]
Q2: What are the in vitro inhibitory concentrations for this compound?
A2: this compound has demonstrated high potency and selectivity for hMAO-B in in vitro assays. The reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values are detailed in the table below.
Q3: Are there any established in vivo dosages for this compound?
A3: As of the latest available information, specific in vivo dosages for this compound have not been published. Researchers will need to perform dose-response studies to determine the optimal dosage for their specific animal model and experimental goals. This guide provides a framework for designing and troubleshooting such studies.
Q4: How does the selectivity of this compound compare to other MAO-B inhibitors?
A4: this compound exhibits high selectivity for hMAO-B over hMAO-A, with a selectivity index (SI) of approximately 505.[1] This is a critical feature, as inhibition of MAO-A can lead to undesirable side effects related to the metabolism of other monoamines like serotonin and norepinephrine.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect at initial doses. | Inadequate Dosage: The administered dose may be too low to achieve sufficient MAO-B inhibition in the target tissue. Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized. Blood-Brain Barrier Penetration: The compound may not be efficiently crossing the blood-brain barrier (BBB).[1] | Dose Escalation Study: Systematically increase the dose and monitor for both therapeutic effects and any signs of toxicity. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform optimal dosing routes and schedules. Alternative Route of Administration: Consider alternative administration routes (e.g., intraperitoneal, subcutaneous) that may offer better bioavailability. |
| Observed Toxicity or Adverse Effects. | High Dosage: The administered dose may be in the toxic range. Off-Target Effects: At higher concentrations, the inhibitor might lose its selectivity and interact with other enzymes or receptors.[5] | Dose Reduction: Lower the dose to a previously well-tolerated level. Assess MAO-A Inhibition: At higher doses, the selectivity for MAO-B may decrease.[9] Measure MAO-A activity in tissue samples to rule out significant off-target inhibition. |
| Variability in Experimental Results. | Inconsistent Dosing: Inaccuracies in dose preparation or administration. Biological Variability: Differences in metabolism or response between individual animals. Assay Variability: Inconsistent sample handling or assay procedures. | Standardize Protocols: Ensure consistent and accurate preparation and administration of the dosing solution. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. Validate Assays: Ensure that all biochemical and behavioral assays are properly validated and performed consistently. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| hMAO-B IC50 | 0.067 µM | [1] |
| hMAO-B Ki | 0.03 µM | [1] |
| hMAO-A IC50 | 33.82 µM | [1] |
| Selectivity Index (SI) | 504.79 | [1] |
Experimental Protocols
Protocol 1: Determination of In Vivo MAO-B Occupancy
This protocol outlines a method to determine the extent of MAO-B inhibition in the brain following administration of this compound.
Workflow for In Vivo MAO-B Occupancy Study
Caption: Workflow for an in vivo MAO-B occupancy study.
Methodology:
-
Animal Dosing: Administer various doses of this compound (and a vehicle control) to different groups of animals.
-
Tissue Collection: At predetermined time points after dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, cortex).
-
Tissue Preparation: Homogenize the brain tissue in an appropriate buffer.
-
MAO-B Activity Assay: Measure the MAO-B activity in the brain homogenates using a fluorometric or radiometric assay.[10][11][12] Commercially available kits are a reliable option.
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each dose group compared to the vehicle-treated group.
Protocol 2: Behavioral Assessment in a Parkinson's Disease Model
This protocol describes a general approach to assess the therapeutic efficacy of this compound in a rodent model of Parkinson's disease (e.g., MPTP-induced).
Methodology:
-
Induction of Parkinsonism: Induce dopaminergic neurodegeneration using a neurotoxin like MPTP.[3]
-
Treatment: Begin treatment with this compound at a dose determined from occupancy studies.
-
Behavioral Testing: Perform a battery of motor function tests, such as:
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To measure forelimb akinesia.
-
Open Field Test: To evaluate locomotor activity.
-
-
Neurochemical Analysis: After the final behavioral test, collect brain tissue to measure dopamine levels and the extent of neurodegeneration.
Signaling Pathway
MAO-B and Dopamine Metabolism
Monoamine oxidase B plays a critical role in the catabolism of dopamine. Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which can help to alleviate the motor symptoms associated with Parkinson's disease.
Caption: Simplified diagram of dopamine metabolism and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. MAO-inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. abcam.cn [abcam.cn]
- 12. abcam.com [abcam.com]
Interpreting unexpected results with hMAO-B-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hMAO-B-IN-4, a selective and reversible human monoamine oxidase-B (hMAO-B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, reversible, and blood-brain barrier (BBB) penetrable inhibitor of human monoamine oxidase-B (hMAO-B).[1][2] Its primary mechanism of action is to block the catalytic activity of the hMAO-B enzyme, which is responsible for the oxidative deamination of neurotransmitters like dopamine.[3][4] By inhibiting hMAO-B, this compound increases the levels of dopamine in the brain, which is a therapeutic strategy being explored for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[1][2]
Q2: What are the IC50 and Ki values for this compound?
This compound exhibits potent inhibition of hMAO-B with an IC50 value of 0.067 µM and a Ki value of 0.03 µM.[1][2] It also inhibits hMAO-A, but at a significantly higher concentration, with an IC50 of 33.82 µM, demonstrating its high selectivity for hMAO-B.[1][2]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO at a concentration of 50 mg/mL.[5] For long-term storage, the solid form of the compound should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to avoid repeated freeze-thaw cycles.
Q4: Is this compound a reversible or irreversible inhibitor?
This compound is a reversible inhibitor of hMAO-B.[1][2] This means it does not form a permanent covalent bond with the enzyme, and its inhibitory effect can be reversed, for instance, through dialysis.[6]
Q5: What are the potential off-target effects of this compound?
While this compound is highly selective for hMAO-B over hMAO-A, all inhibitors have the potential for off-target effects.[1][7] It is advisable to perform counter-screening against a panel of related enzymes or receptors, especially if unexpected biological responses are observed in your experiments. The structural class of the inhibitor (chalcone motif) may have interactions with other biological targets.
Troubleshooting Unexpected Results
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value (Lower Potency) | 1. Incorrect enzyme concentration: Too high an enzyme concentration can lead to rapid substrate depletion.[1] 2. Inhibitor instability: The compound may degrade in the assay buffer over time. 3. Poor inhibitor solubility: The inhibitor may not be fully dissolved in the assay buffer.[1] 4. Substrate concentration too high: In competitive inhibition, high substrate concentration can overcome the inhibitor's effect. | 1. Perform an enzyme titration to determine the optimal concentration for a linear reaction rate.[8] 2. Check the stability of this compound in your specific assay buffer and conditions. Consider preparing fresh dilutions for each experiment. 3. Ensure the final DMSO concentration is low (typically <1%) and does not affect enzyme activity. Use sonication to aid dissolution if necessary.[5] 4. Use a substrate concentration at or below the Km value for MAO-B. |
| Lower than expected IC50 value (Higher Potency) | 1. Incorrect inhibitor concentration: Errors in serial dilutions can lead to inaccurate concentrations. 2. Enzyme activity is low: A less active enzyme will be more sensitive to inhibition. 3. Assay artifacts: The inhibitor may interfere with the detection method (e.g., fluorescence quenching/enhancement). | 1. Carefully prepare and verify the concentrations of your inhibitor stock and dilutions. 2. Use a fresh batch of enzyme and verify its activity with a known standard. 3. Run a control experiment to test for any direct effect of this compound on the fluorescent probe or other detection reagents in the absence of the enzyme.[9] |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. 2. Incomplete mixing: Reagents not uniformly distributed in the wells. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate reagents.[9] 4. Temperature fluctuations: Inconsistent temperature across the plate during incubation. | 1. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for common reagents. 2. Gently mix the plate after adding all reagents. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. Use sealed plates or an incubator with humidity control. 4. Ensure the plate is incubated at a stable and uniform temperature. |
| Non-linear or biphasic inhibition curve | 1. Off-target effects: The inhibitor may be acting on multiple targets at different concentrations. 2. Tight-binding inhibition: At high inhibitor concentrations relative to the enzyme, the assumption of free inhibitor concentration may not hold.[8] 3. Inhibitor aggregation: At higher concentrations, the compound may form aggregates that can non-specifically inhibit the enzyme. | 1. Consider the possibility of off-target inhibition and perform counter-screening if necessary. 2. If tight-binding is suspected, specialized kinetic analysis (e.g., Morrison equation) may be required.[10] This is less likely for a reversible inhibitor unless the affinity is extremely high. 3. Check for solubility issues at higher concentrations. The inclusion of a small amount of a non-ionic detergent like Triton X-100 might prevent aggregation, but its compatibility with the assay must be verified. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Species | Notes |
| IC50 (hMAO-B) | 0.067 µM | Human | [1][2] |
| Ki (hMAO-B) | 0.03 µM | Human | Reversible inhibitor.[1][2] |
| IC50 (hMAO-A) | 33.82 µM | Human | [1][2] |
| Selectivity Index (SI) | >500 | Human | (IC50 for hMAO-A) / (IC50 for hMAO-B) |
| Solubility in DMSO | 50 mg/mL | - | [5] |
Experimental Protocols
Fluorometric Assay for hMAO-B Inhibition
This protocol is a general guideline for determining the inhibitory activity of this compound using a fluorometric assay. Specific conditions may need to be optimized for your laboratory setup.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Prepare Reagent Master Mix:
-
Prepare a master mix containing the fluorescent probe and HRP in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the appropriate this compound dilution or vehicle control (assay buffer with the same percentage of DMSO) to the wells.
-
Add 20 µL of the hMAO-B enzyme solution (diluted in assay buffer to the desired concentration) to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the MAO-B substrate solution (diluted in assay buffer) to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for your fluorescent probe (e.g., Ex/Em = 535/590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: this compound in Dopamine Metabolism
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. en.humanmetabolome.com [en.humanmetabolome.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: hMAO-B-IN-4 and Autofluorescence Control
Welcome to the technical support center for researchers utilizing hMAO-B-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with autofluorescence during your experiments. While this compound is a potent and selective inhibitor of human monoamine oxidase-B (hMAO-B), it is crucial to consider the potential for intrinsic fluorescence, which can interfere with assays employing fluorescent readouts.
This guide will walk you through the process of identifying, characterizing, and mitigating autofluorescence from this compound and other sources within your experimental system.
Frequently Asked Questions (FAQs)
1. Is this compound known to be fluorescent?
Currently, there is no publicly available data specifically characterizing the autofluorescence properties of this compound. Small molecules, particularly those with aromatic ring structures, can exhibit intrinsic fluorescence. Therefore, it is essential for researchers to empirically determine if this compound contributes to background fluorescence in their specific experimental setup.
2. How can I determine if this compound is autofluorescent?
The first step is to measure the excitation and emission spectra of this compound. This can be done using a spectrofluorometer. You will need to prepare a solution of this compound in the same buffer or solvent used in your experiment. By scanning a range of excitation wavelengths and measuring the emitted light, you can determine if the compound fluoresces and at which wavelengths.
3. What are the common sources of autofluorescence in my experiments?
Autofluorescence can originate from multiple sources besides your compound of interest. It's important to consider:
-
Endogenous Cellular Components: Molecules like NADH, FAD, and riboflavins are naturally fluorescent.
-
Cell Culture Media: Phenol red and other components in cell culture media can be fluorescent.
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.
-
Other Reagents: Some antibodies or other small molecules in your assay may have fluorescent properties.
4. My experiment has high background fluorescence. How do I know if it's from this compound?
To pinpoint the source of high background, you must include proper controls in your experimental design. These controls will help you systematically identify and subtract the background fluorescence from your final measurements.
5. What are the key strategies to control for autofluorescence?
There are several approaches to manage autofluorescence:
-
Instrumental Adjustments: Optimizing filter sets and using spectral unmixing techniques can help separate the specific signal from the autofluorescence.
-
Experimental Protocol Modifications: This includes using specific blocking agents, modifying fixation methods, or choosing fluorophores with emission spectra that do not overlap with the autofluorescence.
-
Post-acquisition Analysis: Background subtraction is a common method to correct for autofluorescence.
Troubleshooting Guides
This section provides detailed protocols and logical workflows to help you navigate and resolve issues related to this compound autofluorescence.
Guide 1: Initial Characterization of this compound Autofluorescence
This guide will help you determine the fluorescent properties of this compound.
Experimental Protocol: Measuring Excitation and Emission Spectra of this compound
Objective: To determine the optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, followed by dilution in your experimental buffer)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution in your experimental buffer to the final working concentration used in your assays. Prepare a blank sample containing only the buffer and the same concentration of the solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation and emission slit widths. Start with a narrow slit width (e.g., 5 nm) for better resolution.
-
-
Excitation Spectrum Measurement:
-
Place the blank sample in the spectrofluorometer and run a scan to measure the background.
-
Replace the blank with your this compound sample.
-
Set the emission monochromator to a wavelength slightly longer than the expected excitation (e.g., start at 450 nm and adjust).
-
Scan a range of excitation wavelengths (e.g., 250-430 nm).
-
The resulting spectrum will show the wavelengths at which this compound is most efficiently excited. The peak of this spectrum is the optimal excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Keep the this compound sample in the spectrofluorometer.
-
Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid detecting scattered light (e.g., if excitation is 350 nm, start scanning from 370 nm).
-
The resulting spectrum will show the wavelengths at which this compound emits light. The peak of this spectrum is the optimal emission wavelength.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra.
-
Plot the corrected excitation and emission spectra.
-
Troubleshooting Workflow for Spectral Characterization
Guide 2: Mitigating Autofluorescence in Your Experiment
If you have confirmed that this compound is fluorescent, this guide provides strategies to minimize its impact.
Experimental Design and Controls
Proper controls are essential to isolate the fluorescence signal of interest from the background, including any contribution from this compound.
| Control Sample | Purpose |
| Unstained Cells/Sample | To measure the endogenous autofluorescence of your biological sample. |
| Vehicle Control | Cells/sample treated with the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any fluorescence from the vehicle. |
| This compound Only | Cells/sample treated with this compound but without your fluorescent reporter. This measures the specific contribution of the compound to the total fluorescence. |
| Fluorescent Reporter Only | Cells/sample with your fluorescent reporter but without this compound. This establishes the baseline signal of your reporter. |
Data Presentation: Example Background Subtraction
| Sample | Mean Fluorescence Intensity (MFI) |
| Unstained Cells | 50 |
| Vehicle Control | 55 |
| This compound Only | 150 |
| Fluorescent Reporter Only | 500 |
| Full Experiment (Reporter + this compound) | 620 |
| Corrected Signal | 70 (620 - 500 - (150 - 55)) |
Spectral Unmixing
If your imaging system has spectral detection capabilities, you can use spectral unmixing to separate the emission spectrum of your fluorescent reporter from that of this compound.
Experimental Protocol: Reducing Aldehyde-Induced Autofluorescence
If you are using fixed cells, the fixation process itself can be a significant source of autofluorescence.
Objective: To reduce autofluorescence caused by aldehyde fixatives.
Materials:
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) or Glutaraldehyde solution
-
Sodium borohydride (NaBH4) or Glycine
Procedure:
-
Fixation:
-
Fix cells as per your standard protocol with PFA or glutaraldehyde.
-
-
Quenching:
-
Method A: Sodium Borohydride
-
After fixation, wash the cells three times with PBS.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate the cells in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Method B: Glycine
-
After fixation, wash the cells three times with PBS.
-
Prepare a 100 mM glycine solution in PBS.
-
Incubate the cells in the glycine solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
-
Proceed with your staining protocol.
Quantitative Data Summary: Common Autofluorescent Species
| Source | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| NADH | ~340 | ~460 | Broad emission in the blue-green range. |
| FAD/Flavins | ~450 | ~530 | Emits in the green-yellow range. |
| Collagen/Elastin | ~360-400 | ~440-500 | Primarily in connective tissues. |
| Lipofuscin | Broad (360-490) | Broad (480-650) | "Age pigment" found in various cell types. |
| Formaldehyde-induced | Broad | Broad (450-600) | Can be a significant source of background. |
By following these guidelines, researchers can effectively control for potential autofluorescence from this compound and other sources, ensuring the accuracy and reliability of their experimental data.
Improving the signal-to-noise ratio in hMAO-B-IN-4 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their hMAO-B-IN-4 assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B).[1] Its mechanism of action involves binding to the active site of the hMAO-B enzyme, thereby preventing the breakdown of its substrates, which include important neurotransmitters like dopamine.[2][3] By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][4]
Q2: What is the principle of a typical fluorometric this compound assay?
A2: Most fluorometric hMAO-B assays are based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate (e.g., p-tyramine or benzylamine).[5][6] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a fluorogenic probe, such as Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine), to produce a highly fluorescent product, resorufin.[5] The increase in fluorescence is directly proportional to the MAO-B activity. When an inhibitor like this compound is present, the rate of fluorescence generation is reduced.
Q3: How can I be sure I am measuring MAO-B activity specifically, and not MAO-A?
A3: To ensure specificity for MAO-B, it is crucial to include a selective MAO-A inhibitor, such as clorgyline, in your assay when using a non-selective substrate like tyramine.[4][7] This will inhibit any potential MAO-A activity in your sample. Conversely, to measure MAO-A activity, a selective MAO-B inhibitor like selegiline can be used.[4][7] this compound itself is highly selective for hMAO-B over hMAO-A.[1]
Q4: What are some common causes of a low signal-to-noise ratio in my assay?
A4: A low signal-to-noise ratio can be caused by several factors, including:
-
Low enzyme activity: The concentration of active hMAO-B in your sample may be too low.
-
Sub-optimal substrate concentration: The substrate concentration might be too low, limiting the reaction rate.
-
Degraded reagents: The enzyme, substrate, or fluorogenic probe may have degraded due to improper storage or handling.
-
High background fluorescence: This can be caused by autofluorescence from your sample, the microplate, or the assay buffer itself.
-
Incorrect instrument settings: The excitation and emission wavelengths on your plate reader may not be optimal for the fluorophore.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Autofluorescence from the sample or microplate. | Use black, opaque-bottom microplates to minimize background fluorescence.[6] Ensure your assay buffer does not contain components that autofluoresce at the detection wavelengths. Run a "no enzyme" control to determine the background signal. |
| Contamination of reagents or buffer. | Use high-purity water and reagents. Prepare fresh buffers and reagent solutions. | |
| Low or No Signal | Inactive or insufficient enzyme. | Ensure proper storage and handling of the hMAO-B enzyme. Increase the enzyme concentration in the assay. Run a positive control with a known active enzyme to verify assay components are working. |
| Degraded substrate or fluorogenic probe. | Prepare fresh substrate and probe solutions. Protect the fluorogenic probe from light. | |
| Incorrect plate reader settings. | Verify the excitation and emission wavelengths are appropriate for the fluorophore (e.g., for resorufin, Ex/Em ≈ 535/587 nm).[6] | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to add to each well to minimize pipetting errors. |
| Incomplete mixing of reagents. | Gently mix the plate after adding reagents. Avoid introducing bubbles. | |
| Temperature fluctuations across the plate. | Ensure the plate is incubated at a stable and uniform temperature. | |
| Unexpected Inhibition/Activation | Compound interference with the detection system. | To check for interference, run a control where you add the test compound to a reaction with a known amount of H₂O₂ instead of the enzyme.[6] |
| Solvent effects. | Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells, including controls.[6] Run a solvent control to assess its effect on enzyme activity. |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC₅₀) of this compound and other common MAO-B inhibitors. Lower IC₅₀ values indicate higher potency.
| Inhibitor | IC₅₀ for hMAO-B | Selectivity for hMAO-B over hMAO-A | Reversibility |
| This compound | 0.067 µM (67 nM)[1] | ~505-fold[1] | Reversible[1] |
| Selegiline | ~0.0068 µM (6.8 nM)[8] | High | Irreversible |
| Rasagiline | ~0.014 µM (14 nM)[8] | High | Irreversible[9] |
| Safinamide | ~0.079 µM (79 nM)[9] | High | Reversible |
Experimental Protocols
Representative Fluorometric Assay Protocol for this compound
This protocol is a representative example based on common fluorometric MAO-B assays.[4][6][7] Researchers should optimize concentrations and incubation times for their specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Warm to room temperature before use.
-
hMAO-B Enzyme: Reconstitute recombinant human MAO-B in assay buffer to a stock concentration. Aliquot and store at -80°C. Dilute to the desired working concentration in assay buffer just before use.
-
This compound (Test Inhibitor): Prepare a stock solution in DMSO. Serially dilute in assay buffer to the desired test concentrations.
-
MAO-B Substrate (e.g., p-Tyramine): Prepare a stock solution in water. Dilute to the working concentration in assay buffer.
-
Horseradish Peroxidase (HRP): Prepare a stock solution in assay buffer.
-
Fluorogenic Probe (e.g., Amplex Red): Prepare a stock solution in DMSO. Protect from light.
-
Reaction Mix: Prepare a master mix containing the MAO-B substrate, HRP, and the fluorogenic probe in assay buffer.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted this compound solutions or vehicle control (e.g., assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add 20 µL of the diluted hMAO-B enzyme solution to all wells except the "no enzyme" control wells (add 20 µL of assay buffer instead).
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Reaction Mix to all wells.
-
Immediately start measuring the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
3. Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: MAO-B signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a typical this compound fluorometric assay.
Caption: Troubleshooting decision tree for a low signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. content.abcam.com [content.abcam.com]
- 7. | BioWorld [bioworld.com]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of hMAO-B-IN-4 and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel selective and reversible human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-4, and the well-established irreversible inhibitor, selegiline. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation.
Quantitative Efficacy Comparison
The in vitro inhibitory activities of this compound and selegiline against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The selectivity index, calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates the preference of the inhibitor for MAO-B over MAO-A. A higher selectivity index is desirable for minimizing off-target effects.
| Compound | Target | IC50 | Selectivity Index (MAO-A/MAO-B) |
| This compound | hMAO-B | 0.067 µM[1] | 504.79[1] |
| hMAO-A | 33.82 µM[1] | ||
| Selegiline | MAO-B | 0.051 µM | 450.98 |
| MAO-A | 23 µM |
Note: IC50 values for selegiline were converted from nM to µM for consistent comparison.
Based on the available in vitro data, this compound demonstrates high selectivity for hMAO-B.[1] Selegiline is also a potent and selective MAO-B inhibitor. At typical clinical doses for Parkinson's disease, selegiline acts as a selective and irreversible inhibitor of MAO-B.[2] However, at higher doses, it can lose its specificity and also inhibit MAO-A.
Experimental Protocols
While a specific detailed protocol for the IC50 determination of this compound is not publicly available, a general methodology for assessing MAO-B inhibitory activity is described below. This protocol is representative of standard fluorometric assays used to determine the IC50 values of MAO inhibitors.
General Protocol for MAO-B Inhibition Assay (Fluorometric)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against human monoamine oxidase B (hMAO-B).
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., selegiline)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of hMAO-B enzyme in assay buffer.
-
Prepare a detection solution containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of each concentration of the test compound or reference inhibitor to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the hMAO-B enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the detection solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity in the microplate reader at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing Key Processes
To better understand the context of MAO-B inhibition and the experimental procedures involved, the following diagrams have been generated.
Caption: Signaling pathway of MAO-B in a dopaminergic neuron.
Caption: General experimental workflow for comparing MAO-B inhibitors.
Discussion
The available in vitro data indicates that this compound is a potent and highly selective inhibitor of human MAO-B, with an efficacy comparable to that of selegiline. A key differentiator is the reversibility of this compound's inhibition compared to the irreversible nature of selegiline's action. Reversible inhibitors may offer a different safety and pharmacokinetic profile.
Crucially, a direct head-to-head in vivo comparison of this compound and selegiline is not available in the public domain at the time of this guide's compilation. In vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, pharmacodynamics, and safety profiles of these compounds in a whole-organism context. Such studies would typically involve animal models of neurodegenerative diseases, such as Parkinson's disease, where the effects on motor function and neurochemical changes (e.g., dopamine levels) would be assessed.
Conclusion
This compound presents as a promising selective and reversible MAO-B inhibitor based on its in vitro profile, which is comparable to the established drug selegiline. However, the absence of direct comparative in vivo data necessitates further research to fully elucidate its therapeutic potential relative to existing treatments. Researchers and drug development professionals are encouraged to consider the distinct characteristics of reversibility and the high selectivity of this compound in the design of future preclinical and clinical investigations.
References
hMAO-B-IN-4: A Comparative Analysis of Selectivity for Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hMAO-B-IN-4's selectivity for monoamine oxidase B (MAO-B) against monoamine oxidase A (MAO-A). The data presented herein is intended to assist researchers in evaluating the potential of this compound as a selective inhibitor for applications in neuroscience and drug discovery.
Introduction to Monoamine Oxidase
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters.[1] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine, while MAO-B primarily acts on phenethylamine and benzylamine.[1] Both enzymes break down dopamine.[1][2] The selective inhibition of these isoforms is a critical strategy in the treatment of various neurological and psychiatric disorders. Selective MAO-A inhibitors are primarily used as antidepressants, whereas selective MAO-B inhibitors are utilized in the management of Parkinson's disease.[2]
Comparative Selectivity of this compound
This compound has been identified as a potent and selective inhibitor of human MAO-B (hMAO-B). To objectively assess its selectivity, this guide compares its inhibitory activity against both hMAO-A and hMAO-B with that of established selective inhibitors for each isoform.
Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity indices for this compound and other well-characterized MAO inhibitors. The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher selectivity index indicates greater selectivity for MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 33.82 | 0.067 | 504.79 |
| Selegiline | 1.7 | 0.0068 | ~250 |
| Rasagiline | 0.71 | 0.014 | ~50.7 |
| Safinamide | 80 | 0.079 | ~1012.7 |
| Clorgyline | 0.0012 | 1.9 | ~0.00063 |
| Moclobemide | 6.061 | >100 (Rat Brain) | >16.5 |
Note: IC50 values can vary depending on experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency and selectivity of MAO inhibitors. A generalized protocol for an in vitro fluorometric assay is provided below.
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the IC50 values of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., p-tyramine)[3]
-
Test compound (e.g., this compound)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[3]
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound and positive controls in the appropriate solvent (e.g., DMSO).
-
Assay Reaction: a. In the wells of a 96-well plate, add the assay buffer. b. Add a small volume of the diluted test compound or positive control to the respective wells. Include a control group with solvent only. c. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[3] d. To initiate the reaction, add a working solution containing the substrate, HRP, and the fluorescent probe to all wells.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a defined period (e.g., 20 minutes).[3]
-
Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the selectivity of an MAO inhibitor.
Caption: Workflow for determining MAO inhibitor selectivity.
Monoamine Oxidase Metabolic Pathways
The diagram below outlines the primary metabolic pathways of MAO-A and MAO-B, highlighting their key substrates.
Caption: Simplified MAO-A and MAO-B metabolic pathways.
References
A Comparative Guide to Reversible MAO-B Inhibitors: Alternatives to hMAO-B-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reversible monoamine oxidase-B (MAO-B) inhibitors to the research compound hMAO-B-IN-4. The following sections detail the performance of these inhibitors, supported by experimental data, and outline the methodologies for key experiments.
Introduction to MAO-B Inhibition
Monoamine oxidase-B is a crucial enzyme in the catabolism of dopamine in the brain.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a key therapeutic strategy in managing Parkinson's disease. While irreversible MAO-B inhibitors have been in clinical use, reversible inhibitors offer a potentially safer profile by allowing for the recovery of enzyme activity. This guide focuses on a comparative analysis of this compound and other notable reversible MAO-B inhibitors.
Quantitative Comparison of Reversible MAO-B Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and its alternatives.
| Compound | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Reversibility |
| This compound | 0.067[2] | 33.82[2] | ~505 | Reversible[2] |
| Safinamide | 0.098 (rat brain)[3] | 485 (rat brain)[3] | >5000 | Reversible[4][5] |
| KDS2010 | 0.0076 | >100 | >12,500 | Reversible |
| Sedanolide | 0.103 | 66.4 | 645 | Reversible |
| Neocnidilide | 0.131 | 27.1 | 207 | Reversible |
Pharmacokinetic Profiles
A comparative overview of the available pharmacokinetic data is presented below.
| Compound | Bioavailability | Half-life (t1/2) | Metabolism | Blood-Brain Barrier (BBB) Penetration |
| This compound | Data not available | Data not available | Data not available | Yes[2][3] |
| Safinamide | High (~95%) | 20-30 hours | Primarily via oxidation by non-CYP enzymes[5] | Yes |
| KDS2010 | High (>100%) | Data not available | Data not available | Yes |
Experimental Protocols
In Vitro MAO-B Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B.
Objective: To quantify the potency of a compound in inhibiting MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase for fluorometric assays)
-
96-well microplate (black, for fluorescence)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant human MAO-B enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
For fluorometric assays, simultaneously add the detection reagent which reacts with a product of the MAO-B reaction (e.g., hydrogen peroxide) to generate a fluorescent signal.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
MAO-B Selectivity Assay
This protocol is designed to assess the selectivity of an inhibitor for MAO-B over MAO-A.
Objective: To determine the ratio of inhibitory potency against MAO-A versus MAO-B.
Procedure:
-
Perform the in vitro inhibition assay as described above in parallel for both recombinant human MAO-A and MAO-B enzymes.
-
Use a MAO-A specific substrate (e.g., clorgyline-sensitive substrate) for the MAO-A assay.
-
Determine the IC50 value of the test compound for both MAO-A and MAO-B.
-
Calculate the Selectivity Index (SI) using the following formula: SI = IC50 (MAO-A) / IC50 (MAO-B) A higher SI value indicates greater selectivity for MAO-B.
Reversibility Assay (Dialysis Method)
This method is used to determine whether the inhibition of MAO-B by a compound is reversible or irreversible.
Objective: To assess the recovery of enzyme activity after removal of the inhibitor.
Procedure:
-
Pre-incubate the MAO-B enzyme with a concentration of the test inhibitor that produces significant inhibition (e.g., 10x IC50).
-
As a control, pre-incubate the enzyme with a known irreversible inhibitor (e.g., selegiline) and another control with only the vehicle.
-
Place the enzyme-inhibitor mixtures in dialysis bags with a suitable molecular weight cutoff.
-
Dialyze the samples against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes to ensure complete removal of the unbound inhibitor.
-
After dialysis, measure the remaining MAO-B activity in each sample using the standard inhibition assay protocol.
-
Compare the enzyme activity of the sample treated with the test compound to the vehicle control and the irreversible inhibitor control. Significant recovery of enzyme activity for the test compound indicates reversible inhibition.
Signaling Pathways and Mechanisms of Action
MAO-B in Dopamine Metabolism and Oxidative Stress
MAO-B is located on the outer mitochondrial membrane and plays a critical role in the degradation of dopamine. This enzymatic process generates reactive oxygen species (ROS), including hydrogen peroxide, which can lead to oxidative stress and contribute to neuronal damage in neurodegenerative diseases like Parkinson's.[1]
Dual Mechanism of Safinamide
Safinamide exhibits a dual mechanism of action. In addition to reversibly inhibiting MAO-B, it also modulates glutamate release through the blockade of voltage-gated sodium channels.[4][5] This dual action may contribute to its therapeutic effects in Parkinson's disease by both increasing dopamine levels and reducing excitotoxicity.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization of a novel MAO-B inhibitor.
Conclusion
This guide provides a comparative overview of several reversible MAO-B inhibitors as alternatives to this compound. Safinamide is a clinically approved drug with a well-characterized dual mechanism of action. KDS2010, sedanolide, and neocnidilide represent promising research compounds with high potency and selectivity for MAO-B. The provided experimental protocols and workflow diagrams offer a framework for the evaluation and development of novel reversible MAO-B inhibitors for neurodegenerative diseases. Further research into the pharmacokinetic and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
A Comparative Guide to the Potency of hMAO-B-IN-4 and Alternative MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of the novel human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-4, with established alternative MAO-B inhibitors: selegiline, rasagiline, and safinamide. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to support research and development in neurodegenerative diseases.
Data Presentation: In Vitro and In Vivo Potency Comparison
The following tables summarize the available quantitative data for this compound and its key alternatives.
Table 1: In Vitro Potency and Selectivity of MAO-B Inhibitors
| Compound | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (hMAO-A/hMAO-B) | Ki (µM) | Reversibility |
| This compound | 0.067[1] | 33.82[1] | ~505[1] | 0.03[1] | Reversible[1] |
| Selegiline | 0.0068 | 1.7 | ~250 | - | Irreversible |
| Rasagiline | 0.014 | 0.7 | ~50 | - | Irreversible |
| Safinamide | 0.079 | 80 | ~1012 | - | Reversible |
Table 2: In Vivo Efficacy of MAO-B Inhibitors in Animal Models
| Compound | Animal Model | Dose | Key Findings |
| This compound | Data not available | - | Further in vivo studies are required to determine the efficacy and neuroprotective effects. |
| Selegiline | MPTP Mouse Model | 1.0 mg/kg/day (oral) | Suppressed the reduction of nigral dopaminergic neurons and striatal fibers[2][3]. Showed antidepressant-like effects at 10 mg/kg[4][5]. |
| Rasagiline | MPTP Mouse Model | 20 mg/kg | Exerted significant protection against the loss of TH-positive dopaminergic neurons and enhanced dopamine levels[6]. |
| Safinamide | Rat Model | 1.1 mg/kg (ED50) | Dose-dependent inhibition of MAO-B in the brain[7]. |
Note: The lack of available in vivo data for this compound is a significant gap in the current literature and a critical area for future research.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro potency of MAO-B inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human MAO-B enzyme in assay buffer.
-
Prepare a working solution of a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer.
-
Prepare a solution of the MAO-B substrate (e.g., tyramine).
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add various concentrations of the test inhibitor to the wells.
-
Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle).
-
Initiate the reaction by adding the MAO-B enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Add the substrate and the probe/HRP mixture to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Determination of Reversibility (Dialysis Method)
-
Pre-incubation:
-
Incubate the MAO-B enzyme with the test inhibitor at a concentration several-fold higher than its IC50 for a set period (e.g., 30 minutes).
-
Prepare control samples with the enzyme alone and with a known irreversible inhibitor (e.g., selegiline).
-
-
Dialysis:
-
Place the pre-incubated mixtures in dialysis tubing with a suitable molecular weight cut-off.
-
Dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes to remove any unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, measure the residual MAO-B activity in each sample using the fluorometric assay described above.
-
-
Analysis:
-
Compare the enzyme activity of the sample with the test inhibitor to the controls. A significant recovery of enzyme activity indicates a reversible inhibitor, while little to no recovery suggests an irreversible inhibitor.
-
In Vivo Assessment in an MPTP Mouse Model of Parkinson's Disease
This protocol describes a widely used animal model to evaluate the neuroprotective effects of MAO-B inhibitors.
-
Animal Model Induction:
-
Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice via intraperitoneal injection over a specific period to induce parkinsonian-like neurodegeneration.
-
-
Drug Administration:
-
Treat groups of MPTP-lesioned mice with the test compound (e.g., this compound) at various doses, a vehicle control, and a positive control (e.g., selegiline). Administration can be oral or via injection.
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess motor function, such as the rotarod test, pole test, or open-field test, at different time points after drug administration.
-
-
Neurochemical Analysis:
-
At the end of the study, sacrifice the animals and dissect the brain regions of interest (e.g., striatum and substantia nigra).
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Histological Analysis:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in brain sections to quantify the extent of neuronal loss and the protective effect of the treatment.
-
Mandatory Visualizations
Caption: Signaling pathway of MAO-B inhibition.
Caption: Experimental workflow for MAO-B inhibitor evaluation.
References
- 1. Preclinical study of the antimyotonic efficacy of safinamide in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Reversible MAO-B Inhibitors Against Irreversible Counterparts: A Comparative Guide
In the landscape of neurodegenerative disease research, particularly for Parkinson's disease, the inhibition of monoamine oxidase B (MAO-B) is a cornerstone therapeutic strategy.[1][2][3] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain; its inhibition can elevate dopamine levels, alleviating motor symptoms.[3][4] This guide provides a comparative analysis of a representative modern reversible MAO-B inhibitor, using Safinamide as a stand-in for a specific compound class like hMAO-B-IN-4, against established irreversible MAO-B inhibitors such as Selegiline and Rasagiline.
The primary distinction lies in their mechanism of action. Irreversible inhibitors, like Selegiline and Rasagiline, form a covalent bond with the flavin cofactor of the MAO-B enzyme, permanently deactivating it.[5][6][7] In contrast, reversible inhibitors bind non-covalently to the enzyme's active site, allowing for a dynamic equilibrium where enzyme activity can be restored.[1][8] This fundamental difference has significant implications for dosing, potential side effects, and washout periods in clinical applications.
This comparison will focus on key performance metrics including inhibitory potency (IC50), selectivity for MAO-B over MAO-A, and the underlying experimental methodologies used to derive these values.
Comparative Analysis of MAO-B Inhibitors
The efficacy and safety of an MAO-B inhibitor are largely defined by its potency and its selectivity for the target enzyme over its isoform, MAO-A. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary amines like tyramine.[2][9] Therefore, a high selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is a critical attribute for a therapeutic candidate.
The following table summarizes the in vitro inhibitory activities of a representative reversible inhibitor (Safinamide) and several key irreversible inhibitors against human and rat MAO-A and MAO-B.
| Inhibitor | Type | Target | IC50 / Kᵢ | Selectivity Index (SI) for MAO-B | Source |
| Safinamide | Reversible | hMAO-B | 79 nM | ~1012 | [5] |
| hMAO-A | 80,000 nM | [5] | |||
| Rasagiline | Irreversible | rMAO-B | 4.43 nM | ~93 | [10] |
| rMAO-A | 412 nM | [10] | |||
| Selegiline | Irreversible | hMAO-B | 51 nM | ~451 | [10] |
| hMAO-A | 23,000 nM | [10] | |||
| Pargyline | Irreversible | MAO-B | 0.5 µM (Kᵢ) | 26 | [10] |
| MAO-A | 13 µM (Kᵢ) | [10] | |||
| Tranylcypromine | Irreversible | MAO-B | 0.95 µM (Kᵢ) | ~2.4 | [10] |
| MAO-A | 2.3 µM (Kᵢ) | [10] |
Note: Data is compiled from various sources and experimental conditions (e.g., human vs. rat enzymes) may differ. IC50 represents the half-maximal inhibitory concentration; Kᵢ represents the inhibition constant.
Experimental Protocols
The determination of an inhibitor's potency and selectivity is fundamental to its preclinical evaluation. Below is a detailed methodology for a standard in vitro assay to measure MAO-B inhibition.
Protocol: In Vitro hMAO-B Inhibition Assay (Amplex Red Method)
This protocol outlines a common fluorometric method for assessing the inhibitory activity of compounds against human MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
Test inhibitors (e.g., this compound, Selegiline) dissolved in DMSO
-
MAO-B substrate: Benzylamine
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates, flat bottom
2. Preparation of Reagents:
-
Enzyme Solution: Dilute recombinant hMAO-B in phosphate buffer to the desired working concentration.
-
Inhibitor Solutions: Prepare a serial dilution of the test inhibitors in DMSO, then dilute further in phosphate buffer to achieve the final assay concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
Substrate Solution: Prepare a stock solution of benzylamine in phosphate buffer.
-
Detection Cocktail: Prepare a fresh solution containing Amplex Red and HRP in phosphate buffer. Protect from light.
3. Assay Procedure:
-
To each well of the 96-well plate, add 20 µL of the inhibitor solution (or buffer for control wells).
-
Add 20 µL of the diluted hMAO-B enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. For irreversible inhibitors, this pre-incubation step is critical.
-
To initiate the enzymatic reaction, add 60 µL of the detection cocktail containing the benzylamine substrate.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for a total of 20-30 minutes at 37°C.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates by subtracting the rate of the "no enzyme" control.
-
Express the inhibitor activity as a percentage of the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
5. Reversibility Dialysis Assay:
-
To distinguish between reversible and irreversible inhibition, a dialysis experiment is performed.
-
Pre-incubate hMAO-B with the inhibitor at a concentration of 4-5 times its IC50 for 15-30 minutes.[11]
-
As a control, incubate the enzyme with an equivalent volume of buffer and a known irreversible inhibitor (e.g., Selegiline).[11]
-
Place the enzyme-inhibitor mixture in a dialysis cassette and dialyze against a large volume of phosphate buffer for 24 hours to remove any unbound inhibitor.[11]
-
After dialysis, measure the residual activity of the enzyme using the standard assay protocol.
-
A significant recovery of enzyme activity for the test inhibitor compared to the irreversible control indicates a reversible mechanism of action.[11]
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining MAO-B inhibition.
Caption: Workflow for determining the IC50 of MAO-B inhibitors.
Signaling Pathway Context
MAO-B is located on the outer mitochondrial membrane and plays a critical role in dopamine metabolism within glial cells in the central nervous system.[7] By inhibiting MAO-B, the catabolism of dopamine is blocked, leading to an increase in its availability at the synaptic cleft, which can enhance dopaminergic signaling.[12][4] This mechanism is central to the symptomatic treatment of Parkinson's disease.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
A Comparative Guide to hMAO-B-IN-4 for Radioligand Binding Assays
This guide provides a comparative analysis of hMAO-B-IN-4, a selective and reversible human monoamine oxidase B (hMAO-B) inhibitor, against other commonly used inhibitors. The information is intended for researchers, scientists, and drug development professionals working in neuropharmacology and related fields. This document summarizes key performance data from radioligand binding assays and provides detailed experimental protocols to assist in the evaluation and application of these compounds.
Comparative Analysis of hMAO-B Inhibitors
The validation of this compound and its comparison with other inhibitors are primarily based on their inhibitory potency (IC50) and binding affinity (Ki) determined through radioligand binding assays. A lower IC50 or Ki value indicates a higher potency or affinity of the inhibitor for the enzyme.
| Compound | Type of Inhibitor | hMAO-B IC50 (µM) | hMAO-B Ki (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for hMAO-B |
| This compound | Reversible | 0.067[1] | 0.03[1] | 33.82[1] | 504.79[1] |
| Safinamide | Reversible | - | 0.5[2] | - | 700-fold more selective for MAO-B |
| Rasagiline | Irreversible | 0.014 (human brain)[3] | - | 0.710 (human brain)[3] | ~50 |
| Selegiline (L-Deprenyl) | Irreversible | 0.051 | - | 23 | 450 |
Note: The IC50 and Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue source, and assay buffer composition. The data presented here are for comparative purposes.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the inhibitory potency of a test compound against hMAO-B is provided below.
Preparation of Human Brain Mitochondria (Source of hMAO-B)
-
Homogenization: Human brain tissue (e.g., postmortem cortical tissue) is homogenized in a cold buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Isolation of Mitochondria: The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
Final Preparation: The final pellet is resuspended in a suitable buffer and the protein concentration is determined using a standard method (e.g., Bradford assay). The mitochondrial preparation is then stored at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A commonly used radioligand for hMAO-B is [3H]-L-Deprenyl (Selegiline). The final concentration of the radioligand in the assay should be close to its Kd value for hMAO-B.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
Mitochondrial preparation (containing hMAO-B)
-
[3H]-L-Deprenyl (at a fixed concentration)
-
Varying concentrations of the test compound (e.g., this compound) or a known reference inhibitor.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing inhibitor.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of a known hMAO-B inhibitor (e.g., unlabeled L-Deprenyl).
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Simplified Signaling Pathway of MAO-B Regulation
Caption: Simplified MAO-B gene expression signaling pathway.
References
Assessing the Neuroprotective Superiority of hMAO-B-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the novel human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-4, against other established and experimental neuroprotective agents. The focus is on evaluating its potential superiority in neuroprotection through an analysis of its mechanism of action and available preclinical data for related compounds.
Introduction to this compound
This compound is a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By inhibiting hMAO-B, this compound is designed to prevent the breakdown of dopamine and reduce the production of neurotoxic reactive oxygen species (ROS), thereby conferring neuroprotection.
Mechanism of Neuroprotection: The Role of MAO-B Inhibition
Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain. The enzymatic reaction generates hydrogen peroxide, a source of oxidative stress that can lead to neuronal damage and apoptosis. MAO-B inhibitors are believed to exert their neuroprotective effects through several mechanisms:
-
Reduction of Oxidative Stress: By blocking the activity of MAO-B, these inhibitors decrease the production of ROS, mitigating oxidative damage to neurons.
-
Preservation of Dopamine Levels: Inhibition of MAO-B leads to increased levels of dopamine in the synaptic cleft, which may have a trophic effect on dopaminergic neurons.
-
Anti-Apoptotic Effects: Several MAO-B inhibitors have been shown to possess anti-apoptotic properties that are independent of their enzymatic inhibition, potentially through the modulation of cell survival signaling pathways.
Figure 1: Simplified signaling pathway of MAO-B inhibition by this compound.
Comparative Analysis of hMAO-B Inhibitors
While direct comparative studies on the neuroprotective efficacy of this compound are not yet publicly available, we can infer its potential by comparing its biochemical properties with those of well-characterized MAO-B inhibitors for which neuroprotective data exists.
Table 1: Comparison of Biochemical and Neuroprotective Properties of MAO-B Inhibitors
| Compound | Type | hMAO-B IC50 (µM) | Neuroprotective EC50 (µM) | Neurotoxicity Model | Cell Line | Reference |
| This compound | Reversible, Selective | 0.067 | Not Available | - | - | - |
| Rasagiline | Irreversible, Selective | ~0.005-0.01 | 0.896 | 6-OHDA | SH-SY5Y | [1] |
| Selegiline | Irreversible, Selective | ~0.009 | Not Available | - | - | - |
| Safinamide | Reversible, Selective | 0.098 | 1.079 | 6-OHDA | SH-SY5Y | [1] |
| Sedanolide | Reversible, Selective | 0.103 | 0.962 | 6-OHDA | SH-SY5Y | [1] |
| Neocnidilide | Reversible, Selective | 0.131 | 1.161 | 6-OHDA | SH-SY5Y | [1] |
Note: IC50 and EC50 values can vary depending on the experimental conditions.
Experimental Protocols for Assessing Neuroprotection
The following are detailed methodologies for key experiments typically used to evaluate the neuroprotective effects of compounds like this compound.
Cell Culture and Induction of Neurotoxicity
The human neuroblastoma cell line, SH-SY5Y, is a commonly used in vitro model for neurodegenerative disease research.
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neurotoxicity: To mimic the neuronal damage seen in Parkinson's disease, cells are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+). The concentration and duration of toxin exposure need to be optimized to induce a significant, but not complete, loss of cell viability (typically 40-60%).
Figure 2: General experimental workflow for in vitro neuroprotection assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
After the desired incubation period with the neurotoxin and test compounds, the culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.
-
During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA/H2DCFDA assay is a common method for detecting intracellular ROS.
-
Cells are treated with the test compounds and neurotoxin as described above.
-
The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or H2DCFDA.
-
Inside the cells, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
Apoptosis Assay (Caspase-3 Activity Assay)
Apoptosis, or programmed cell death, is a key process in neurodegeneration. Caspase-3 is a critical executioner caspase in the apoptotic pathway.
-
Following treatment, cells are lysed to release their intracellular contents.
-
The cell lysate is incubated with a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AFC).
-
Active caspase-3 in the lysate cleaves the substrate, releasing a detectable chromophore or fluorophore.
-
The signal is quantified using a microplate reader, and the caspase-3 activity is indicative of the level of apoptosis.
Conclusion and Future Directions
This compound demonstrates high potency as a selective and reversible inhibitor of hMAO-B, positioning it as a strong candidate for a neuroprotective agent. Its biochemical profile is comparable, and in terms of inhibitory concentration, potentially superior to some existing MAO-B inhibitors.
However, a definitive assessment of its neuroprotective superiority requires direct comparative studies. Future research should focus on:
-
Determining the neuroprotective EC50 of this compound in validated in vitro models of neurodegeneration (e.g., SH-SY5Y cells treated with 6-OHDA or MPP+).
-
Conducting head-to-head comparative studies against established MAO-B inhibitors like rasagiline and selegiline, as well as newer reversible inhibitors.
-
Investigating the downstream signaling pathways modulated by this compound to elucidate its full mechanism of neuroprotection, including its effects on apoptosis and mitochondrial function.
Such studies will be crucial in establishing the therapeutic potential of this compound and its place in the landscape of neuroprotective strategies for diseases like Parkinson's and Alzheimer's.
References
Comparative analysis of hMAO-B-IN-4 and natural MAO-B inhibitors
A Comparative Analysis of the Synthetic Inhibitor hMAO-B-IN-4 and Natural MAO-B Inhibitors for Researchers and Drug Development Professionals.
This guide provides a detailed comparison between the synthetic human monoamine oxidase B (hMAO-B) inhibitor, this compound, and various natural inhibitors of the same enzyme. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering objective performance comparisons supported by experimental data.
Monoamine oxidase B (MAO-B) is a crucial enzyme in the metabolism of monoamine neurotransmitters, including dopamine.[1][2] Its inhibition is a key therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3][4] Inhibitors of MAO-B can be broadly categorized into synthetic compounds and those derived from natural sources. This guide explores the characteristics of a potent synthetic inhibitor, this compound, in comparison to several natural counterparts.
Performance Comparison: this compound vs. Natural Inhibitors
This compound is a selective and reversible inhibitor of human MAO-B.[5][6] It exhibits high potency with an IC50 value of 0.067 µM and a Ki value of 0.03 µM.[5][6] Its selectivity for MAO-B over MAO-A is significant, with an IC50 for hMAO-A of 33.82 µM, resulting in a high selectivity index (SI) of over 500.[5]
Natural products represent a rich source of MAO-B inhibitors, with various chemical classes such as flavonoids, alkaloids, and coumarins demonstrating inhibitory activity.[7][] The potency of these natural compounds can be comparable to or even exceed that of some synthetic drugs.[] However, the reported inhibitory values for natural compounds can vary due to the diversity of MAO sources and experimental protocols used in different studies.[7] Additionally, natural compounds often face challenges related to bioavailability and the complexity of extracts.[][9]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity index (SI) of this compound against a selection of natural MAO-B inhibitors.
| Inhibitor | Type | Source/Class | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI = IC50A / IC50B) |
| This compound | Synthetic | - | 0.067[5] | 33.82[5] | 504.79[5] |
| Calycosin | Natural | Flavonoid | 7.19[10] | 113.78[10] | 15.82 |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | Natural | Fungal Metabolite | 3.23[11] | 13.97[11] | 4.32 |
| Sedanolide | Natural | Phthalide | 0.103[12] | >66.5 (approx.) | >645[12] |
| Neocnidilide | Natural | Phthalide | 0.131[12] | >27.1 (approx.) | >207[12] |
| Genistein | Natural | Isoflavone | 4.1[13] | 3.9[13] | 0.95 |
Experimental Protocols
A generalized protocol for determining the in vitro inhibitory activity of a compound against hMAO-B is outlined below. This is a composite protocol based on common methodologies found in the literature.[4][14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Kynuramine)
-
Developer solution
-
Fluorometric Probe (e.g., GenieRed Probe)
-
Test inhibitor and reference inhibitor (e.g., Selegiline)
-
96-well microplate
-
Plate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions of the test inhibitor at 10 times the final desired concentration in the assay buffer.
-
Enzyme Preparation: Dilute the stock solution of hMAO-B enzyme in the assay buffer to the desired working concentration.
-
Reaction Setup:
-
Add 10 µL of the diluted test inhibitor, reference inhibitor, or assay buffer (for enzyme control) to the appropriate wells of the 96-well plate.
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare a substrate solution containing the MAO-B substrate, developer, and fluorometric probe in the assay buffer.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically at 37°C for a period of 10-40 minutes, taking readings at regular intervals.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of MAO-B in Dopamine Metabolism
References
- 1. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Selective MAO-B inhibitors: a lesson from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nature as a source and inspiration for human monoamine oxidase B (hMAO-B) inhibition: A review of the recent advances in chemical modification of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 11. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inhibition ic50 values: Topics by Science.gov [science.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to hMAO-B-IN-4 and Alternative Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-4, with other established and investigational alternatives. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in neurodegenerative diseases like Alzheimer's and Parkinson's.
Performance Comparison of hMAO-B Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of alternative hMAO-B inhibitors. This allows for a direct comparison of their potency, selectivity, and mechanism of action.
| Inhibitor | IC50 (hMAO-B) | Ki (hMAO-B) | IC50 (hMAO-A) | Selectivity Index (SI) for hMAO-B | Reversibility |
| This compound | 0.067 µM | 0.03 µM | 33.82 µM | ~505 | Reversible |
| Selegiline | Varies (nM range) | Varies | Varies (µM range) | High | Irreversible |
| Rasagiline | Varies (nM range) | Varies | Varies (µM range) | High | Irreversible |
| Safinamide | Varies (nM range) | Varies | Varies (µM range) | High | Reversible |
| ACH10 | 0.14 µM | 0.097 µM | > 10 µM | > 71 | Reversible, Competitive |
| ACH14 | 0.15 µM | 0.10 µM | > 10 µM | > 67 | Reversible, Competitive |
| Sedanolide | 103 nM | N/A | > 66.5 µM | 645 | Reversible |
| Neocnidilide | 131 nM | N/A | 27.1 µM | 207 | Reversible |
Note: "Varies" indicates that the reported values differ across various studies and experimental conditions. N/A indicates the data was not available in the reviewed sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol for Determination of IC50 for hMAO-B Inhibitors
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against hMAO-B.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B substrate (e.g., benzylamine or kynuramine)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase, or a specific antibody for the product)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (fluorometric or spectrophotometric)
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
In a 96-well plate, add the assay buffer, the test inhibitor dilutions, and the hMAO-B enzyme.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader. The signal is proportional to the amount of product formed.
-
Include control wells:
-
100% activity control: Enzyme, substrate, and buffer (no inhibitor).
-
Blank control: Substrate and buffer (no enzyme).
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for hMAO-B Reversibility Assay
This dialysis-based protocol helps to determine whether an inhibitor binds reversibly or irreversibly to hMAO-B.
Materials:
-
hMAO-B enzyme
-
Test inhibitor
-
Irreversible hMAO-B inhibitor (e.g., selegiline or pargyline) as a positive control
-
Reversible hMAO-B inhibitor (e.g., lazabemide) as a positive control
-
Assay buffer
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
MAO-B substrate and detection reagents (as in the IC50 assay)
Procedure:
-
Pre-incubate the hMAO-B enzyme with the test inhibitor at a concentration several-fold higher than its IC50 (e.g., 10x IC50) for a specified time (e.g., 30 minutes) at a controlled temperature.
-
As controls, pre-incubate the enzyme with the irreversible inhibitor, the reversible inhibitor, and buffer alone under the same conditions.
-
After pre-incubation, place each mixture into a separate dialysis bag.
-
Dialyze all samples against a large volume of cold assay buffer for an extended period (e.g., 24 hours), with several buffer changes, to remove any unbound inhibitor.
-
After dialysis, recover the enzyme solutions from the dialysis bags.
-
Measure the residual hMAO-B activity of each sample using the standard IC50 assay protocol (without adding any further inhibitor).
-
Interpretation of Results:
-
If the enzyme activity in the sample with the test inhibitor is restored to a level similar to the buffer-only control, the inhibitor is considered reversible .
-
If the enzyme activity remains low, similar to the irreversible inhibitor control, the inhibitor is considered irreversible .
-
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate important pathways and workflows related to hMAO-B inhibition.
Caption: Signaling pathway of MAO-B and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of an hMAO-B inhibitor.
Caption: Logical structure for comparing this compound with alternative inhibitors.
Validating Brain Penetration of Novel hMAO-B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutics for neurodegenerative disorders such as Parkinson's and Alzheimer's disease hinges on the ability of drug candidates to cross the highly selective blood-brain barrier (BBB). This guide provides a comparative analysis of the BBB penetration capabilities of novel human monoamine oxidase B (hMAO-B) inhibitors, including analogs of various scaffolds, with a focus on validating their potential as central nervous system (CNS) drug candidates. We present quantitative data from key in vitro and in vivo assays, detailed experimental protocols, and visual workflows to aid in the evaluation and selection of compounds with favorable brain uptake.
Comparative Analysis of BBB Penetration
The following tables summarize the BBB penetration data for various hMAO-B inhibitors, including novel analogs and established drugs for comparison. Data is presented from Parallel Artificial Membrane Permeability Assays (PAMPA-BBB) and in vivo studies determining the brain-to-plasma (B/P) concentration ratio.
In Vitro BBB Permeability (PAMPA-BBB Assay)
The PAMPA-BBB assay is a high-throughput method used to predict the passive diffusion of a compound across the BBB. The effective permeability (Pe) is a key parameter, with higher values indicating greater potential for passive brain penetration.
| Compound | Scaffold Type | Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability | Reference Compound(s) |
| ACH10 | Acylhydrazone | > 4.0 | CNS+ (High) | Lazabemide |
| ACH14 | Acylhydrazone | > 4.0 | CNS+ (High) | Lazabemide |
| Compound 2l | Benzofuran-Thiazolylhydrazone | Predicted BBB(+) | CNS+ (High) | Moclobemide, Selegiline |
| Sedanolide | Phthalide | Predicted BBB(+) | CNS+ (High) | Rasagiline, Safinamide |
| Neocnidilide | Phthalide | Predicted BBB(+) | CNS+ (High) | Rasagiline, Safinamide |
| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one (22) | 1,4-benzodioxan-substituted chalcone | Predicted BBB(+) | CNS+ (High) | R-(–)-deprenyl, Rasagiline |
Note: Compounds with a Pe value > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability (CNS+), while those with Pe < 2.0 x 10⁻⁶ cm/s are considered to have low BBB permeability (CNS-).
In Vivo Brain-to-Plasma Ratio
The brain-to-plasma (B/P) ratio, determined in animal models, provides a direct measure of a drug's ability to cross the BBB and accumulate in the brain tissue. A higher B/P ratio is indicative of better brain penetration.[3][4]
| Compound | Animal Model | Administration Route | Time Point (min) | Brain-to-Plasma Ratio (B/P) |
| Lapachol | Rat | Oral | 60 | 0.3387 ± 0.0675 |
| Selegiline | Human | Oral | Not Specified | High (Lipophilic) |
| Rasagiline | Human | Oral | Not Specified | High (Lipophilic) |
| Atenolol (comparator) | Human | Not Specified | Not Specified | 0.2:1 |
| Propranolol (comparator) | Human | Not Specified | Not Specified | 15:1 to 26:1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This in vitro assay predicts passive, transcellular permeability across the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) solution in dodecane (e.g., 20 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference standards
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with 5 µL of the PBL/dodecane solution and allow it to impregnate for 5 minutes.
-
Donor Solution Preparation: Prepare solutions of the test and reference compounds in PBS at a final concentration (e.g., 100-500 µM).
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the lipid-coated donor plate into the acceptor plate.
-
Incubation: Add 150 µL of the donor solution to each well of the donor plate and incubate the assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (UV-Vis or LC-MS/MS).
-
Calculation of Effective Permeability (Pe): The effective permeability is calculated using the following equation:
Pe = C x Vd x Va / ((Area x Time) x (Vd + Va) x (Cd(t) - Cr(t)))
Where:
-
C is a constant related to the plate geometry
-
Vd and Va are the volumes of the donor and acceptor wells, respectively
-
Area is the effective surface area of the membrane
-
Time is the incubation time
-
Cd(t) and Cr(t) are the concentrations of the compound in the donor and acceptor wells at the end of the incubation period, respectively.
-
In Vivo Brain-to-Plasma Ratio Determination in Rodents
This in vivo protocol measures the extent of a compound's penetration into the brain.
Materials:
-
Test compound
-
Vehicle for administration (e.g., saline, PEG400)
-
Rodents (e.g., Sprague-Dawley rats)
-
Surgical tools for blood and brain tissue collection
-
Homogenizer
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer the test compound to the rodents via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.
-
Sample Collection: At predetermined time points (e.g., 30, 60, 120, 240 minutes) post-administration, anesthetize the animals and collect blood samples via cardiac puncture into heparinized tubes.
-
Brain Tissue Harvesting: Immediately following blood collection, perfuse the animals with ice-cold saline to remove residual blood from the brain vasculature. Excise the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS) to create a uniform brain homogenate.
-
-
Bioanalysis: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation of Brain-to-Plasma Ratio (B/P): The B/P ratio is calculated by dividing the concentration of the compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathway relevant to hMAO-B inhibition.
Caption: Workflow for assessing BBB penetration of hMAO-B inhibitors.
Caption: hMAO-B inhibition pathway in the context of dopamine metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 4. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to hMAO-B-IN-4 and Novel MAO-B Inhibitor Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-4, with a selection of novel and established MAO-B inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain. Inhibition of MAO-B can increase dopamine levels, offering a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. The development of selective and reversible MAO-B inhibitors is a significant focus of current research to enhance therapeutic efficacy and minimize side effects associated with non-selective or irreversible inhibitors.
Overview of Compared Inhibitors
This guide focuses on the following MAO-B inhibitors:
-
This compound: A selective and reversible inhibitor of human MAO-B.
-
KDS2010: A potent, selective, and reversible MAO-B inhibitor currently under investigation.
-
(S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3): A novel, potent, and selective MAO-B inhibitor.
-
Safinamide: A marketed reversible and selective MAO-B inhibitor.
-
Selegiline: A marketed irreversible MAO-B inhibitor.
Quantitative Data Comparison
The following table summarizes the key in vitro pharmacological parameters of the selected MAO-B inhibitors.
| Compound | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for hMAO-B (MAO-A IC50 / MAO-B IC50) | Reversibility |
| This compound | 0.067 | 33.82 | ~505 | Reversible |
| KDS2010 | 0.0076 | >100 | >13,157 | Reversible |
| Compound C3 | Not explicitly stated, but more potent and selective than Safinamide | Not explicitly stated | More selective than Safinamide | Not explicitly stated |
| Safinamide | 0.079 | 80 | ~1012 | Reversible[1] |
| Selegiline | Not explicitly stated, but a potent inhibitor | Selective for MAO-B at low doses | High | Irreversible |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the inhibitory activity of compounds against hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in MAO Assay Buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
MAO Assay Buffer
-
Test compound or reference inhibitor solution
-
hMAO-A or hMAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the MAO substrate, Amplex® Red reagent, and HRP solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C for a specified period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction (fluorescence increase per minute) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
MAO-B Inhibition Reversibility Assay (Dialysis Method)
This protocol determines whether the inhibition of MAO-B by a test compound is reversible or irreversible.
Materials:
-
Recombinant hMAO-B enzyme
-
Test compound and reference inhibitors (reversible, e.g., lazabemide; irreversible, e.g., pargyline)
-
MAO Assay Buffer
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Dialysis buffer (e.g., 100 mM sodium phosphate, pH 7.2)
Procedure:
-
Pre-incubation: Incubate hMAO-B with the test compound (at a concentration of ~2-4 times its IC50) and reference inhibitors in MAO Assay Buffer for 30 minutes at 37°C. A control sample with enzyme and buffer only is also prepared.
-
Dialysis: Place the pre-incubation mixtures into dialysis cartridges and dialyze against a large volume of dialysis buffer for a specified period (e.g., 6-24 hours) with several buffer changes.
-
Activity Measurement: After dialysis, measure the residual MAO-B activity of each sample using the fluorometric assay described above.
-
Data Analysis: Compare the enzyme activity of the dialyzed samples to the undialyzed and control samples. A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Neuroprotection Assay (MPTP-induced toxicity in SH-SY5Y cells)
This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Toxin Exposure: Add MPP+ to the wells (except for the vehicle control wells) to induce neurotoxicity and incubate for a further period (e.g., 24-48 hours).
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the EC50 value for neuroprotection by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to MAO-B inhibitor evaluation.
Caption: Simplified MAO-B metabolic pathway and the action of an inhibitor.
Caption: General experimental workflow for the evaluation of MAO-B inhibitors.
Conclusion
This compound demonstrates favorable characteristics as a selective and reversible MAO-B inhibitor. The comparison with novel candidates such as KDS2010 and established drugs like Safinamide highlights the ongoing advancements in the field. KDS2010, in particular, shows exceptional potency and selectivity. The choice of an optimal MAO-B inhibitor for further research and development will depend on a comprehensive evaluation of its pharmacological profile, including potency, selectivity, reversibility, and neuroprotective effects. The experimental protocols and workflows provided in this guide offer a framework for such evaluations.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for hMAO-B-IN-4
For researchers, scientists, and drug development professionals utilizing hMAO-B-IN-4, a selective and reversible human monoamine oxidase-B (hMAO-B) inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) detailing disposal instructions for this compound is not publicly available, general best practices for the disposal of non-hazardous chemical waste in a laboratory setting should be strictly followed.
Pre-Disposal and Handling
Before disposal, it is imperative to conduct a risk assessment and consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disposal of Solid this compound
Unused or waste this compound in its solid form should be treated as chemical waste.
Step-by-Step Solid Waste Disposal Protocol:
-
Containerization: Place the solid this compound waste into a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be labeled with the full chemical name ("this compound"), the quantity of waste, and the date of disposal.
-
Segregation: Store the waste container in a designated, secure area for chemical waste, segregated from incompatible materials.
-
Collection: Arrange for collection by your institution's hazardous waste management service. Do not dispose of solid chemical waste in regular trash.
Disposal of this compound Solutions
Solutions containing this compound, such as those prepared in solvents like DMSO, must also be disposed of as chemical waste.
Step-by-Step Liquid Waste Disposal Protocol:
-
Containerization: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container with "this compound in [Solvent Name]," the estimated concentration, and the accumulation start date.
-
Segregation: Keep the liquid waste container sealed when not in use and store it in a designated chemical waste accumulation area.
-
Collection: Contact your institution's EHS or hazardous waste program for pickup and disposal. Do not pour chemical solutions down the drain unless explicitly permitted by your institution's guidelines for non-hazardous, water-miscible solutions, and this compound has been determined to fit these criteria.
Decontamination and Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered chemically contaminated waste.
Procedure for Contaminated Waste:
-
Collection: Place all contaminated disposable items into a designated, clearly labeled waste bag or container.
-
Disposal: Dispose of this container through your institution's chemical or hazardous waste stream, not with regular or biohazardous waste.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (hMAO-B) | 0.067 µM | Product Information |
| Ki (hMAO-B) | 0.03 µM | Product Information |
| IC50 (hMAO-A) | 33.82 µM | Product Information |
| Solubility in DMSO | ≥ 50 mg/mL | Product Information |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Personal protective equipment for handling hMAO-B-IN-4
Disclaimer: No specific Safety Data Sheet (SDS) for hMAO-B-IN-4 is publicly available. This guide is based on best practices for handling potent, powdered enzyme inhibitors and other hazardous chemical compounds in a research setting. It is imperative to supplement this information with a thorough risk assessment specific to your laboratory's conditions and to adhere to all institutional and local safety regulations.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to answer specific operational questions and establish safe laboratory practices.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing (Solid) | Chemical safety goggles | Double-glove with nitrile gloves | Disposable gown over lab coat | N95/P100 respirator or use of a ventilated balance enclosure |
| Preparing Solutions | Chemical safety goggles or face shield | Double-glove with nitrile gloves | Disposable gown over lab coat | Recommended to be performed in a fume hood |
| In Vitro/In Vivo Use | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if solutions are handled in a contained manner |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable coveralls | N95/P100 respirator or higher (e.g., PAPR) |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) when unpacking the compound.
-
Verify that the container is properly labeled and sealed.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.
-
Maintain an accurate inventory of the compound.
Weighing and Solution Preparation
-
Perform all weighing of powdered this compound in a ventilated balance enclosure or a fume hood to prevent inhalation of airborne particles.
-
Use dedicated, clean spatulas and weighing papers.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Operational and Disposal Plans
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Powder Spills:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including respiratory protection.
-
Contain the Spill: Gently cover the spill with absorbent pads or granules to prevent further dispersal of the powder. Avoid dry sweeping.
-
Wet the Material: Carefully moisten the absorbent material with water or an appropriate solvent to prevent the powder from becoming airborne.
-
Clean Up: Use a scoop and scraper to collect the absorbed material. Place the waste in a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water, followed by a solvent rinse if appropriate. All cleaning materials should be disposed of as hazardous waste.
For Liquid Spills (Solutions):
-
Evacuate and Secure: Alert others and secure the area.
-
Don PPE: Wear appropriate PPE for spill cleanup.
-
Contain and Absorb: Surround the spill with absorbent material and then cover the spill, working from the outside in.
-
Collect Waste: Collect the absorbed material and place it in a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly as described above.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all disposable items (e.g., gloves, weighing papers, pipette tips, vials) that have come into contact with this compound in a dedicated, clearly labeled hazardous waste container.
-
Solid Waste: Solid waste should be placed in a sealed, puncture-resistant container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Operational workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
